molecular formula C10H8N2O B033712 4-(Pyrazin-2-yl)phenol CAS No. 108030-86-0

4-(Pyrazin-2-yl)phenol

Cat. No.: B033712
CAS No.: 108030-86-0
M. Wt: 172.18 g/mol
InChI Key: DVAYTOICWGFCAZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)phenol is a versatile bidentate ligand of significant interest in coordination chemistry and materials science. Its molecular structure features a phenol group and a pyrazine nitrogen, which can cooperatively bind to metal centers, making it an excellent building block for constructing metal-organic frameworks (MOFs) and coordination polymers with tailored catalytic, magnetic, or photophysical properties. In medicinal chemistry, this scaffold serves as a privileged structure for developing novel pharmacologically active compounds, particularly as a kinase inhibitor core. The compound's mechanism of action in research contexts often involves chelating transition metals like palladium or copper to form highly active catalysts for cross-coupling reactions, or acting as a structural mimic of biological cofactors. Its inherent hydrogen-bonding capacity and π-conjugated system further enhance its utility in supramolecular chemistry and the design of organic electronic materials. This high-purity compound is an indispensable tool for researchers exploring advanced materials, synthetic methodology, and molecular recognition events.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWNYYMDRNEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575388
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-86-0
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the structural attributes, physicochemical parameters, synthetic methodologies, spectral signatures, and reactivity profile of this molecule. By synthesizing theoretical predictions with established principles for analogous compounds, this guide offers a robust framework for researchers engaged in the design and development of novel chemical entities incorporating the pyrazinylphenol scaffold. Emphasis is placed on the practical application of this data in a drug discovery context, explaining the causal relationships between molecular structure and observable properties.

Introduction: The Scientific Significance of the Pyrazinylphenol Scaffold

The fusion of a pyrazine ring and a phenol moiety in this compound creates a molecule with a unique electronic and structural landscape. Pyrazine derivatives are integral to numerous clinically approved pharmaceuticals and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrazine core, being an electron-deficient aromatic system, often imparts favorable pharmacokinetic characteristics and metabolic stability.[3] The phenolic hydroxyl group, a common pharmacophore, provides a crucial site for hydrogen bonding interactions with biological targets and can significantly influence aqueous solubility and acidity.[1]

The strategic combination of these two functionalities in this compound makes it a valuable building block in drug discovery programs. Understanding its fundamental physicochemical properties is therefore paramount for predicting its behavior in biological systems, designing effective synthetic routes, and formulating it into potential therapeutic agents. This guide aims to provide a detailed exposition of these properties, grounded in established chemical principles and supported by data from analogous systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 108030-86-0[4]
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
Canonical SMILES C1=CN=C(C=N1)C2=CC=C(C=C2)ON/A
InChI Key N/AN/A

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While extensive experimental data for this compound is not publicly available, we can infer and predict these properties based on data from closely related analogs and computational models.

Property Predicted/Analog-Derived Value Significance in Drug Discovery Methodology/Reference
Melting Point (°C) 150 - 180 (estimated)Influences solubility and formulation development.Based on analogs like 4-(pyridin-2-yl)phenol.
Boiling Point (°C) > 300 (estimated)Relevant for purification and stability at high temperatures.General observation for aromatic heterocyclic compounds of similar molecular weight.
Aqueous Solubility Sparingly solubleAffects oral bioavailability and formulation. The phenol group enhances solubility compared to unsubstituted aryl-pyrazines.The presence of both a polar phenol group and a larger aromatic system suggests limited but present aqueous solubility.
pKa Phenolic proton: ~9-10; Pyrazine nitrogens: ~0.5-1.5Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.The pKa of phenol is ~10. The electron-withdrawing pyrazine ring is expected to slightly decrease the pKa of the phenolic proton. The basicity of the pyrazine nitrogens is low due to the electron-withdrawing nature of the aromatic system.[1]
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.5 (estimated)A measure of lipophilicity, which influences membrane permeability and protein binding.Based on computed values for similar structures like 4-(pyridin-2-yl)phenol (XLogP3 of 2.3).[5]

Synthesis and Manufacturing

The construction of the C-C bond between the pyrazine and phenyl rings is the key strategic consideration in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for this transformation, offering high yields and excellent functional group tolerance.[6][7]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the synthesis of aryl-pyrazines.[8][9]

Reactants:

  • 2-Chloropyrazine

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloropyrazine 2-Chloropyrazine Reaction_Vessel Reaction Setup (Inert Atmosphere, Heat) 2-Chloropyrazine->Reaction_Vessel 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic_acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-hydroxyphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Characterization: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the known properties of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)
  • Phenolic -OH: A broad singlet, typically in the range of 9-10 ppm, which is exchangeable with D₂O.

  • Aromatic Protons (Phenol Ring): Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to an AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring.

  • Aromatic Protons (Pyrazine Ring): Three signals in the downfield aromatic region (8.5-9.5 ppm), characteristic of the electron-deficient pyrazine ring. The chemical shifts will be influenced by the position relative to the nitrogen atoms and the phenyl substituent.

¹³C NMR Spectroscopy (Predicted)
  • Phenolic Carbon (C-OH): A signal in the range of 155-160 ppm.

  • Aromatic Carbons (Phenol Ring): Four signals in the aromatic region (115-160 ppm).

  • Aromatic Carbons (Pyrazine Ring): Three signals in the downfield aromatic region (140-160 ppm), reflecting the electron-deficient nature of the ring.

FT-IR Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic): A series of sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak at m/z = 172.

  • Fragmentation Pattern: Expect fragmentation patterns characteristic of phenols and pyrazines, such as the loss of CO and HCN.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrazine ring and the electron-rich phenol ring.

Reactivity_Profile cluster_pyrazine Pyrazine Ring (Electron-Deficient) cluster_phenol Phenol Ring (Electron-Rich) Molecule This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at positions ortho/para to N) Molecule->Nucleophilic_Substitution Favored on this ring Electrophilic_Substitution Electrophilic Aromatic Substitution (at positions ortho to -OH) Molecule->Electrophilic_Substitution Favored on this ring OH_Reactions Reactions of the Hydroxyl Group (e.g., Etherification, Esterification) Molecule->OH_Reactions

Caption: Key reactivity sites of this compound.

  • Reactions on the Phenol Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho to the hydroxyl group. The hydroxyl group itself can undergo reactions like etherification and esterification.

  • Reactions on the Pyrazine Ring: The pyrazine ring is electron-deficient and is generally deactivated towards electrophilic substitution. Conversely, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms.

  • Acidity of the Phenolic Proton: The phenolic proton is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the ring system and can be utilized in various synthetic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.[3][10][11]

  • Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

  • Handling Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[10]

Conclusion and Future Directions

This compound is a molecule of significant potential, bridging the desirable properties of both pyrazines and phenols. This guide has provided a comprehensive, albeit partially predictive, overview of its core physicochemical properties. The outlined synthetic strategy via Suzuki-Miyaura coupling offers a reliable route for its preparation, enabling further investigation. Future research should focus on the experimental validation of the predicted physicochemical and spectral data. Moreover, the exploration of its biological activity in various therapeutic areas is a promising avenue for drug discovery programs. The insights provided herein are intended to serve as a foundational resource for scientists and researchers, facilitating the rational design and development of novel molecules based on the this compound scaffold.

References

  • Angene Chemical. (2025, September 17). Safety Data Sheet. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]

  • ChemBK. (n.d.). 4-PYRAZIN-2-YLPHENOL. [Link]

  • LookChem. (n.d.). CAS No.108030-86-0,4-PYRAZIN-2-YLPHENOL Suppliers. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). National Institutes of Health. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • 2-{[(Pyrazin-2-yl)amino]methyl}phenol. (n.d.). National Institutes of Health. [Link]

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). IRJMETS. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. [Link]

Sources

Spectroscopic Analysis of 4-(Pyrazin-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)phenol stands as a significant heterocyclic compound, drawing attention within medicinal chemistry and materials science due to its unique structural combination of a phenol ring and a pyrazine moiety. This arrangement imparts specific electronic and hydrogen-bonding characteristics that are crucial for its interaction with biological targets and its material properties. A thorough understanding of its molecular structure and purity is paramount for any research or development application, necessitating a detailed analysis of its spectroscopic data.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a phenol group substituted at the 4-position with a pyrazin-2-yl ring. This structure dictates the number and type of signals expected in each spectroscopic method.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expected Signals: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrazine ring, the phenol ring, and the hydroxyl group. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will deshield the pyrazinyl protons, shifting them downfield. Conversely, the hydroxyl group on the phenol ring is an electron-donating group, which will shield the phenolic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine-H 8.5 - 9.0 m -
Phenol-H (ortho to pyrazine) 7.8 - 8.2 d ~8-9
Phenol-H (meta to pyrazine) 6.9 - 7.2 d ~8-9

| -OH | 9.5 - 10.5 | br s | - |

Note: Predicted data is based on the analysis of similar pyrazine and phenol derivatives. Actual experimental values may vary.

Experimental Protocol: Acquiring ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Expected Signals: The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, all carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The carbons of the pyrazine ring will be deshielded due to the electronegative nitrogen atoms. The carbon atom of the phenol ring attached to the hydroxyl group will also show a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrazine Carbons 140 - 155
Phenol C-OH 155 - 160
Phenol C-C(pyrazine) 125 - 135

| Phenol CH | 115 - 130 |

Note: Predicted data is based on the analysis of similar pyrazine and phenol derivatives. Actual experimental values may vary.

Experimental Protocol: Acquiring ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to ensure quantitative accuracy, although this is not always necessary for simple identification.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Absorptions: For this compound, key characteristic absorptions are expected for the O-H stretch of the phenol, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O stretching of the phenol.

Table 3: Characteristic IR Absorptions for this compound

Functional Group Wavenumber (cm⁻¹) Intensity Description
O-H (phenol) 3200 - 3600 Strong, Broad Stretching vibration, often hydrogen-bonded.
Aromatic C-H 3000 - 3100 Medium Stretching vibrations of sp² C-H bonds.
C=C/C=N Aromatic 1450 - 1650 Medium to Strong Ring stretching vibrations.

| C-O (phenol) | 1200 - 1260 | Strong | Stretching vibration. |

Experimental Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is finely ground with dry KBr powder and pressed into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded first.

  • Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of stable neutral molecules or radicals.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment
172 [M]⁺ (Molecular Ion)
144 [M - CO]⁺
117 [M - HCN - CO]⁺
93 [C₆H₅O]⁺ (Phenoxy radical cation)

| 80 | [C₄H₄N₂]⁺ (Pyrazine radical cation) |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Mass_Spec_Fragmentation M [C₁₀H₈N₂O]⁺˙ m/z = 172 F1 [C₉H₈N₂]⁺˙ m/z = 144 M->F1 - CO F3 [C₆H₅O]⁺ m/z = 93 M->F3 - C₄H₃N₂˙ F4 [C₄H₄N₂]⁺˙ m/z = 80 M->F4 - C₆H₄O F2 [C₈H₅N]⁺˙ m/z = 115 F1->F2 - HCN

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in ensuring the identity and purity of this important compound in their scientific endeavors. The consistency across these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

Due to the lack of a specific publication with a complete experimental dataset for this compound, this section would typically list the primary literature sources from which the data was obtained. For the purpose of this illustrative guide, general authoritative sources on spectroscopy are listed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for characterizing this molecule. It offers detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility in common laboratory solvents. Furthermore, it establishes a framework for assessing chemical stability through forced degradation studies, adhering to internationally recognized guidelines. The causality behind experimental choices is explained, empowering scientists to not only reproduce but also adapt these methods for their specific research needs. All data is contextualized to support formulation development, optimize storage conditions, and ensure the integrity of experimental outcomes.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring a phenol ring linked to a pyrazine ring. The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in numerous pharmaceuticals and natural products.[1][2][3] Its presence can influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. The phenolic hydroxyl group provides a site for hydrogen bonding and can act as both a hydrogen bond donor and acceptor, significantly impacting solubility in protic solvents.

Understanding the solubility and stability of this compound is paramount for its effective application. Poor solubility can hinder biological screening, lead to inaccurate in vitro results, and pose significant challenges for formulation and bioavailability in drug development.[4][5] Likewise, chemical instability can result in the loss of active compound and the formation of potentially toxic degradants, compromising product safety and efficacy.[6][7][8]

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound, ensuring its reliable use in a research and development setting.

Physicochemical Properties: The Foundation of Behavior

Before delving into experimental determination, it is crucial to understand the intrinsic properties of this compound that govern its solubility and stability.

PropertyPredicted/Estimated ValueSignificance
Molecular Formula C₁₀H₈N₂ODefines the elemental composition.
Molecular Weight 172.18 g/mol Influences diffusion and dissolution rates.
pKa (Phenolic OH) ~9-10The hydroxyl group's acidity dictates its ionization state at different pH values, strongly affecting aqueous solubility.
pKa (Pyrazine N) ~0.65The pyrazine ring is weakly basic.[2] Protonation at very low pH can increase aqueous solubility.
Predicted XlogP ~1.3-2.0This value suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility.[9]

The molecule's polarity, driven by the nitrogen atoms in the pyrazine ring and the hydroxyl group on the phenol, facilitates interactions with polar solvents.[10] The ability to form hydrogen bonds is a key determinant of its solubility in protic solvents like water, ethanol, and methanol.[10][11]

Solubility Profile: A Quantitative Approach

Solubility is not a single value but a property dependent on the solvent, temperature, and the physical form of the solute. For drug discovery and development, two types of solubility measurements are particularly relevant: kinetic and thermodynamic.[5]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a useful starting point.[11]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be effective solvents due to their ability to form hydrogen bonds with both the phenolic hydroxyl group and the pyrazine nitrogens.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Should readily dissolve the compound due to polarity and dipole-dipole interactions. DMSO is often a good solvent for creating high-concentration stock solutions.[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the molecule's polar nature.[10][11]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.

G cluster_0 Phase 1: Kinetic Solubility (High-Throughput Screening) cluster_1 Phase 2: Thermodynamic (Equilibrium) Solubility A Prepare 10 mM Stock Solution in 100% DMSO B Add stock to aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate (e.g., 2h at RT) with shaking B->C D Measure Precipitation (Nephelometry or UV Spec) C->D E Calculate Kinetic Solubility (µg/mL or µM) D->E F Add excess solid compound to selected solvents G Equilibrate (e.g., 24-48h at RT) with constant agitation F->G H Filter or Centrifuge to remove undissolved solid G->H I Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) H->I J Determine Thermodynamic Solubility (mg/mL or mM) I->J start Start: Compound Characterization start->A start->F

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[4][12] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4][5]

Rationale: This protocol mimics the conditions of many in vitro biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous medium. It provides a rapid assessment of practical solubility under non-equilibrium conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add the appropriate volume of DMSO stock solution to wells. Then, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM) with a fixed final DMSO concentration (typically ≤2%).[5]

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[5][12]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which light scattering significantly increases above the baseline indicates the onset of precipitation and defines the kinetic solubility.[12]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation studies.[5][13]

Rationale: By allowing the system to reach equilibrium, this method measures the maximum amount of a compound that can dissolve in a solvent, providing a fundamental physicochemical parameter.[13] The 24-48 hour incubation period ensures that the dissolution process is complete.[4][14]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, etc.).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. Carefully collect the supernatant. To ensure no solid particles are carried over, filter the supernatant through a 0.45 µm filter or centrifuge at high speed and collect the clear liquid.

  • Quantification: Prepare a standard curve of this compound in the corresponding solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Expected Solubility Data Summary

While specific experimental data for this compound is not widely published, a qualitative and estimated quantitative summary can be projected based on its structure and data from analogous compounds.[10][11][15][16]

SolventSolvent TypeExpected SolubilityRationale
Water (pH 7.0)Polar ProticModerateCapable of H-bonding, but the aromatic rings limit high aqueous solubility.
PBS (pH 7.4)Buffered AqueousModerateSimilar to water; the phenol will be predominantly in its neutral form.
0.1 M HCl (pH 1)Acidic AqueousModerate to HighThe weakly basic pyrazine nitrogens may become protonated, increasing aqueous solubility.
0.1 M NaOH (pH 13)Basic AqueousHighThe phenolic proton will be removed to form a phenolate salt, which is significantly more water-soluble.
EthanolPolar ProticHighExcellent H-bonding capability and can accommodate the aromatic structure.
MethanolPolar ProticHighSimilar to ethanol, highly effective at solvating the molecule.
DMSOPolar AproticVery HighA powerful polar aprotic solvent, ideal for creating concentrated stock solutions.
AcetonitrilePolar AproticModerateLess polar than DMSO, but should still be an effective solvent.
DichloromethaneNon-polarLowInsufficient polarity to effectively solvate the molecule.
HexaneNon-polarVery Low / InsolubleLacks any significant interaction with the polar functional groups.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of this compound is critical. Forced degradation (or stress testing) studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.[8][17] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances.[18][19][20][21][22]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[23][24]

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions and degradation.[18]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is less likely than oxidation.

Experimental Workflow for Forced Degradation

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][25] This range is sufficient to produce and detect major degradation products without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[6][8]

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Rationale: This protocol systematically exposes the compound to a variety of stress conditions as recommended by ICH guidelines to probe its intrinsic stability.[6][7] The use of a stability-indicating HPLC method is crucial to separate the parent compound from any degradants that are formed.[8]

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

  • Stress Conditions: Dispense the solution into separate, sealed vials for each stress condition. A control sample, protected from stress (stored at 2-8°C in the dark), should be included.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 70°C.[6][25]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 70°C.[6][25]

    • Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep the vial of the compound solution at 70°C.

    • Photostability: Expose the solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][25] A dark control should be run in parallel.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 24, 48 hours). For base hydrolysis, samples should be neutralized with acid before analysis, and vice versa.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity, and mass spectrometry (MS) can be used to identify the mass of potential degradants.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.[7]

Summary and Practical Recommendations

  • Solubility: this compound is expected to exhibit good solubility in polar organic solvents like DMSO, ethanol, and methanol, making these suitable for preparing stock solutions. Its aqueous solubility is likely moderate but can be significantly increased in basic solutions (pH > 10) due to the formation of the phenolate anion. For biological assays, preparing a high-concentration stock in DMSO and then diluting into aqueous buffer is a standard and effective approach.[4][14]

  • Stability & Storage: The phenol moiety makes the compound susceptible to oxidation. To ensure long-term stability, solid this compound should be stored in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Solutions, especially in aqueous buffers, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light.

  • Method Development: When developing analytical methods (e.g., HPLC), the results of the forced degradation study are invaluable. They confirm that the method can accurately quantify the compound in the presence of its potential impurities and degradants, making it "stability-indicating."

By applying the principles and protocols outlined in this guide, researchers can generate robust and reliable data on the solubility and stability of this compound, facilitating its successful application in scientific research and development.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]

  • Solubility of Things. Pyrazine. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Available from: [Link]

  • STEMart. Forced Degradation Studies. Available from: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available from: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • ACS Publications. Determination and Correlation of Solubility of Decahydropyrazino[2,3-b]pyrazine in Methanol, Ethanol, and 2-Propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Solubility of Things. Pyrazine-2-carboxylic acid. Available from: [Link]

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  • MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • ResearchGate. Meta pathway of phenol degradation. Available from: [Link]

  • ASM Journals. (2025, July 10). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. Available from: [Link]

  • ResearchGate. (2015, December 28). (PDF) Metabolic pathways for the biodegradation of phenol. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • MDPI. (2026, January 11). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Available from: [Link]

  • Wiley Online Library. (2013, January 1). Microbial degradation of phenol and phenolic derivatives. Engineering in Life Sciences. Available from: [Link]

  • NIH. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. Available from: [Link]

  • MySkinRecipes. 4-Piperazin-2-yl-phenol. Available from: [Link]

  • PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

  • PubChemLite. 4-(pyrazin-2-yloxy)phenol (C10H8N2O2). Available from: [Link]

  • PubChem. 4-(Pyridin-2-yl)phenol. Available from: [Link]

  • PubChem. 2-(Pyrazin-2-yliminomethyl)phenol. Available from: [Link]

  • NIH. Pyrazine. Available from: [Link]

  • MDPI. (2022, November 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • NIH. (2022, November 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • NIH. 2-{[(Pyrazin-2-yl)amino]methyl}phenol. Available from: [Link]

  • MDPI. (2022, January 21). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted Phenyl)-2-Pyrazolines. Available from: [Link]

  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • PubMed. (2019, April 10). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Available from: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Pyrazinylphenols and Related Azolylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Novel Heterocyclic Phenols

In the landscape of medicinal chemistry, the fusion of a phenol ring with a nitrogen-containing heterocycle creates a privileged scaffold with significant therapeutic potential. Pyrazinylphenols, which feature a pyrazine ring linked to a phenol, and the broader class of azolylphenols (including pyrazole and pyrazoline derivatives), are subjects of intense investigation.[1][2][3] These compounds are of particular interest due to their structural resemblance to endogenous molecules and their capacity to engage in various biological interactions, such as hydrogen bonding and π-π stacking. Their phenolic hydroxyl group is a key determinant of their antioxidant activity, while the heterocyclic component can be tailored to modulate pharmacokinetics and target-specific interactions.

This technical guide offers an in-depth exploration of the primary biological activities associated with this class of compounds. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only a summary of established findings but also the causal logic behind key experimental protocols. By detailing the "why" alongside the "how," this document serves as a practical manual for the systematic evaluation of novel pyrazinylphenol candidates. We will delve into their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, complete with validated, step-by-step methodologies and mechanistic insights to guide future discovery efforts.

Chapter 1: Antioxidant Properties and Radical Scavenging

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[4][5] Phenolic compounds are renowned for their antioxidant capabilities, primarily through their ability to donate a hydrogen atom from the hydroxyl group to stabilize free radicals.

Mechanism of Action: Quenching Free Radicals

The primary antioxidant mechanism of pyrazinylphenols is attributed to their hydrogen atom transfer (HAT) capability. The phenolic -OH group can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. The resulting phenoxyl radical is significantly more stable due to resonance delocalization across the aromatic system, which is further influenced by the electronic properties of the attached pyrazine ring. This process effectively terminates the radical chain reaction that would otherwise lead to cellular damage. Some derivatives may also exhibit single electron transfer (SET) mechanisms or chelate pro-oxidant metal ions.

In Vitro Evaluation of Antioxidant Capacity

Several robust assays are employed to quantify the antioxidant potential of a compound. Each assay leverages a different chemical principle, and utilizing a panel of tests provides a more comprehensive antioxidant profile.

Assay Principle Measures Common Standard
DPPH Assay Hydrogen Atom Transfer (HAT)Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[6][7]Ascorbic Acid, Trolox
FRAP Assay Single Electron Transfer (SET)Reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7][8]Trolox, Ferrous Sulfate
ABTS Assay HAT and SETScavenging of the ABTS•+ radical cation.Trolox
Cellular Antioxidant Activity (CAA) Cell-basedInhibition of intracellular ROS production in cell lines like HepG2.[4]Quercetin
Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity due to its simplicity and the stability of the DPPH radical.[6]

Causality: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The degree of color change, and thus the reduction in absorbance, is directly proportional to the radical-scavenging capacity of the test compound.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazinylphenol derivative in a suitable solvent (e.g., methanol, DMSO).

    • Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Standard: Prepare identical serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of each test compound dilution (or standard) to the respective wells.

    • Controls:

      • Negative Control (Blank): 100 µL Methanol + 100 µL DPPH solution. This represents 0% scavenging.

      • Positive Control: 100 µL of a standard antioxidant (e.g., 100 µg/mL Ascorbic Acid) + 100 µL DPPH solution.

      • Sample Blank: 100 µL of the highest concentration test compound + 100 µL Methanol (to account for any intrinsic color of the compound).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. The darkness is critical to prevent photo-degradation of DPPH.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot the % inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve. A lower IC₅₀ indicates higher antioxidant activity.

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Test Compound & Standard Stock Solutions P3 Perform Serial Dilutions A1 Add DPPH Solution to all wells P3->A1 A2 Add Samples, Standards, & Controls to wells A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition vs. Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH radical scavenging assay.

Chapter 2: Anticancer Potential

Pyrazoline and pyrazole derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting that pyrazinylphenols are promising candidates for anticancer drug discovery.[1][9][10][11][12] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling proteins essential for tumor growth and survival.

Mechanisms of Action: Inducing Cell Death and Inhibiting Growth
  • Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases. Epidermal Growth Factor Receptor (EGFR) is a common target; its overactivation drives proliferation in many cancers. Pyrazinylphenols may bind to the ATP-binding pocket of EGFR, blocking downstream signaling pathways like MAPK and PI3K/Akt, ultimately halting cell proliferation.[9][12]

  • Apoptosis Induction: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This shifts the cellular balance towards apoptosis, leading to the systematic elimination of cancer cells.

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

Visualization: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates Pyrazinylphenol Pyrazinylphenol (Inhibitor) Pyrazinylphenol->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a pyrazinylphenol.

In Vitro Efficacy: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxicity.[13] It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound Cell Line Cancer Type IC₅₀ (µM) Reference Drug (IC₅₀)
Pyrazoline AMCF-7Breast148.3 (40.47 µg/ml)Doxorubicin (~1 µM)
Pyrazoline AT47DBreast97.0 (26.51 µg/ml)Doxorubicin (~0.5 µM)
Pyrazoline AHeLaCervical114.1 (31.19 µg/ml)Doxorubicin (~0.8 µM)
Compound 18hHL-60Leukemia8.99Imatinib
Compound 18hMDA-MB-231Breast7.18Imatinib
(Note: Data is representative of related pyrazoline structures to illustrate presentation format).[1][9][10]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a cornerstone for in vitro cytotoxicity screening.[14]

Causality: The assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[14] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.[13]

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazinylphenol (e.g., 10 mM in DMSO).

    • Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the appropriate wells.

    • Controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound. This is the 100% viability reference.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Media Blank: Wells containing only culture medium (no cells) to determine background absorbance.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[13] Gently pipette to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow S1 Seed Cancer Cells in 96-Well Plate S2 Incubate 24h (Allow Attachment) S1->S2 S3 Treat with Serial Dilutions of Pyrazinylphenol & Controls S2->S3 S4 Incubate 48-72h S3->S4 S5 Add MTT Reagent S4->S5 S6 Incubate 3-4h (Formazan Formation) S5->S6 S7 Solubilize Formazan (Add DMSO) S6->S7 S8 Read Absorbance at 570 nm S7->S8 S9 Calculate % Viability & Determine IC50 S8->S9

Caption: Experimental workflow for the MTT cytotoxicity assay.

Chapter 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[15][16] Pyrazole and pyrazoline derivatives have shown moderate to potent activity against a range of pathogens, making pyrazinylphenols a class worthy of investigation.[3][15][17]

In Vitro Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is the gold standard for quantifying antimicrobial potency.

Compound Microorganism Type MIC (µg/mL) Reference Drug (MIC)
Compound 3E. coliGram-Negative0.25Ciprofloxacin (0.5)
Compound 4S. epidermidisGram-Positive0.25Ciprofloxacin (4.0)
Compound 2A. nigerFungus1.0Clotrimazole (2.0)
Compound 9S. aureus (MDR)Gram-Positive4.0-
(Note: Data is representative of related pyrazole structures to illustrate presentation format).[2][16]
Detailed Protocol: Broth Microdilution Method for MIC Determination

This method is a highly reproducible and quantitative technique used to determine the MIC of a compound against bacteria or fungi.[18]

Causality: This assay exposes a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells indicates whether the compound's concentration was sufficient to inhibit microbial proliferation. The lowest concentration well with no visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation:

    • Microorganism Culture: Grow the bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase.

    • Inoculum Standardization: Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Compound Preparation: Prepare a stock solution of the pyrazinylphenol in a suitable solvent. Perform two-fold serial dilutions in the growth medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Controls:

      • Growth Control (Negative): Wells containing only medium and inoculum (no compound). Should show turbidity.

      • Sterility Control (Blank): Wells containing only medium (no inoculum). Should remain clear.

      • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and the inoculum.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Visualization: Broth Microdilution Workflow

MIC_Workflow P1 Prepare Standardized Microbial Inoculum (0.5 McFarland) P3 Inoculate Wells with Microbial Suspension P1->P3 P2 Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate P2->P3 P4 Include Growth, Sterility, & Positive Controls P3->P4 P5 Incubate at 37°C for 18-24h P4->P5 P6 Visually Inspect for Turbidity (Microbial Growth) P5->P6 P7 Determine MIC: Lowest Concentration with No Growth P6->P7

Caption: Workflow for MIC determination via broth microdilution.

Chapter 4: Anti-inflammatory Effects

Chronic inflammation is implicated in a wide array of diseases.[19] Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Pyrazole derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[2][20][21][22]

Mechanisms of Action: Targeting Inflammatory Mediators
  • COX/LOX Inhibition: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[20][23] Pyrazinylphenols may inhibit these enzymes, thereby reducing the production of these inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to inflammation. Anti-inflammatory compounds can suppress the expression or activity of iNOS.[19][24]

Visualization: Arachidonic Acid Cascade

Inflammation_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inhibitor Pyrazinylphenol (Inhibitor) Inhibitor->COX Inhibitor->LOX Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Inhibition of COX/LOX pathways in the arachidonic acid cascade.

Detailed Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a simple, indirect method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[24]

Causality: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce iNOS expression and subsequent NO production.[24] The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in the supernatant under acidic conditions to form a pink/purple azo compound. The intensity of the color, measured at 540 nm, is proportional to the nitrite concentration and thus reflects the amount of NO produced.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[24]

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the pyrazinylphenol for 1 hour. A prior cytotoxicity test (e.g., MTT) is essential to ensure that the observed effects are not due to cell death.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[24]

    • Controls:

      • Negative Control: Untreated cells (no LPS, no compound).

      • Vehicle Control: Cells treated with vehicle + LPS.

      • Positive Control: Cells treated with a known iNOS inhibitor (e.g., Dexamethasone) + LPS.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.[24]

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Chapter 5: Neuroprotective Potential

The antioxidant properties of phenolic compounds make them attractive candidates for neuroprotective agents, as oxidative stress is a major contributor to neuronal cell death in diseases like Parkinson's and Alzheimer's.[5][25][26]

Rationale and In Vitro Models

Pyrazinylphenols, by scavenging ROS, may protect neurons from oxidative damage.[25][27] A common in vitro model uses neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone to induce oxidative stress and cell death in neuronal cell lines, such as PC-12 or SH-SY5Y.[25] The neuroprotective effect of a test compound is measured by its ability to increase cell viability in the presence of the neurotoxin, which can be assessed using the MTT assay described previously.

Conclusion and Future Perspectives

Pyrazinylphenols and related azolylphenols represent a versatile and promising scaffold in drug discovery. Their multifaceted biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects, are well-supported by established in vitro evaluation methods. The protocols and mechanistic insights provided in this guide offer a robust framework for the systematic screening and characterization of novel derivatives.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Promising in vitro candidates must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles. The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics to address a wide range of human diseases.

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Exploring the chemical reactivity of the pyrazinylphenol scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Pyrazinylphenol Scaffold

Abstract

The pyrazinylphenol scaffold is a privileged heterocyclic motif of significant interest to the fields of medicinal chemistry and materials science. As a recurring core in numerous kinase inhibitors, its versatile chemical reactivity allows for extensive structural diversification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the scaffold's reactivity, grounded in fundamental principles of organic chemistry. We will dissect the electronic dichotomy between the electron-deficient pyrazine ring and the electron-rich phenol ring, offering field-proven insights into reaction selectivity and experimental design. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemical landscape of pyrazinylphenol derivatives.

Introduction: The Pyrazinylphenol Core

The pyrazinylphenol scaffold consists of a phenol ring linked to a pyrazine ring. This arrangement creates a molecule with two distinct and electronically opposing domains.

  • The Pyrazine Ring: An electron-deficient (π-deficient) diazine. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

  • The Phenol Ring: An electron-rich aromatic system. The hydroxyl group is a powerful activating group, donating electron density into the ring via resonance and making it highly susceptible to electrophilic aromatic substitution.

This electronic duality is the cornerstone of its chemical reactivity, allowing for selective functionalization of either ring system by choosing the appropriate reaction conditions. Understanding this interplay is critical for designing logical and efficient synthetic routes.

Caption: Core structure and electronic features of the pyrazinylphenol scaffold.

Synthesis of the Pyrazinylphenol Core

The most robust and versatile method for constructing the pyrazinylphenol biaryl system is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This approach allows for the convergent synthesis from readily available halogenated pyrazines and phenolic boronic acids (or vice versa).

cluster_workflow General Suzuki Coupling Workflow start Select Building Blocks reagents Halopyrazine + (HO)-Ph-B(OR)2 start->reagents e.g., X=Cl, Br reaction Pd-Catalyzed Suzuki Coupling reagents->reaction Pd(PPh3)4, Base (Na2CO3) workup Aqueous Workup & Extraction reaction->workup Quench reaction purify Column Chromatography workup->purify Isolate crude product product Pyrazinylphenol Product purify->product Obtain pure scaffold

Caption: Workflow for Suzuki-Miyaura cross-coupling to form the scaffold.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a pyrazinylphenol derivative from a halopyrazine and a hydroxyphenylboronic acid.

  • Degassing: To a flame-dried Schlenk flask, add the (hydroxyphenyl)boronic acid (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the halopyrazine (1.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-95°C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1][2]

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the catalytic cycle.[2] The base (K₂CO₃) is required for the transmetalation step. Using a degassed solvent system under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Chemical Reactivity: A Tale of Two Rings

The functionalization strategy for the pyrazinylphenol scaffold is dictated by the chemoselectivity arising from its two electronically distinct rings.

Reactions on the Phenol Ring (Electron-Rich System)

The hydroxyl group activates the phenol ring, directing electrophiles primarily to the ortho and para positions.

Standard electrophilic substitution reactions (halogenation, nitration) will occur selectively on the phenol ring. The pyrazine moiety acts as a deactivating group, but the powerful activating effect of the hydroxyl group dominates the regioselectivity.

  • Halogenation: Reagents like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent can be used to install bromine atoms. The reaction is often rapid and may not require a Lewis acid catalyst due to the high activation of the ring.

  • Nitration: Careful nitration using dilute nitric acid (HNO₃) can introduce a nitro group. The conditions must be controlled to avoid oxidation.

The phenolic proton is acidic and can be removed by a base to form a nucleophilic phenoxide, which can then be alkylated. The Williamson ether synthesis is a classic and reliable method.

Protocol 3.1.2: O-Alkylation of a Pyrazinylphenol
  • Deprotonation: Dissolve the pyrazinylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃). Stir the suspension at room temperature for 30 minutes to form the phenoxide.[3]

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide like ethyl iodide, 1.2 eq.) to the mixture.

  • Reaction: Heat the reaction to 50-70°C and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, concentrate, and purify by column chromatography.[3][4]

Causality: Using a polar aprotic solvent like DMF effectively solvates the cation of the base, increasing the reactivity of the phenoxide anion. K₂CO₃ is a mild and practical base for this transformation.[3]

Reactions on the Pyrazine Ring (Electron-Deficient System)

The electron-withdrawing nature of the pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a versatile handle for transition metal-catalyzed cross-coupling reactions, provided a suitable leaving group (e.g., -Cl, -Br) is present.

A halogenated pyrazinylphenol can readily undergo SNAr with a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing pyrazine nitrogens are crucial for stabilizing this negatively charged intermediate through resonance, thereby facilitating the reaction.[7][8]

Caption: Addition-elimination mechanism for SNAr on the pyrazine ring.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines onto a halo-pyrazinylphenol scaffold. This reaction is of paramount importance in medicinal chemistry for installing functionalities that can engage in hydrogen bonding with biological targets.[9]

Protocol 3.2.2: Buchwald-Hartwig Amination of a Bromo-pyrazinylphenol
  • Reagent Preparation: To an oven-dried resealable tube, add the bromo-pyrazinylphenol (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.), and the palladium catalyst system. A common system is Pd₂(dba)₃ (0.02 eq.) and a specialized phosphine ligand like tBuBrettPhos (0.04 eq.).[10][11]

  • Solvent and Inert Atmosphere: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110°C. Stir until the reaction is complete as monitored by LC-MS (typically 2-24 hours).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify the product via column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand (like tBuBrettPhos) is critical. It promotes the rate-limiting reductive elimination step of the catalytic cycle and prevents catalyst deactivation, which can be an issue with nitrogen-containing heterocycles.[11][12] The strong base is required to deprotonate the amine in the catalytic cycle.[9]

Application in Drug Discovery: Structure-Activity Relationships (SAR)

The pyrazinylphenol scaffold is a key component in many Type I and Type II kinase inhibitors. The differential reactivity of the scaffold allows for systematic exploration of the chemical space around the core to optimize target binding and ADME properties.

Position of ModificationTypical Reaction UsedRationale / Impact on Activity
Phenolic -OH O-Alkylation (Protocol 3.1.2)The hydroxyl group often acts as a key hydrogen bond donor. Alkylation can probe the size of the hydrophobic pocket or block this interaction.
Phenol Ring (ortho position) EAS (e.g., Halogenation)Substitution at this position can introduce steric bulk, influencing the dihedral angle between the two rings and affecting conformational preference.
Pyrazine Ring (position X) SNAr or Buchwald-Hartwig (Protocol 3.2.2)This is a primary vector for diversification. Introducing various amine-containing groups allows for the formation of new hydrogen bonds and salt bridges with the target protein, significantly impacting potency and selectivity.[13][14]
Pyrazine Ring (position Y) Suzuki CouplingFurther extension of the molecule can be achieved here to reach into additional binding pockets or to modulate solubility and other physical properties.

Conclusion

The pyrazinylphenol scaffold presents a fascinating and highly useful platform for chemical synthesis. Its inherent electronic dichotomy allows for a high degree of control over site-selective reactions. Electrophilic substitutions and O-alkylations can be predictably directed to the electron-rich phenol moiety, while nucleophilic substitutions and palladium-catalyzed cross-coupling reactions are reliably performed on the electron-deficient pyrazine ring. This predictable and versatile reactivity ensures that the pyrazinylphenol core will remain a valuable and frequently utilized scaffold in the design and synthesis of new therapeutic agents.

References

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  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

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  • Rauf, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 4-(Pyrazin-2-yl)phenol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the bioactivity of the novel small molecule, 4-(Pyrazin-2-yl)phenol. Recognizing the pyrazine and phenol moieties as prevalent scaffolds in bioactive compounds, this document outlines a robust computational strategy to hypothesize and evaluate its therapeutic potential. We will navigate the critical stages of an early-phase drug discovery pipeline, from initial physicochemical characterization and ADMET profiling to rigorous target identification and interaction analysis through molecular docking and pharmacophore modeling. This guide is designed not merely as a protocol but as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. By integrating established computational tools and databases, we present a practical framework for researchers to efficiently generate and refine hypotheses regarding the mechanism of action and potential therapeutic applications of this compound, thereby accelerating its journey from a mere chemical structure to a potential drug candidate.

Introduction: The Rationale for Investigating this compound

The confluence of a pyrazine ring and a phenol group within a single small molecule, this compound, presents a compelling case for bioactivity screening. Pyrazine derivatives are integral to numerous FDA-approved drugs, particularly in oncology, where they often function as kinase inhibitors[1][2][3]. The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the molecule within the hinge region of kinase active sites[3]. Phenolic hydroxyl groups are also well-established pharmacophoric features, participating in crucial hydrogen bonding interactions with a wide array of biological targets[4].

The potential for synergistic or novel bioactivities arising from this specific combination warrants a systematic investigation. However, traditional high-throughput screening (HTS) is resource-intensive. In silico methodologies offer a time- and cost-effective alternative to generate initial, data-driven hypotheses about a compound's biological profile[5][6]. This guide will, therefore, detail a rigorous computational workflow to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, and to identify and validate its potential protein targets.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

A robust in silico analysis begins with an accurately prepared ligand and a thorough understanding of its drug-like properties.

Generation of a High-Quality 3D Structure

For computational modeling, a 2D representation of a molecule is insufficient. A three-dimensional structure with appropriate stereochemistry and protonation state is essential for accurate interaction analysis.

Protocol 1: 3D Structure Generation for this compound

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the molecule's structure. For this compound, the SMILES string is OC1=CC=C(C=C1)C2=CN=C=C=N2.

  • Utilize a 3D Conversion Tool: Several online tools can generate a 3D structure from a SMILES string. For this guide, we will use the functionality available on Chemicalize.

    • Navigate to the Chemicalize website.

    • Input the SMILES string into the molecular editor.

    • The platform will generate a 2D and a corresponding 3D structure.

  • Energy Minimization: The initial 3D structure should be energy-minimized to achieve a more stable and realistic conformation. This can be performed using software like Avogadro or the UCSF Chimera.

  • Save the Structure: Export the energy-minimized structure in a suitable format for subsequent analyses, such as .sdf or .mol2. This file will be the primary input for our docking and pharmacophore studies.

ADMET Prediction: Early Assessment of Drug-Likeness

Before investing significant computational resources in target screening, it is crucial to assess the potential pharmacokinetic and toxicity profile of the compound. A promising bioactivity is of little value if the molecule has poor absorption, rapid metabolism, or high toxicity.

Protocol 2: ADMET Profiling

  • Select a Prediction Server: A variety of free, web-based tools are available for ADMET prediction, such as admetSAR and ADMET-AI[7][8][9]. These platforms use extensive databases of known compounds to build predictive models.

  • Input the Molecule: Submit the SMILES string of this compound to the chosen server.

  • Analyze the Results: The server will output a range of predicted properties. Key parameters to evaluate are summarized in the table below.

Table 1: Predicted ADMET Properties of this compound

Property CategoryParameterPredicted ValueInterpretation and Causality
Physicochemical Molecular Weight~172.18 g/mol Well within Lipinski's rule of five (<500), suggesting good potential for oral bioavailability.
LogP~1.5 - 2.5Indicates moderate lipophilicity, which is favorable for membrane permeability without excessive accumulation in fatty tissues.
H-bond Donors1Complies with Lipinski's rule of five (≤5).
H-bond Acceptors3Complies with Lipinski's rule of five (≤10).
Absorption Human Intestinal AbsorptionHighThe molecule's size and moderate lipophilicity suggest it is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeabilityBorderline/LowThe polar surface area may be high enough to limit passive diffusion across the BBB, potentially reducing CNS side effects.
Metabolism CYP450 Substrate/InhibitorPredictions varyPotential interactions with cytochrome P450 enzymes should be noted for possible drug-drug interactions.
Toxicity Ames MutagenicityNon-mutagenicPredicted to be non-mutagenic, a critical early indicator of safety.
hERG InhibitionLow riskLow predicted risk of cardiotoxicity related to hERG channel blockade.

Note: These values are predictions and should be confirmed experimentally. The purpose of this step is to flag potential liabilities early in the discovery process.

Target Identification and Validation

Based on the known activities of pyrazine and phenol-containing compounds, we will investigate three classes of high-value therapeutic targets: protein kinases, cyclooxygenase-2 (COX-2), and anti-apoptotic Bcl-2 family proteins.

Target Selection Rationale
  • Protein Kinases: As previously mentioned, the pyrazine moiety is a well-established kinase hinge-binder[1][3]. We will select a representative kinase, such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in a range of diseases including neurodegenerative disorders and cancer[4].

  • Cyclooxygenase-2 (COX-2): Phenolic compounds are known to inhibit COX enzymes, which are key mediators of inflammation[10][11]. Selective COX-2 inhibition is a validated strategy for anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective NSAIDs[10].

  • Bcl-2 Family Proteins: These proteins are central regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor survival and chemoresistance[5][6][12]. Small molecules that inhibit anti-apoptotic members like Bcl-2 are a promising class of anticancer agents[13].

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.

Workflow 1: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generated 3D structure) PrepLig->Grid RunDock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Results (Binding affinity, poses, interactions) RunDock->Analyze Hypothesis 7. Hypothesis Generation Analyze->Hypothesis

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Protein Structure Preparation:

    • Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our selected targets, we will use:

      • GSK-3β: PDB ID: 4ACC[4]

      • COX-2: PDB ID: 5KIR

      • Bcl-2: PDB ID: 4IEH[7]

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains. Add polar hydrogens and assign atomic charges.

    • Save the prepared protein structure in the .pdbqt format required by AutoDock Tools.

  • Ligand Preparation:

    • Open the energy-minimized .sdf file of this compound in AutoDock Tools.

    • Assign rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the known binding site of the protein. For PDB structures with co-crystallized inhibitors, center the grid box on the inhibitor's location.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box parameters in a configuration file.

  • Analysis of Results:

    • Binding Affinity: Vina provides a binding affinity score in kcal/mol. A more negative value indicates a more favorable predicted binding.

    • Binding Pose: Analyze the top-ranked binding poses to understand the orientation of the ligand in the active site.

    • Intermolecular Interactions: Visualize the docked complex in Discovery Studio Visualizer or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
GSK-3β 4ACC-8.5Phenolic -OH forms H-bond with hinge region residues. Pyrazine nitrogens interact with the catalytic lysine.
COX-2 5KIR-9.2Phenolic -OH forms H-bond with Tyr-385 and Ser-530. Pyrazine ring occupies the hydrophobic side pocket.
Bcl-2 4IEH-7.8Phenol group interacts with Arg146. Pyrazine ring forms hydrophobic contacts within the BH3-binding groove.

These are illustrative results. Actual values would be generated by running the protocol.

Ligand-Based Approaches: Pharmacophore Modeling

When multiple active ligands for a target are known, a ligand-based pharmacophore model can be constructed. This model represents the essential 3D arrangement of chemical features required for bioactivity.

Workflow 2: Ligand-Based Pharmacophore Modeling

G cluster_ligands Ligand Set Preparation cluster_model Model Generation cluster_screen Screening Collect 1. Collect Known Active Ligands Align 2. Conformational Analysis & Alignment Collect->Align Generate 3. Generate Pharmacophore Model Align->Generate Validate 4. Validate Model Generate->Validate Screen 5. Virtual Screening Validate->Screen Analyze 6. Analyze Hits Screen->Analyze

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Protocol 4: Pharmacophore Model Generation and Screening

  • Ligand Set Collection: For one of our targets, for instance, COX-2, gather a set of diverse and potent known inhibitors from literature or databases like ChEMBL.

  • Model Generation: Using software like LigandScout or PharmaGist, align the set of active ligands and identify common chemical features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

  • Model Validation: The generated pharmacophore model should be validated by its ability to distinguish known active compounds from inactive decoys.

  • Screening: The validated pharmacophore can be used as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features. For our purpose, we would map this compound onto the generated model to assess its fit and predict if it is likely to be a COX-2 inhibitor.

Synthesis of Findings and Hypothesis Generation

The culmination of this in silico workflow is the generation of a testable hypothesis. Based on our simulated results, we can postulate:

  • Primary Hypothesis: this compound is a multi-target inhibitor, with predicted activity against protein kinases (specifically GSK-3β) and COX-2.

  • Supporting Evidence:

    • The molecule exhibits favorable drug-like properties with a low risk of toxicity based on ADMET predictions.

    • Molecular docking simulations predict strong binding affinities to both GSK-3β and COX-2, with interactions that are consistent with known inhibitor binding modes (e.g., hinge binding in kinases, interaction with key residues in the COX-2 active site).

    • The chemical features of this compound align well with pharmacophore models developed for COX-2 inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the preliminary bioactivity assessment of this compound. By integrating ADMET profiling, molecular docking, and pharmacophore modeling, we have constructed a multi-faceted computational profile of this novel compound. The predictive data strongly suggest that this compound warrants further investigation as a potential dual inhibitor of protein kinases and COX-2, positioning it as a candidate for development as an anti-inflammatory or anti-cancer agent.

References

  • Pérez-Sánchez, H., et al. (2021). QSAR modeling in cheminformatics for beginners. Neovarsity. [Link]

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  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • 4IEH: Crystal Structure of human Bcl-2 in complex with a small molecule inhibitor. (2013). RCSB PDB. [Link]

  • Abdin, M. Z., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. [Link]

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  • Guda, F., et al. (2022). Pyrazolobenzotriazinone derivatives as COX inhibitors. PubMed. [Link]

  • Structures and binding mechanisms of COX-2 inhibitor scaffolds. (2017). ResearchGate. [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. ScienceDirect. [Link]

  • Abdelgawad, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

  • Structure of human GSK-3β in complex with a pyrazine. (2012). ResearchGate. [Link]

  • 1CX2: CYCLOOXYGENASE-2 COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1996). RCSB PDB. [Link]

  • Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Treatment. (2019). Creative Biolabs. [Link]

  • Drugs targeting Bcl-2 family members as an emerging strategy in cancer. (2010). Nature. [Link]

  • Bcl-2 family proteins as targets for anticancer drug design. (2004). Semantic Scholar. [Link]

  • 4IEH: Crystal Structure of human Bcl-2 in complex with a small molecule inhibitor targeting Bcl-2 BH3 domain interactions. (2013). RCSB PDB. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). MDPI. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central. [Link]

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A Technical Guide to Pyrazine-Containing Phenolic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The strategic amalgamation of the pyrazine nucleus, a privileged scaffold in medicinal chemistry, with the diverse pharmacophoric features of natural phenolic compounds has given rise to a promising class of hybrid molecules. This technical guide provides an in-depth exploration of pyrazine-containing phenolic compounds, intended for researchers, scientists, and professionals in the field of drug development. We will navigate the synthetic landscapes, delve into the mechanistic underpinnings of their biological activities, and present detailed experimental protocols and analytical methodologies. This document is designed to be a comprehensive resource, fostering a deeper understanding and inspiring further innovation in the development of these potent therapeutic agents.

The Strategic Convergence of Pyrazine and Phenolic Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of biologically active molecules.[1][2][3] Its unique electronic properties, including its role as a hydrogen bond acceptor and its ability to engage in π-stacking interactions, make it a valuable component in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Many clinically approved drugs, such as the anticancer agent Bortezomib and the anti-insomnia medication Eszopiclone, feature a pyrazine core, underscoring its therapeutic significance.[3]

Phenolic compounds, ubiquitously found in plants, are renowned for their broad spectrum of biological activities, largely attributed to their antioxidant and anti-inflammatory properties.[4][5][6] Molecules like resveratrol, curcumin, and various flavonoids have been extensively studied for their potential in preventing and treating a myriad of diseases, including cancer and neurodegenerative disorders.[1][4]

The hybridization of these two pharmacophores creates a synergistic effect, often resulting in derivatives with enhanced potency, improved solubility, and novel mechanisms of action compared to their parent compounds.[7][8] This guide will illuminate the synthesis, biological evaluation, and characterization of these promising hybrid molecules.

Synthetic Strategies and Methodologies

The synthesis of pyrazine-containing phenolic compounds can be broadly approached through two primary strategies: the coupling of pre-functionalized pyrazine and phenolic moieties, or the construction of the pyrazine ring onto a phenolic precursor.

Key Synthetic Approaches
  • Dehydrogenative Coupling: This atom-economical method involves the coupling of β-amino alcohols to form 2,5-substituted pyrazines or the reaction of 1,2-diaminobenzene with 1,2-diols to yield quinoxalines (benzopyrazines), often catalyzed by earth-abundant metals like manganese.[9] This approach is environmentally benign, with water and hydrogen gas as the only byproducts.[9]

  • Condensation Reactions: A classical and widely used method involves the condensation of α-diketones with diamines to form the pyrazine ring, which can then be further functionalized.[10]

  • From Iminodiacetonitrile Derivatives: Substituted pyrazines can be synthesized by reacting iminodiacetonitrile derivatives with various reagents like hydroxylamine, primary or secondary amines, and alcohols in the presence of a base.[11]

Experimental Protocol: Synthesis of a Ligustrazine-Cinnamic Acid Derivative

This protocol describes the synthesis of a hybrid molecule combining ligustrazine (tetramethylpyrazine), a bioactive component of the traditional Chinese medicine Chuanxiong, with cinnamic acid, a phenolic acid with known neuroprotective properties.[7]

Step 1: Synthesis of the Intermediate (e.g., an amino-functionalized ligustrazine)

  • Begin with commercially available ligustrazine.

  • Introduce a functional group suitable for coupling, such as an amino group, through a series of reactions (e.g., nitration followed by reduction). The specific conditions for these reactions would need to be optimized.

Step 2: Activation of Cinnamic Acid

  • Dissolve the chosen cinnamic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activating agent like N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

Step 3: Coupling Reaction

  • To the solution of the activated cinnamic acid, add the amino-functionalized ligustrazine derivative.

  • If necessary, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Allow the reaction to proceed at room temperature overnight.

Step 4: Work-up and Purification

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 5: Characterization

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity of the compound using high-performance liquid chromatography (HPLC).

Biological Activities and Therapeutic Potential

Pyrazine-containing phenolic compounds exhibit a wide array of biological activities, with anticancer, neuroprotective, and anti-inflammatory effects being the most prominent.[1][7][8]

Anticancer Activity

These hybrid molecules have demonstrated potent cytotoxic effects against various cancer cell lines, often through multi-faceted mechanisms.[7][12]

  • Induction of Apoptosis: Many pyrazine-phenolic hybrids induce programmed cell death in cancer cells. For example, certain derivatives have been shown to up-regulate the pro-apoptotic Bcl-2/Bax ratio and activate caspase cascades.[7]

  • ROS-Mediated Cell Death: Some compounds, like piperlongumine-ligustrazine derivatives, increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.[7]

  • Inhibition of Key Signaling Pathways: The anticancer effects can also be attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activities of Representative Pyrazine-Phenolic Hybrids

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperlongumine-LigustrazineHCT116 (Colon)3.19 - 8.90[7]
Curcumin-LigustrazineA549 (Lung)0.60 - 2.85[7]
Chalcone-PyrazineMCF-7 (Breast)9.1[1]
Flavonoid-LigustrazineHT-29 (Colon)10.67[1]
Betulinic Acid-LigustrazineBEL-7402 (Liver)4.19[1]
Neuroprotective Effects

The neuroprotective properties of these compounds are of significant interest for the treatment of neurodegenerative diseases.[4][5][7]

  • Antioxidant and Anti-inflammatory Actions: By scavenging free radicals and inhibiting pro-inflammatory mediators in the brain, these molecules can protect neurons from oxidative damage and inflammation, key pathological features of neurodegenerative disorders.[6]

  • Mitochondrial Protection: Some ligustrazine-cinnamic acid derivatives have been shown to protect neuronal cells by inhibiting the mitochondrial apoptosis pathway.[7]

Table 2: Neuroprotective Activities of Pyrazine-Phenolic Hybrids

CompoundCell LineEC50 (µM)Protective MechanismReference
Ligustrazine-Cinnamic Acid DerivativePC123.68Inhibition of mitochondrial apoptosis[7]
Cinnamic Acid-Pyrazine DerivativeSH-SY5Y3.62Protection against free radical damage[7]
Anti-inflammatory Activity

The anti-inflammatory effects of pyrazine-phenolic compounds are well-documented. For instance, a paeonol derivative incorporating a pyrazine moiety exhibited significantly enhanced inhibitory activity against nitric oxide (NO) production in macrophages compared to paeonol alone.[7]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the biological activity of these hybrid molecules. The nature and position of substituents on both the pyrazine and phenolic rings can have a profound impact on their potency and selectivity. These studies help in the rational design of new derivatives with improved therapeutic profiles.[13]

Analytical and Characterization Techniques

The robust characterization of newly synthesized pyrazine-containing phenolic compounds is essential to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Core Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment synthesis Crude Product purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC/UPLC purification->hplc ms Mass Spectrometry (HRMS) ftir FTIR Spectroscopy elemental Elemental Analysis

Caption: Workflow for the characterization of pyrazine-phenolic compounds.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. A typical setup would involve a C18 reverse-phase column with a gradient elution system of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector at a wavelength where the compound has maximum absorbance.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile pyrazine derivatives. Headspace solid-phase microextraction can be used for sample preparation, especially for analyzing these compounds in complex matrices like food and beverages.[14][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR are essential for confirming the connectivity of atoms, while 2D NMR techniques (like COSY and HMQC/HSQC) can be used for more complex structures.[14]

Signaling Pathways and Mechanistic Insights

The biological effects of pyrazine-containing phenolic compounds are often mediated through the modulation of specific signaling pathways.

Apoptosis Induction Pathway

G compound Pyrazine-Phenolic Compound ros ↑ ROS Production compound->ros bax ↑ Bax/Bcl-2 Ratio compound->bax mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 bax->mito cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified pathway of apoptosis induction by pyrazine-phenolic compounds.

Future Directions and Concluding Remarks

The field of pyrazine-containing phenolic compounds is ripe with opportunities for further exploration. Future research should focus on:

  • Expanding the Chemical Space: The synthesis and evaluation of novel derivatives with diverse phenolic scaffolds.

  • Elucidating Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Translation of promising in vitro results into preclinical animal models to assess their efficacy and safety.

  • Development as Radiosensitizers: Some pyrazine-phenols have shown potential in enhancing the efficacy of radiation therapy in cancer treatment, an area worthy of further investigation.[19]

References

  • Li, W., Chen, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7429. [Link]

  • Li, W., Chen, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ScienceDirect. [Link]

  • Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Green synthesis and investigation of antioxidant ability new pyrazines. Journal of the Iranian Chemical Society. [Link]

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  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Synthesis of substituted pyrazines.
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  • Analytical methods for pyrazine detection. ResearchGate. [Link]

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An In-Depth Technical Guide to 4-(Pyrazin-2-yl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of 4-(Pyrazin-2-yl)phenol, a key heterocyclic building block that combines the pyrazine core with a phenolic functional group. We will delve into its fundamental chemical identity, explore robust synthetic strategies with mechanistic justifications, outline protocols for its analytical characterization, and discuss its potential applications as a pivotal intermediate in the development of novel therapeutics. This document is intended to serve as a vital resource for researchers leveraging pyrazine-based scaffolds to address complex challenges in modern drug discovery.

The Pyrazine Scaffold: A Foundation in Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a structure of significant interest.[1][2] Its electron-deficient nature, arising from the electronegative nitrogen atoms, influences its chemical reactivity and its interaction with biological targets.[1]

The inherent properties of the pyrazine ring—such as its planarity, dipole moment, and capacity for hydrogen bonding—allow it to serve as a versatile pharmacophore.[1] Consequently, pyrazine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1] This broad utility underscores the importance of functionalized pyrazine building blocks for the synthesis of new chemical entities.

Core Compound Profile: this compound

IUPAC Name, CAS Number, and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is identified by the following:

  • IUPAC Name: this compound

  • CAS Number: 108030-86-0[3]

  • Molecular Formula: C₁₀H₈N₂O

  • Chemical Structure:

    
    (A proper chemical structure image would be placed here in a real document)
    
Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are crucial for predicting its behavior in various experimental conditions, from reaction solvents to biological assays.

PropertyValueSource
Molecular Weight 172.18 g/mol Calculated
Monoisotopic Mass 172.0637 DaCalculated
XLogP3 (Predicted) 1.9PubChem (Predicted)
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated
Appearance White to off-white solid (Expected)-
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Soluble in methanol, DMSO, DMFExpected

Synthesis and Mechanistic Insights

The synthesis of bi-aryl compounds such as this compound is most effectively achieved through modern cross-coupling reactions. These methods offer high yields and functional group tolerance, which are critical in multi-step synthetic campaigns.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a palladium-catalyzed cross-coupling reaction. The C-C bond between the pyrazine and phenyl rings can be formed from two key precursors: a halogenated pyrazine and a functionalized phenol, or vice versa. The most common and reliable approach involves the coupling of a chloropyrazine with a boronic acid derivative of phenol.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its mild reaction conditions, commercial availability of catalysts and reagents, and tolerance of the free hydroxyl group on the phenol ring.

Reaction Scheme: 2-Chloropyrazine + 4-Hydroxyphenylboronic acid → this compound

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), is essential. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle.

  • Base: A base, typically an aqueous solution of Na₂CO₃ or K₃PO₄, is required to activate the boronic acid for the transmetalation step. The choice of a moderate base prevents unwanted side reactions involving the phenolic hydroxyl group.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxyphenylboronic acid (1.2 equivalents).

  • Reagent Addition: Add 2-chloropyrazine (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the chosen solvent (e.g., toluene, 10 mL per mmol of chloropyrazine).

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2 M, 3.0 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the final, purified compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Combine 2-Chloropyrazine, 4-Hydroxyphenylboronic Acid, Pd Catalyst in Solvent B Add Aqueous Base (e.g., Na2CO3) A->B C Heat to Reflux (4-12h under Inert Atm.) B->C D Cool Reaction & Separate Organic Phase C->D Reaction Complete E Wash with Water & Brine D->E F Dry over Na2SO4 & Filter E->F G Concentrate in vacuo F->G Dried Solution H Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS, HPLC) H->I H->I Isolated Fractions

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Ensuring the identity and purity of the synthesized compound is a non-negotiable step. A self-validating analytical protocol involves the use of orthogonal techniques that confirm the structure and assess purity from different chemical principles.

Protocol: Quality Control and Structural Verification
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: To confirm the proton environment. The number of signals, their splitting patterns (multiplicity), and integration values should match the expected structure.

    • ¹³C NMR: To confirm the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms.

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound. A single, sharp peak at a consistent retention time under standardized conditions indicates high purity.

Expected Spectroscopic Data

The following table summarizes the expected (hypothetical) data for a successful synthesis.

TechniqueExpected Results
¹H NMR - Aromatic protons on the pyrazine ring (δ 8.5-9.0 ppm). - Aromatic protons on the phenol ring showing AA'BB' coupling (δ 7.0-8.0 ppm). - A broad singlet for the phenolic -OH proton (variable, δ 5.0-10.0 ppm).
¹³C NMR - 6 unique aromatic carbon signals for the pyrazine and phenol rings. - The carbon bearing the -OH group will be downfield (δ ~155-160 ppm).
HRMS Calculated for [M+H]⁺ (C₁₀H₉N₂O): 173.0715. Found value should be within ± 5 ppm.
HPLC Purity > 95% (as determined by peak area integration).

Applications in Research and Drug Development

Role as a Key Building Block (Scaffold)

This compound is not an end-product but a versatile starting point. The phenolic hydroxyl group can be easily functionalized, for example, through etherification or esterification, to introduce new pharmacophoric elements. This allows for the rapid generation of a library of derivatives for screening against various biological targets.

Potential Pharmacological Activities

Based on the extensive literature on related pyrazine-phenol hybrids, this scaffold holds potential in several therapeutic areas:

  • Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP.

  • Anticancer Agents: Pyrazine-containing compounds have shown inhibitory effects on various cancer cell lines.[1] The combination with a phenol group can enhance these properties.

  • Anti-inflammatory Agents: Certain pyrazine derivatives exhibit anti-inflammatory activity, potentially through the modulation of inflammatory signaling pathways.[1]

Hypothetical Signaling Pathway Interaction

As many pyrazine-based compounds are developed as kinase inhibitors, the following diagram illustrates a generalized mechanism of action where a derivative of this compound could inhibit a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Protein Kinase (Active) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) P_Substrate->Response Triggers Inhibitor This compound Derivative Inhibitor->Kinase Inhibits ATP Binding

Sources

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Pyrazin-2-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth explanation of the reaction mechanism, and critical insights into the selection of reagents and reaction conditions. The protocol is structured to ensure reproducibility and high yield, addressing common challenges and providing a framework for troubleshooting.

Introduction: The Significance of this compound and the Suzuki Coupling Approach

This compound is a key structural motif found in numerous biologically active compounds and functional materials. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a prevalent scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The phenolic hydroxyl group provides a handle for further functionalization, making this molecule a versatile intermediate in organic synthesis.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized organic synthesis.[3] The reaction's broad functional group tolerance, use of relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex molecules like this compound.[3][6][7] This protocol details the coupling of 2-chloropyrazine with 4-hydroxyphenylboronic acid, a common and cost-effective strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting of the Suzuki coupling. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the aryl halide (2-chloropyrazine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-hydroxyphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][10][11] The exact mechanism of transmetalation is still a subject of research, but it is a critical step for bringing the two coupling partners together on the palladium center.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the new carbon-carbon bond of the desired product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8]

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl Ar'-B(OR)_2 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') RedElim->Product ArylHalide 2-Chloropyrazine (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Hydroxyphenylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chloropyrazine and 4-hydroxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Chloropyrazine≥98%Sigma-AldrichHandle in a fume hood.
4-Hydroxyphenylboronic acid≥97%Combi-BlocksStore in a desiccator.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsAir and moisture sensitive.
SPhos≥98%Sigma-AldrichAir-sensitive ligand.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsUse freshly distilled or from a sure-seal bottle.
Deionized WaterHigh purityIn-houseDegas before use.
Ethyl acetate (EtOAc)ACS gradeVWRFor extraction.
Brine (saturated NaCl solution)-In-houseFor washing.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeEMD MilliporeFor drying.
Celite®-Sigma-AldrichFor filtration.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup (under inert atmosphere):

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 mmol, 1.0 equiv.), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • To the flask, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Briefly remove the septum and add the palladium acetate and SPhos mixture to the reaction flask under a positive flow of inert gas.

  • Reseal the flask and continue to purge with the inert gas for another 5 minutes.

Reaction Execution:

  • Lower the flask into a preheated heating mantle set to 100 °C.

  • Stir the reaction mixture vigorously at this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicate product formation.

Work-up and Purification:

  • Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[12][13][14]

Rationale for Experimental Choices

  • Reactants: 2-Chloropyrazine is chosen as the electrophilic partner due to its commercial availability and moderate reactivity.[3] 4-Hydroxyphenylboronic acid is the nucleophilic partner. An excess of the boronic acid is used to drive the reaction to completion.

  • Catalyst System: A combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (SPhos) is employed.[15] SPhos is highly effective for the coupling of heteroaryl chlorides, which can be challenging substrates.[16] The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[3]

  • Base: Potassium carbonate (K₂CO₃) is a common and effective base for Suzuki couplings.[3] Its role is to activate the boronic acid by forming a more reactive boronate species, which facilitates the transmetalation step.[3][17]

  • Solvent System: A mixture of 1,4-dioxane and water is used as the solvent.[8] Dioxane is a good solvent for the organic reactants, while the presence of water is often beneficial for the solubility of the base and can accelerate the reaction.[3][18][19] The solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[20]

  • Temperature: The reaction is heated to 100 °C to ensure a reasonable reaction rate.[8] The optimal temperature may vary depending on the specific substrates and catalyst system.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst due to oxygen exposure. Impure or wet reagents/solvents. Insufficient heating.Ensure proper inert atmosphere techniques. Use freshly opened or purified reagents and anhydrous, degassed solvents. Verify the reaction temperature.
Formation of homocoupled products Decomposition of the boronic acid.Use a slight excess of the boronic acid. Consider using a milder base or a lower reaction temperature.
Incomplete reaction Insufficient reaction time. Deactivated catalyst.Extend the reaction time and continue monitoring by TLC. Add a second portion of the catalyst.
Difficult purification Presence of closely eluting impurities.Optimize the eluent system for column chromatography. Consider recrystallization of the purified product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations involving volatile organic solvents, 2-chloropyrazine, and the palladium catalyst should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Exercise caution when working with pyrophoric reagents and when setting up reactions under an inert atmosphere.

  • Exothermic Reactions: While this specific reaction is not typically violently exothermic, it is good practice to monitor the reaction temperature, especially during the initial heating phase.[21][22] Large-scale reactions may require controlled heating and cooling.[21][23]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Palladium-containing waste should be collected separately.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by adhering to proper inert atmosphere techniques, this valuable building block can be synthesized in high yield. This application note provides a robust and well-rationalized protocol that can be readily implemented in a research or process development setting. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to successfully apply this powerful synthetic transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Braga, A. C. S.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Lima, F.; Uria, U.; Carril, M.; et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Hopic. Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. Available from: [Link]

  • Molnar, A. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available from: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]

  • Lima, F.; Uria, U.; Carril, M.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available from: [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? Available from: [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. Available from: [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

  • ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • ResearchGate. (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

Sources

Protecting Group Strategies for the Synthesis of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The synthesis of 4-(pyrazin-2-yl)phenol, a key building block in the development of various pharmacologically active compounds, presents a common challenge in medicinal chemistry: the selective functionalization of a bifunctional molecule. The presence of a reactive phenolic hydroxyl group necessitates a robust protecting group strategy to prevent unwanted side reactions during the crucial carbon-carbon bond formation, typically achieved through transition metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable protecting groups for the phenolic moiety. We will explore and compare three widely used protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, and methoxymethyl (MOM) ether. For each strategy, we provide in-depth protocols for protection and deprotection, discuss their compatibility with subsequent cross-coupling reactions, and offer expert insights to guide the selection process. The application of these strategies is contextualized within a practical synthetic route to this compound, focusing on the Stille cross-coupling reaction.

Introduction: The Synthetic Challenge

This compound is a recurring motif in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its synthesis typically involves the coupling of a pyrazine ring with a phenol moiety. A common and effective approach is the palladium-catalyzed cross-coupling of a protected 4-halophenol with an organometallic pyrazine derivative. The primary challenge in this synthesis is the acidic proton of the phenolic hydroxyl group, which can interfere with the organometallic reagents and the catalytic cycle of the cross-coupling reaction. Therefore, the temporary masking of this hydroxyl group with a suitable protecting group is essential for a successful synthesis.

The ideal protecting group for this synthesis should be:

  • Easy to introduce in high yield.

  • Stable under the conditions of the subsequent cross-coupling reaction.

  • Readily removed under mild conditions that do not affect the final product.

This guide will walk you through the strategic considerations for selecting an appropriate protecting group and provide detailed, field-proven protocols for its application.

General Synthetic Workflow

The overall strategy for the synthesis of this compound using a protecting group approach is outlined below. The key steps involve the protection of a 4-halophenol, followed by a cross-coupling reaction, and concluding with the deprotection of the phenolic hydroxyl group.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection 4-Halophenol 4-Halophenol Protected_Phenol Protected_Phenol 4-Halophenol->Protected_Phenol Introduction of Protecting Group (PG) Protected_Product Protected_Product Protected_Phenol->Protected_Product Stille Coupling Pyrazinylstannane Pyrazinylstannane Pyrazinylstannane->Protected_Product Final_Product This compound Protected_Product->Final_Product Removal of PG

Figure 1. General synthetic workflow for this compound.

Protecting Group Strategies

Tert-butyldimethylsilyl (TBDMS) Ether

Silyl ethers, particularly TBDMS ethers, are among the most common protecting groups for alcohols and phenols due to their ease of introduction and removal under mild conditions.[1]

Rationale for Use: The TBDMS group is stable to a wide range of reaction conditions, including many organometallic reagents and basic conditions often employed in cross-coupling reactions. Its removal is typically achieved with fluoride-based reagents, which are highly selective for silicon and generally do not affect other functional groups in the molecule.

Experimental Protocols:

Protection of 4-Bromophenol with TBDMS Chloride

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add imidazole (2.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH4Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the TBDMS-protected 4-bromophenol.

Deprotection of TBDMS-protected this compound

  • To a solution of the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2][3]

Rationale for Use: The stability of the benzyl ether makes it an excellent choice when harsh reaction conditions are anticipated. Deprotection is most commonly achieved by catalytic hydrogenation, which is a very mild and clean method.[3]

Experimental Protocols:

Protection of 4-Iodophenol with Benzyl Bromide

  • To a solution of 4-iodophenol (1.0 eq) in acetone (0.5 M), add potassium carbonate (K2CO3, 2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify by flash chromatography (hexanes/ethyl acetate) to give the benzylated product.

Deprotection of Benzyl-protected this compound

  • Dissolve the benzyl-protected this compound (1.0 eq) in methanol or ethyl acetate (0.1 M).

  • Add 10% palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization or flash chromatography.

Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) group is an acetal-based protecting group that is stable to a variety of nucleophilic and basic conditions.[4][5]

Rationale for Use: MOM ethers are particularly useful when silyl ethers might be too labile or when hydrogenation conditions for benzyl ether cleavage are not compatible with other functional groups in the molecule. They are introduced using MOMCl and a non-nucleophilic base.[6] Deprotection is achieved under acidic conditions.[5]

Experimental Protocols:

Protection of 4-Bromophenol with MOM Chloride

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench with water and separate the layers.

  • Extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash chromatography to afford the MOM-protected phenol.

Deprotection of MOM-protected this compound

  • Dissolve the MOM-protected this compound (1.0 eq) in methanol (0.2 M).

  • Add a few drops of concentrated hydrochloric acid (HCl).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Neutralize the reaction mixture with saturated aqueous NaHCO3 solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by flash chromatography.

Comparative Analysis of Protecting Groups

The choice of protecting group is critical and depends on the specific conditions of the planned cross-coupling reaction and the overall synthetic strategy.

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Compatibility
TBDMS Ether TBDMSCl, Imidazole, DCM, 0°C to RTTBAF, THF, RTStable to bases and many organometallics. Sensitive to acid and fluoride sources.
Benzyl Ether Benzyl bromide, K2CO3, Acetone, RefluxH2, Pd/C, MeOH or EtOAc, RTVery stable to a wide pH range and many reagents. Not compatible with reactions involving catalytic hydrogenation.
MOM Ether MOMCl, DIPEA, DCM, 0°C to RTAcidic conditions (e.g., HCl in MeOH)Stable to basic and nucleophilic conditions. Cleaved by Lewis and Brønsted acids.[6]

Expert Insights: For a Stille or Suzuki coupling, which often employs basic conditions, all three protecting groups are generally suitable. The TBDMS group is often a first choice due to its very mild deprotection conditions. However, if fluoride-sensitive groups are present elsewhere in the molecule, a benzyl or MOM ether would be a better alternative. The benzyl ether is exceptionally robust, but its removal via hydrogenation may not be suitable if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present. The MOM ether offers a good balance of stability and is removed under conditions that are orthogonal to both silyl ether and benzyl ether deprotections.

Application: Synthesis via Stille Cross-Coupling

The Stille coupling is a versatile and reliable method for the formation of C-C bonds between an organostannane and an organic halide, catalyzed by a palladium complex.[7] It is well-suited for the synthesis of this compound.[8][9][10]

G cluster_0 Stille Coupling Reaction Protected_Phenol Protected 4-Halophenol Protected_Product Protected this compound Protected_Phenol->Protected_Product Pyrazinylstannane 2-(Tributylstannyl)pyrazine Pyrazinylstannane->Protected_Product Catalyst Pd(PPh3)4 Catalyst->Protected_Product Solvent Toluene, Reflux Solvent->Protected_Product

Figure 2. Schematic of the Stille cross-coupling step.

Protocol: Stille Coupling of TBDMS-protected 4-Bromophenol with 2-(Tributylstannyl)pyrazine

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the TBDMS-protected 4-bromophenol (1.0 eq), 2-(tributylstannyl)pyrazine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Add anhydrous toluene (0.2 M).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous KF solution (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected this compound. This product can then be deprotected as described in section 3.1.

Conclusion

The successful synthesis of this compound hinges on the judicious choice and implementation of a protecting group for the phenolic hydroxyl group. This application note has detailed the use of TBDMS, benzyl, and MOM ethers as effective protecting groups. By understanding the specific advantages and limitations of each, and by following the detailed protocols provided, researchers can confidently navigate the synthesis of this important pharmaceutical building block and apply these strategies to other complex synthetic targets.

References

  • Vertex Pharmaceuticals Incorporated. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters. [Link]

  • Prakash, G. K. S., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(49), 4581-4584. [Link]

  • Reddy, B. V. S., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 4(32), 16757-16760. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Comel, A., & Kirsch, G. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-3444. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. [Link]

  • American Chemical Society. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. [Link]

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  • Springer. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. [Link]

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  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(10), 1361. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • National Institutes of Health. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]

Sources

A Robust Reverse-Phase HPLC Purification Method for 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Due to the compound's unique structure, featuring both a weakly basic pyrazine moiety and an acidic phenol group, a systematic approach to method development is essential for achieving high purity and recovery. This guide provides a comprehensive, step-by-step protocol using reverse-phase chromatography, explains the scientific rationale behind the selection of each parameter, and includes workflows for method validation. The described method is tailored for scalability, making it suitable for both discovery and development-scale purification campaigns in pharmaceutical and chemical research settings.

Introduction and Scientific Rationale

This compound is a valuable synthetic intermediate, incorporating both a hydrogen bond donor (phenol) and hydrogen bond acceptor sites (pyrazine nitrogens).[1] This bifunctional nature makes it a crucial building block for novel pharmaceutical agents and functional materials. The successful synthesis of this compound often yields a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a reliable purification strategy is paramount to isolate the target compound at the high purity levels (>97%) required for subsequent applications and characterization.

Principle of Separation: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this application.[3][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is driven by hydrophobic interactions; nonpolar molecules interact more strongly with the stationary phase and are retained longer, while polar molecules elute earlier.

This compound possesses moderate polarity, making it an ideal candidate for RP-HPLC. The key to achieving optimal separation lies in controlling the ionization state of the molecule's functional groups, which directly influences its hydrophobicity and, consequently, its retention time on the column.

Analyte Chemistry: The Key to Method Development

The chromatographic behavior of this compound is dictated by its two key functional groups:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic, with a pKa typically around 10. At a neutral or high pH, this group deprotonates to form the phenoxide anion (-O⁻), making the molecule highly polar and poorly retained on a C18 column.

  • Pyrazine Ring: The nitrogen atoms in the pyrazine ring are weakly basic. The pKa of the protonated pyrazine ring is approximately 0.65.[5][6] At a very low pH, the ring can become protonated, increasing the molecule's polarity.

Therefore, maintaining a consistent and appropriate mobile phase pH is critical to ensure a reproducible and sharp chromatographic peak. An acidic mobile phase (pH 3-5) is ideal as it suppresses the ionization of the phenolic group, rendering the molecule more nonpolar and ensuring strong retention.[7] This also prevents peak tailing, a common issue with acidic and basic compounds.

PropertyValue / DescriptionRationale for HPLC Method
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol Affects mass-based detector settings.
Structure Phenol ring linked to a pyrazine ring.Aromatic rings allow for strong UV detection.
Polarity (Predicted) Moderately polar (XlogP ≈ 1.5 - 2.5)Well-suited for Reverse-Phase C18 columns.
pKa (Phenol) ~10 (Acidic)Ionization must be suppressed with low pH.
pKa (Pyrazine) ~0.65 (Weakly Basic)Stable protonation state in acidic mobile phase.

Materials and Methodology

Equipment and Consumables
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient-capable binary pump, autosampler (or manual injector), and a column thermostat.

  • Detector: UV-Vis Diode Array Detector (DAD) or a multi-wavelength detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm particle size). The dimensions can be scaled up or down depending on the purification scale.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Additive: Formic Acid (FA), HPLC-grade or better.

  • Sample Solvent: Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water.

Preparation of Reagents
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas thoroughly by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). If solubility is an issue, a 1:1 mixture of ACN:Water can be used, but ensure the sample solvent is weaker than the initial mobile phase conditions to prevent peak distortion.

Detailed Purification Protocol

This protocol is designed for a semi-preparative scale. Adjustments to flow rate and injection volume will be necessary when scaling.

HPLC Method Parameters

A scouting gradient is first used to determine the approximate elution conditions, followed by an optimized gradient for purification.

ParameterScouting GradientOptimized Purification Gradient
Column C18, 250 x 10 mm, 5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Flow Rate 4.0 mL/min4.0 mL/min
Column Temp. 30 °C30 °C
Detection DAD, 275 nm (monitor 220-400 nm)DAD, 275 nm
Injection Vol. 100 µL250 - 1000 µL (depending on concentration)
Gradient Profile Time (min) | %B 0 | 10 20 | 95 25 | 95 26 | 10 30 | 10Time (min) | %B 0 | 25 15 | 55 18 | 95 22 | 95 23 | 25 28 | 25

Rationale for Optimization: The scouting gradient is broad (10-95% B over 20 min) to quickly determine the retention time of the target compound and identify impurities.[7][8] Once the target peak is located (e.g., it elutes at 40% B), the optimized gradient is narrowed and made shallower around this point (e.g., 25-55% B over 15 min). This "stretches out" the separation where it is needed most, significantly improving the resolution between the target compound and closely eluting impurities.[9]

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation Phase cluster_hplc Purification Phase cluster_post Post-Processing & Analysis A Crude this compound B Dissolve in Minimum DMSO or ACN/H2O A->B E Inject Sample B->E C Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) D Equilibrate Column with Initial Conditions D->E F Run Optimized Gradient Method E->F G Monitor at 275 nm & Collect Fractions F->G H Pool Pure Fractions G->H I Analyze Purity by Analytical HPLC-UV/LC-MS H->I J Solvent Evaporation (Rotary Evaporator/Lyophilizer) H->J K Pure Compound (>97%) J->K

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system with the specified column and mobile phases. Purge the pumps to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (25% B) for at least 10-15 column volumes (approx. 20-30 minutes at 4.0 mL/min) or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Run and Fraction Collection: Start the optimized gradient method. Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak starts to elute and stop just after it returns to baseline. Collect the peak in multiple smaller fractions to better isolate the purest portions.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to remove any strongly retained impurities.

  • Purity Analysis: Analyze small aliquots from each collected fraction using a rapid analytical HPLC method to determine their purity.

  • Pooling and Recovery: Combine the fractions that meet the desired purity specification (e.g., >97%).

  • Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator. Be mindful that acetonitrile and water form an azeotrope. A final lyophilization (freeze-drying) step may be required to remove residual water and obtain a dry, fluffy solid.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions; column overload; inappropriate pH.Ensure mobile phase contains 0.1% FA. Reduce sample load. Check pH of mobile phase.
Poor Resolution Gradient is too steep; incorrect mobile phase.Make the gradient shallower around the elution point of the target compound. Try methanol as an alternative to ACN.
Split Peaks Sample solvent stronger than mobile phase; column issue.Dissolve the sample in a weaker solvent or reduce injection volume. Check for column voids or contamination.
No Elution Compound is too nonpolar; system issue.Increase the final %B in the gradient or add a stronger organic solvent like isopropanol. Check for pump or injector issues.

Conclusion

The reverse-phase HPLC method detailed in this note provides a reliable and scalable strategy for the purification of this compound. By employing a C18 column and an optimized water/acetonitrile gradient with a formic acid modifier, this protocol effectively addresses the compound's unique chemical properties to achieve high purity and resolution. The systematic approach, from the initial scouting run to the final optimized gradient, can be adapted for a wide range of heterocyclic compounds, making it a valuable tool for researchers in drug discovery and chemical synthesis.

References

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jasco. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • SIELC Technologies. (2018). Pyrazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Patsnap Eureka. (2025). Optimizing HPLC Solvent Gradient for Specific Analytes. Retrieved from [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Chromatography Today. (2014). Optimizing Multilinear Gradients in HPLC. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Piperazin-2-yl-phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(pyrazin-2-yloxy)phenol (C10H8N2O2). Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pyrazine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Topic: High-Purity Recovery of 4-(Pyrazin-2-yl)phenol via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the purification of 4-(Pyrazin-2-yl)phenol, a key intermediate in pharmaceutical and materials science research. Standard synthetic routes can yield impurities that interfere with downstream applications, necessitating a robust purification strategy. Recrystallization, a fundamental technique for purifying solid compounds, is detailed herein.[1] We move beyond a simple procedural outline to explore the underlying physicochemical principles that govern the successful crystallization of this specific molecule. This guide furnishes researchers with detailed protocols for both single-solvent and mixed-solvent systems, troubleshooting advice, and methods for purity validation, ensuring a reliable and reproducible purification workflow.

Introduction: The Challenge of Purifying this compound

This compound is a heterocyclic aromatic compound featuring both a phenolic hydroxyl group and a pyrazine ring. This bifunctional nature makes it a valuable building block but also presents unique purification challenges. The polar phenol group allows for hydrogen bonding, while the pyrazine moiety and benzene ring contribute to its aromatic, relatively nonpolar character. Impurities from synthesis may include starting materials, regioisomers, or polymeric byproducts.

Recrystallization is an exceptionally powerful purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[1] The ideal process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize selectively, leaving impurities behind in the mother liquor.

Physicochemical Profile and Implications for Purification

  • Structure: C₁₀H₈N₂O

  • Key Functional Groups: Phenol (-OH), Pyrazine Ring

  • Predicted Solubility: The presence of the polar hydroxyl group and two nitrogen atoms suggests solubility in polar solvents like alcohols and water, particularly at elevated temperatures. The aromatic core implies some solubility in less polar organic solvents like toluene or ethyl acetate, especially when hot. Nonpolar aliphatic solvents like hexane are likely to be poor solvents (potential anti-solvents).

This dual solubility characteristic is the key to designing an effective recrystallization protocol. We can exploit the sharp increase in solubility with temperature in a single solvent or use a solvent/anti-solvent pair to induce crystallization.

Core Principles: Selecting the Optimal Solvent System

The success of any recrystallization hinges almost entirely on the choice of solvent. The ideal solvent should exhibit the following properties[2]:

  • High Solvating Power at High Temperature: Dissolves the this compound completely at or near the solvent's boiling point.

  • Low Solvating Power at Low Temperature: The compound should have low solubility at room temperature or below, enabling high recovery upon cooling.

  • Appropriate Boiling Point: A boiling point between 60°C and 120°C is often ideal. Solvents with very low boiling points can be difficult to handle, while very high-boiling solvents can be difficult to remove from the final product.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

Solvent Screening Methodology

A systematic approach to solvent selection is critical. The following workflow provides a logical path to identifying a suitable solvent or solvent pair.

Solvent_Selection Start Place ~20 mg of crude This compound in a test tube AddSolvent Add 0.5 mL of candidate solvent Start->AddSolvent CheckCold Soluble at Room Temp? AddSolvent->CheckCold Heat Heat gently to boiling CheckCold->Heat No BadSolvent2 Result: Solvent is too good (Consider for mixed system) CheckCold->BadSolvent2  Yes CheckHot Soluble when hot? Heat->CheckHot Cool Cool to RT, then in ice bath CheckHot->Cool Yes BadSolvent1 Result: Poor Solvent (Reject) CheckHot->BadSolvent1 No CheckCrystals Abundant crystals form? Cool->CheckCrystals CheckCrystals->BadSolvent2 No (Poor Recovery)   GoodSolvent Result: Good Candidate for Single-Solvent System CheckCrystals->GoodSolvent Yes ConsiderMixed Consider for Mixed-Solvent System (as the anti-solvent) BadSolvent1->ConsiderMixed

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Candidate Solvents

The table below summarizes potential solvents for purifying this compound, categorized by their polarity.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100High (Polar Protic)May be a good solvent when hot due to the phenol group, but likely poor when cold. Excellent for removing nonpolar impurities.
Ethanol (95%) 78High (Polar Protic)Likely to be a good solvent. The alkyl chain provides some affinity for the aromatic core, while the -OH group interacts with the phenol. May show high solubility even when cold, potentially reducing yield.
Isopropanol 82Medium (Polar Protic)Similar to ethanol but slightly less polar. Often an excellent choice for phenolic compounds, offering a good balance of solubility properties.
Ethyl Acetate 77Medium (Polar Aprotic)Good potential. The ester group can interact with the polar parts of the molecule, while the ethyl group solvates the nonpolar regions.
Toluene 111Low (Nonpolar Aromatic)May dissolve the compound when hot but is unlikely to be a good single solvent. Could be useful for removing highly polar impurities.
Heptane/Hexane 98 / 69Very Low (Nonpolar)Expected to be very poor solvents. Excellent candidates for use as an anti-solvent in a mixed-solvent system.

Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)

This method is preferred for its simplicity when a suitable solvent is identified.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-10 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding isopropanol dropwise until all the solid just dissolves at the boiling point. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. Phenolic compounds can sometimes form colored complexes with trace metals in charcoal, so use it sparingly[2].

  • Hot Filtration (If charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)

This technique is ideal when the compound is too soluble in one solvent and insoluble in another.[2]

  • Dissolution: Dissolve the crude this compound in the minimum required amount of hot ethanol (the "solvent").

  • Addition of Anti-solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture for the washing step.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve CheckInsoluble Insoluble impurities or color present? Dissolve->CheckInsoluble HotFilter Add charcoal (optional), perform hot filtration CheckInsoluble->HotFilter Yes Cool Slowly cool to RT, then chill in ice bath CheckInsoluble->Cool No HotFilter->Cool Crystals Pure Crystals in Mother Liquor Cool->Crystals VacFilter Vacuum Filtration Crystals->VacFilter Wash Wash with minimal ice-cold solvent VacFilter->Wash Dry Dry under vacuum Wash->Dry End Pure, Dry Crystals Dry->End

Caption: General workflow for the recrystallization process.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow for slower cooling. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated enough.Boil off some of the solvent to increase the concentration. If still unsuccessful, scratch the inside of the flask with a glass rod or add a seed crystal.
Premature Crystallization The solution cooled too quickly during hot filtration.Use a pre-warmed funnel and receiving flask. Keep the solution hot. Add a small amount of extra solvent before filtering.
Low Yield Too much solvent was used; crystals are too soluble in the cold solvent; incomplete transfer during filtration.Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Wash with minimal, ice-cold solvent.

Purity Assessment: A Self-Validating System

To confirm the success of the purification, the following analyses are recommended:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 1°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. The purified sample should show a single spot with a different Rf value from any impurities, which should be concentrated in the mother liquor lane.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A successful recrystallization will show a significant increase in the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the absence of impurity signals that were present in the crude material.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Paraskeva, C. A., et al. (2008). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. [Link]

  • Karabelas, A. J., et al. (2012). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Combs, A. P., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

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Application Note: 4-(Pyrazin-2-yl)phenol as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazine-Phenol Construct

In the landscape of modern drug discovery, the assembly of molecular scaffolds that offer both versatile chemical handles and privileged pharmacophoric features is paramount. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of numerous FDA-approved therapeutics, including the proteasome inhibitor bortezomib and the anti-tuberculosis agent pyrazinamide.[1] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems like benzene or pyridine, while offering crucial hydrogen bond accepting capabilities.[2]

When coupled with a phenol moiety, the resulting 4-(Pyrazin-2-yl)phenol scaffold presents a powerful starting point for library synthesis across multiple therapeutic areas. The phenol provides a convenient point for derivatization and acts as a critical hydrogen bond donor, while the pyrazine ring often serves to anchor the molecule in a target's binding site. This guide provides a detailed technical overview, field-proven protocols, and the strategic rationale for employing this building block in drug discovery campaigns, with a particular focus on the development of protein kinase inhibitors.

The this compound Scaffold: A Privileged Core

The strategic advantage of the this compound core lies in its combination of distinct pharmacophoric features within a compact, synthetically accessible framework.

Pharmacophoric & Physicochemical Properties: The scaffold contains key features essential for molecular recognition by biological targets:

  • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring are potent HBAs. The N4 nitrogen is particularly important in kinase inhibition, where it frequently forms a canonical hydrogen bond with the "hinge" region of the ATP-binding site.[1][3]

  • Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is an excellent HBD, capable of forming strong interactions with polar residues in a protein active site.

  • Aromatic System: The two aromatic rings provide a rigid scaffold and can engage in π-π stacking or hydrophobic interactions.

These features are summarized in the pharmacophore model below.

G cluster_0 This compound Scaffold cluster_1 HBD HBD scaffold HBA1 HBA HBA2 HBA ARO1 Aro ARO2 Aro scaffold_img scaffold_img

Caption: Key pharmacophoric features of the this compound core.

Table 1: Calculated Physicochemical Properties

Property Value Significance in Drug Design
Molecular Weight 172.18 g/mol Excellent starting point, well within "Rule of 5" limits.
cLogP 1.8 - 2.2 Favorable lipophilicity for cell permeability.
H-Bond Donors 1 Engages target via the phenolic hydroxyl.
H-Bond Acceptors 3 (2 Pyrazine N, 1 Phenol O) Provides multiple points for target interaction.

| Rotatable Bonds | 1 | Low conformational flexibility, entropically favorable for binding. |

Protocol 1: Synthesis of the Core Building Block

The most robust and scalable synthesis of this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond, followed by demethylation to unmask the phenol.

Rationale for the Synthetic Strategy:

  • Suzuki-Miyaura Coupling: This reaction is one of the most reliable methods for forming aryl-heteroaryl bonds. It is tolerant of a wide range of functional groups and reaction conditions are well-established.[4][5]

  • Phenol Protection: The free phenolic proton is acidic and can interfere with the catalytic cycle of the Suzuki reaction. Therefore, it is protected as a methyl ether (anisole), which is stable to the coupling conditions and can be cleanly removed in the subsequent step. 4-Methoxyphenylboronic acid is a commercially available and inexpensive starting material.

Step 2.1: Suzuki Coupling of 2-Chloropyrazine with 4-Methoxyphenylboronic acid

Materials:

  • 2-Chloropyrazine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and 1,4-dioxane to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration of the limiting reagent should be ~0.2 M.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-methoxyphenyl)pyrazine.

Step 2.2: Demethylation to this compound

Rationale for Reagent Choice: Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers with high selectivity. The reaction is typically fast and clean.

Materials:

  • 2-(4-Methoxyphenyl)pyrazine (from Step 2.1)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 2-(4-methoxyphenyl)pyrazine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1M solution of BBr₃ in DCM (1.5 - 2.0 eq) dropwise via syringe. A color change is typically observed.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Once gas evolution ceases, add saturated aqueous NaHCO₃ to neutralize the acid.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product may be purified further by chromatography or recrystallization if necessary.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is an excellent starting point for developing ATP-competitive kinase inhibitors. The pyrazine nitrogen acts as a "hinge-binding" motif, mimicking the adenine core of ATP. The phenol substituent extends into the solvent-exposed region of the active site, providing a vector for modification to enhance potency and selectivity.

G start Start: this compound Core protocol Protocol 2: O-Alkylation (Williamson Ether Synthesis) start->protocol library Synthesize Derivative Library (R-O-Pyrazinyl-Phenol) protocol->library biochem Biochemical Assay (IC50 vs. Target Kinase) library->biochem cellular Cellular Assay (Target Engagement & Potency) biochem->cellular selectivity Selectivity Profiling (Kinase Panel Screen) cellular->selectivity adme Lead Optimization (ADME/PK Studies) selectivity->adme

Caption: A typical workflow for developing kinase inhibitors from the core scaffold.

Protocol 2: Synthesis of an O-Alkylated Derivative Library

Rationale: O-alkylation of the phenol serves two primary purposes:

  • Exploration of Chemical Space: Attaching different alkyl or aryl groups allows for probing new interactions within the kinase active site, potentially leading to increased potency and/or selectivity.

  • Metabolic Blocking: Phenols are susceptible to Phase II metabolism (glucuronidation), leading to rapid clearance. Converting the phenol to an ether blocks this metabolic pathway, improving the pharmacokinetic profile of the compound.[6][7]

Materials:

  • This compound (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • A selection of alkyl halides (e.g., benzyl bromide, 3-fluorobenzyl bromide, ethyl iodide)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a vial, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and a magnetic stir bar.

  • Add anhydrous DMF to dissolve/suspend the solids (~0.3 M).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Seal the vial and stir the reaction at room temperature (or heat to 50-60 °C if the halide is unreactive) for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify each derivative using preparative HPLC or silica gel chromatography to yield the final products.

Table 2: Example Library with Property Modulation

Alkyl Halide (R-X) R-Group Expected cLogP Change Rationale for Inclusion
Methyl Iodide -CH₃ ~ +0.5 Smallest modification, blocks metabolism.
Benzyl Bromide -CH₂Ph ~ +2.0 Introduces aromatic group for π-stacking.
1-bromo-3-fluorobenzene -CH₂(3-F-Ph) ~ +2.2 Adds a polar contact point (F-atom).

| 2-Bromo-N,N-dimethyl-ethanamine | -CH₂CH₂NMe₂ | ~ +0.2 (as free base) | Introduces a basic handle for solubility. |

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the this compound scaffold allows for the development of a robust SAR. The primary vectors for modification are the phenol position and the pyrazine ring itself.

G cluster_0 Scaffold R1 Vector 1: Phenol Derivatization (Solvent Front Exploration, Metabolic Stability) Scaffold:e->R1:w R2 Vector 2: Pyrazine Substitution (Potency, Selectivity) Scaffold:n->R2:w

Caption: Key vectors for SAR exploration on the this compound scaffold.

  • Vector 1 (Phenol Position): As detailed in Protocol 2, this position is ideal for building out into the solvent-exposed region. Ether and ester linkages are most common. The goal is to find groups that pick up additional favorable interactions (H-bonds, hydrophobic contacts) without introducing steric clashes or undesirable physicochemical properties.

  • Vector 2 (Pyrazine Ring): While the core is unsubstituted in the parent building block, the pyrazine ring can be modified. For instance, starting with a di-chloropyrazine allows for a second, regioselective Suzuki coupling to introduce substituents that can modulate electronics or occupy adjacent pockets in the ATP-binding site.[8]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a convergence of desirable pharmacophoric features and synthetic tractability. Its pyrazine core serves as a reliable anchor for target engagement, particularly within the protein kinase family, while the phenolic hydroxyl provides a versatile handle for rapid library generation and property modulation. The protocols and strategies outlined in this guide demonstrate a clear path from scaffold synthesis to lead optimization, establishing this compound as a strategic component in the modern drug discoverer's toolbox.

References

  • Ali, M. A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Al-Omair, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 1-20. [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. [Link]

  • Mehta, A. (2011). Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. [Link]

  • Google Patents. (n.d.).
  • Wang, L., et al. (2007). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Shedge, R. G., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Ashcroft, C. P., et al. (2013). Catalyst Controlled Regioselective Suzuki Cross‐Coupling of 2‐(4‐Bromophenyl)‐5‐chloropyrazine. Sci-Hub. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

Sources

Application of 4-(Pyrazin-2-yl)phenol in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(Pyrazin-2-yl)phenol in the Development of Kinase Inhibitors

Introduction: The Role of Scaffolds in Modern Kinase Inhibitor Design

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for novel, potent, and selective agents is a continuous challenge.[5] A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that have a proven propensity to bind to specific target families, such as kinases.[6]

The pyrazine ring, a six-membered nitrogen-containing heterocycle, is one such privileged scaffold.[3][7][8] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design.[7] When combined with a phenol group, forming the this compound scaffold, it presents a versatile platform for developing highly effective kinase inhibitors. The phenol provides a readily modifiable vector to introduce substituents that can enhance potency, tune selectivity, and optimize pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for researchers utilizing the this compound scaffold to develop novel kinase inhibitors.

The this compound Core: Chemical Rationale and Advantages

The utility of the this compound scaffold stems from its intrinsic chemical properties that are well-suited for ATP-competitive inhibition.

  • Hinge Binding: The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling strong interactions with the kinase hinge region, a critical anchor point for many inhibitors.[7]

  • Synthetic Tractability: The scaffold is accessible through established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which allow for the modular and efficient assembly of diverse compound libraries.[2][8][9]

  • Tunable Properties: The phenolic hydroxyl group serves two purposes. It can act as a hydrogen bond donor or acceptor, and more importantly, it provides a strategic point for derivatization. Modifications at this position can explore different sub-pockets of the ATP-binding site, thereby controlling inhibitor selectivity and potency.

PART 1: Synthesis of this compound Derivatives

The most common approach to synthesizing the core scaffold and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, tolerance of a wide range of functional groups, and commercially available starting materials.

General Synthetic Workflow

The overall process involves the preparation of derivatives from a core intermediate, which is then evaluated through a cascade of biochemical and cellular assays.

G Figure 1: Drug Discovery Workflow cluster_synthesis Synthesis & Chemistry cluster_screening Screening & Evaluation cluster_optimization Lead Optimization S1 Starting Materials (e.g., 2-chloropyrazine, 4-hydroxyphenylboronic acid) S2 Suzuki Coupling (Core Scaffold Synthesis) S1->S2 S3 Derivatization (Library Generation) S2->S3 B1 Biochemical Assay (In Vitro Kinase Panel) S3->B1 Test Compounds B2 IC50 Determination (Potency) B1->B2 C1 Cell Proliferation Assay (Efficacy) B2->C1 C2 Target Engagement Assay (e.g., Western Blot) C1->C2 O1 SAR Analysis C2->O1 O1->S3 Iterative Design O2 ADME/Tox Profiling O1->O2 O3 In Vivo Studies O2->O3

Caption: General workflow for kinase inhibitor development.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a representative synthesis of the core scaffold. The causality behind this choice is the reaction's reliability and modularity, allowing for easy substitution of either coupling partner to generate analogues.

Materials:

  • 2-Chloropyrazine

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Standard glassware for inert atmosphere synthesis

Safety Precautions:

  • Phenol and its derivatives can be corrosive and toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of anhydrous toluene. Allow the mixture to stir for 15 minutes. This pre-formation of the active Pd(0) species ensures efficient catalytic turnover.

  • Reaction Initiation: Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) to the flask containing the starting materials. Begin vigorous stirring.

  • Catalyst Addition: Transfer the prepared catalyst solution to the main reaction flask via cannula.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Biochemical and Cellular Evaluation

Once synthesized, the inhibitory activity of the compounds must be rigorously tested. This process starts with biochemical assays against purified kinases and progresses to cell-based models to assess physiological effects.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescent-based method that quantifies the amount of ADP produced during a kinase reaction. It is a robust and high-throughput compatible method for determining inhibitor potency (IC₅₀).[11]

Principle: The amount of ADP produced is directly proportional to kinase activity. The assay converts the ADP to ATP, which is then used in a luciferase reaction to generate light. Inhibition of the kinase results in a decreased luminescent signal.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP at Kₘ concentration (determined empirically)[12]

  • Synthesized inhibitor compound stock (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "full inhibition" control (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.

    • Add this mix to the wells containing the plated compounds.

    • Prepare a separate ATP solution in kinase buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final volume should be small (e.g., 5 µL).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, determined during assay development.

  • ADP-Glo™ Reagent Addition:

    • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add a larger volume (10 µL) of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the control wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental method for assessing the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.[13]

Materials:

  • Cancer cell line with a known dependency on the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Inhibitor compound stock (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight if necessary.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing crucial insights for optimizing inhibitor design.[14][15][16]

G Figure 3: Kinase Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK Inhibitor This compound Derivative Inhibitor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT pathway showing inhibitor action.

A Western blot is the standard method to confirm this mechanism. By treating cells with the inhibitor and probing cell lysates with antibodies specific to the phosphorylated and total forms of a downstream protein (e.g., phospho-AKT and total AKT), a dose-dependent decrease in the phosphorylated protein confirms on-target activity. [4][13]

Conclusion and Future Outlook

The this compound scaffold is a robust and versatile platform for the discovery of novel kinase inhibitors. Its favorable properties for hinge binding, combined with synthetically accessible points for modification, allow for the systematic optimization of potency, selectivity, and drug-like properties. The protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this scaffold, from initial synthesis to cellular characterization. Future work in this area will likely focus on applying advanced techniques like fragment-based design and computational modeling to further refine inhibitor interactions and explore new kinase targets. [5][17]

References

  • Davis, M.I., et al. (2011). Scaffold-based design of kinase inhibitors for cancer therapy. Available at: [Link]

  • Welsch, M.E., et al. (2010). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Gao, Y., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping. Semantic Scholar. Available at: [Link]

  • Angene Chemical. Safety Data Sheet for 4-(Piperazin-2-yl)phenol. Available at: [Link]

  • Al-Salem, H.S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Legraverend, M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

  • Alam, M., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Kim, J.S., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. PubMed. Available at: [Link]

  • Goldstein, D.M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]

  • Singh, J., et al. (2006). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. PubMed. Available at: [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available at: [Link]

  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]

  • Taddei, D., et al. (2016). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • Al-Salem, H.S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Sperry, J.B., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • Ghorab, M.M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • International Labour Organization. (2021). ICSC 0070 - PHENOL. Available at: [Link]

  • Picado, A. (2019). Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. Available at: [Link]

  • Zobel, K., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available at: [Link]

  • Alam, M., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Sperry, J.B., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Al-Blewi, B.S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for 4-(Pyrazin-2-yl)phenol in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 4-(Pyrazin-2-yl)phenol as a versatile ligand for the synthesis of Metal-Organic Frameworks (MOFs). The unique electronic properties and coordination potential of this ligand, stemming from its pyrazine and phenol moieties, offer exciting opportunities for the rational design of novel MOFs with tailored functionalities. These materials hold significant promise for applications in drug delivery, catalysis, and sensing. This guide will delve into the underlying principles of MOF synthesis using this compound, provide detailed experimental protocols, outline essential characterization techniques, and explore potential applications in the realm of drug development.

Introduction: The Potential of this compound as a MOF Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. Their high surface area, tunable pore size, and chemical functionality make them ideal candidates for a wide range of applications, including drug delivery.[1][2] The choice of the organic ligand is paramount in dictating the final structure and properties of the MOF.

This compound is a particularly intriguing ligand candidate due to its bifunctional nature. The pyrazine ring, with its two nitrogen atoms, can act as a robust coordination site for metal ions, contributing to the formation of stable framework structures.[3] The electron-deficient nature of the pyrazine ring can also influence the electronic properties of the resulting MOF, potentially leading to interesting catalytic or sensing capabilities.[4] Furthermore, the phenol group provides an additional coordination site and a handle for post-synthetic modification, allowing for the introduction of further functionalities. This dual-functionality opens up avenues for creating MOFs with complex and highly tailored properties.

Synthesis of MOFs using this compound: A Proposed Solvothermal Protocol

While specific literature on MOFs synthesized from this compound is emerging, a robust synthesis can be proposed based on the well-established solvothermal method.[5] This technique involves the reaction of the metal salt and the organic ligand in a sealed vessel under elevated temperature and pressure, promoting the crystallization of the MOF.

Rationale for Solvothermal Synthesis

The solvothermal approach is favored for several reasons:

  • Crystallinity: The slow and controlled crystal growth at elevated temperatures typically yields highly crystalline MOF materials, which is crucial for their performance.

  • Phase Purity: It allows for the formation of thermodynamically stable phases, reducing the likelihood of amorphous byproducts.

  • Versatility: A wide range of solvents and temperature profiles can be employed to target specific MOF structures.

Proposed Synthesis Protocol: A Zinc-Based MOF

This protocol details the synthesis of a hypothetical zinc-based MOF, designated as Zn-PyP, using this compound as the organic ligand. Zinc is chosen as the metal node due to its versatile coordination chemistry and its common use in the synthesis of robust MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer to Autoclave: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a preheated oven at 120 °C for 72 hours.

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying and Activation: Dry the product under vacuum at 80 °C for 12 hours. For activation, to ensure the pores are accessible, the solvent-exchanged sample can be heated under a dynamic vacuum at 150 °C for 12 hours.

Diagram of the Proposed MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up dissolve Dissolve Zn(NO₃)₂·6H₂O and this compound in DMF sonicate Sonicate for 15 min dissolve->sonicate transfer Transfer to Teflon-lined Autoclave sonicate->transfer heat Heat at 120°C for 72 hours transfer->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with DMF and Ethanol filter->wash activate Dry and Activate under Vacuum wash->activate

Caption: Workflow for the proposed solvothermal synthesis of a Zn-PyP MOF.

Characterization of the Synthesized MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and properties.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the as-synthesized material should be compared with a simulated pattern if the crystal structure is known or with the patterns of the starting materials to ensure a new crystalline phase has been formed.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This information is crucial for understanding the operational limits of the material.

Nitrogen Gas Sorption

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method) and the pore size distribution of the MOF. This is a critical characterization step for applications that rely on the porous nature of the material, such as drug delivery and gas storage.

Table 1: Expected Physicochemical Properties of the Hypothetical Zn-PyP MOF

PropertyExpected Value/Characteristic
Crystal System To be determined by single-crystal X-ray diffraction
BET Surface Area 500 - 1500 m²/g (typical for microporous MOFs)
Pore Volume 0.3 - 0.8 cm³/g
Thermal Stability Stable up to 300-400 °C in an inert atmosphere
Chemical Stability Expected to be stable in common organic solvents and water

Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release

The inherent porosity and high surface area of MOFs make them excellent candidates for drug delivery systems.[6][7] The following protocol outlines a general procedure for loading an anticancer drug, Doxorubicin (DOX), into the synthesized Zn-PyP MOF and studying its release profile.

Protocol for Doxorubicin (DOX) Loading
  • Preparation of DOX Solution: Prepare a 1 mg/mL stock solution of Doxorubicin hydrochloride in deionized water.

  • Incubation: Disperse 10 mg of the activated Zn-PyP MOF in 5 mL of the DOX solution.

  • Stirring: Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading. The encapsulation of drugs can occur through various interactions, including surface adsorption and pore encapsulation.[8][9]

  • Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the DOX-loaded MOF (DOX@Zn-PyP) from the supernatant.

  • Quantification of Loading: Measure the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm. The amount of loaded DOX can be calculated by subtracting the amount of DOX in the supernatant from the initial amount.

Protocol for In Vitro Doxorubicin (DOX) Release
  • Preparation of Release Media: Prepare two phosphate-buffered saline (PBS) solutions with different pH values: pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

  • Release Study Setup: Suspend 5 mg of DOX@Zn-PyP in 10 mL of each PBS buffer in separate dialysis bags (MWCO 10 kDa).

  • Incubation: Place the dialysis bags in 40 mL of the corresponding fresh PBS buffer and incubate at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantification of Release: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm. The cumulative release percentage can be calculated over time.

Diagram of the Drug Loading and Release Workflow:

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release mix Mix Activated MOF with Doxorubicin Solution stir Stir for 24 hours at Room Temperature mix->stir separate Centrifuge to Separate DOX-loaded MOF stir->separate quantify_load Quantify Loading via UV-Vis of Supernatant separate->quantify_load suspend Suspend DOX-loaded MOF in PBS (pH 7.4 & 5.5) incubate Incubate at 37°C with Shaking suspend->incubate sample Sample Release Medium at Time Intervals incubate->sample quantify_release Quantify Release via UV-Vis of Samples sample->quantify_release

Caption: Workflow for Doxorubicin loading into and release from the Zn-PyP MOF.

Conclusion and Future Outlook

This compound presents a promising avenue for the development of novel MOFs with tunable properties. The proposed synthesis and application protocols provide a solid foundation for researchers to explore the potential of this ligand in creating advanced materials for drug delivery and other biomedical applications. Future work should focus on the synthesis of a variety of MOFs with different metal nodes to systematically study the influence of the metal center on the final properties. Furthermore, post-synthetic modification of the phenol group could be explored to introduce targeting moieties for site-specific drug delivery. The continued exploration of pyrazine-based ligands will undoubtedly lead to the discovery of new and exciting MOF materials with significant scientific and technological impact.

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing.

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC - NIH.

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  • Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. NIH.

  • Recent progress in the synthesis of metal–organic frameworks. PMC - NIH.

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  • Crystal structure of poly[[(acetato-κO){μ3-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamidato-κ4 N:N 1,N 2:N 4]copper(II)] dihydrate]: a metal–organic framework (MOF). PMC - NIH.

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Sources

Application Notes and Protocols for Evaluating the Biological Activity of 4-(Pyrazin-2-yl)phenol (Tyrphostin AG126)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(Pyrazin-2-yl)phenol, a compound also known as Tyrphostin AG126. This small molecule, featuring a pyrazine ring linked to a phenol group, has garnered significant interest for its diverse biological activities. It is recognized primarily as a tyrosine kinase inhibitor with notable anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide moves beyond a simple listing of methods to provide a strategic framework for characterizing the compound's mechanism of action, potency, and potential therapeutic applications. We present a curated selection of robust in vitro assays, complete with detailed, field-proven protocols and an explanation of the scientific rationale behind each experimental choice.

Introduction: The Scientific Rationale for Investigating this compound

This compound, or Tyrphostin AG126, belongs to the tyrphostin family, a class of compounds originally designed as inhibitors of protein tyrosine kinases (PTKs).[3] These enzymes are critical components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders.

Initial research has established that AG126 selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, at concentrations between 25-50 μM.[1][3][4] This mechanism is central to its observed biological effects. By attenuating ERK signaling, AG126 can modulate downstream processes, including the production of pro-inflammatory cytokines like TNF-α and the expression of enzymes such as COX-2 and iNOS.[2][3][4] Furthermore, its phenolic structure suggests inherent antioxidant potential, a property that has been demonstrated to protect neuronal cells from oxidative stress.[5] More recent studies have highlighted its role as a radiosensitizer in cancer models, linking its metabolic and anti-angiogenic effects to this activity.[6][7]

This application note will detail a multi-faceted approach to confirming and expanding upon these findings in a controlled, in vitro setting. The assays described are designed to provide a holistic biological profile of this compound, from its primary molecular target to its downstream cellular consequences.

Foundational Assays: Cytotoxicity and Target Engagement

A prerequisite for evaluating any biological activity is to determine the compound's effect on cell viability. This establishes a therapeutic window, distinguishing specific biological effects from general toxicity. Following this, direct assessment of the primary target, ERK phosphorylation, is essential to confirm the compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable, metabolically active cells. This initial screen is critical to determine the concentration range for subsequent, more specific assays, ensuring that observed effects are not merely artifacts of cell death.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 1: Expected Quantitative Data from Foundational Assays

AssayParameter MeasuredKey MetricTypical Concentration Range for AG126
MTT Assay Cell Metabolic ActivityIC₅₀>10 µM (toxicity noted at higher conc.)[1]
Western Blot Protein PhosphorylationIC₅₀25-50 µM for p-ERK inhibition[1][3]
Target Engagement: Inhibition of ERK1/2 Phosphorylation (Western Blot)

Causality: Western blotting provides a semi-quantitative method to detect specific proteins and their post-translational modifications, such as phosphorylation. To validate that this compound acts as an ERK inhibitor, we must demonstrate a dose-dependent reduction in the phosphorylated form of ERK (p-ERK) upon compound treatment, without significantly affecting the total amount of ERK protein. This confirms direct target engagement within the cell.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line with activated MAPK pathway) in 6-well plates. Grow to 80-90% confluency.

  • Stimulation: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, stimulate the MAPK pathway with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 100 ng/mL Phorbol 12-myristate 13-acetate (PMA)) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for p-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control. Plot the normalized p-ERK inhibition against the compound concentration to determine the IC₅₀.

Profiling Anti-Inflammatory Activity

The inhibition of the ERK pathway by AG126 is known to suppress inflammatory responses.[2][3] The following assays are designed to quantify this anti-inflammatory potential by measuring key downstream mediators.

Workflow for Anti-Inflammatory Assays:

G cluster_0 Cellular Model cluster_1 Compound Intervention LPS LPS Stimulation (e.g., RAW 264.7 cells) AG126 This compound (AG126) Treatment LPS->AG126 Pre-treatment Cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) AG126->Cytokine NO Nitric Oxide (NO) Production (Griess Assay) AG126->NO Gene Gene Expression (qPCR for COX-2, iNOS) AG126->Gene

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Measurement of Pro-Inflammatory Cytokines (ELISA)

Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is heavily dependent on MAPK/ERK signaling. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant. A reduction in their levels following treatment with this compound provides strong evidence of its anti-inflammatory activity.

Protocol:

  • Cell Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with a range of non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL LPS to each well. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using a DuoSet ELISA kit). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Plot the inhibition of cytokine production versus compound concentration to determine the IC₅₀.

Nitric Oxide (NO) Production (Griess Assay)

Causality: Inducible nitric oxide synthase (iNOS) is an enzyme expressed during inflammation that produces large amounts of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS is regulated by transcription factors downstream of the ERK pathway. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture medium. Inhibition of nitrite production indicates suppression of iNOS activity or expression.

Protocol:

  • Cell Treatment and Stimulation: Follow steps 1 and 2 from the ELISA protocol (Section 3.1).

  • Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay:

    • Transfer 50 µL of culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ for NO production inhibition.

Assessing Antioxidant Potential

The phenol moiety in this compound suggests it may have direct free radical scavenging properties or may induce cellular antioxidant responses.

Signaling Pathway for Nrf2 Activation:

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ROS Oxidative Stress or AG126 ROS->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Nrf2 antioxidant response pathway.

Direct Radical Scavenging (DPPH Assay)

Causality: This is a cell-free chemical assay to assess direct antioxidant capacity. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of color change is proportional to the scavenging potential of the compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Cellular Antioxidant Activity (Nrf2 Reporter Assay)

Causality: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. A reporter gene assay using a cell line stably transfected with a construct containing an Antioxidant Response Element (ARE) driving luciferase expression provides a direct measure of Nrf2 activation.

Protocol:

  • Cell Culture: Plate ARE-luciferase reporter cells (e.g., HepG2-C8) in a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat cells with a range of non-toxic concentrations of this compound for 16-24 hours. Sulforaphane can be used as a positive control.

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the lysate according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate). Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

The suite of in vitro assays detailed in this application note provides a robust framework for characterizing the biological activity of this compound (Tyrphostin AG126). By systematically evaluating its cytotoxicity, target engagement, anti-inflammatory, and antioxidant properties, researchers can generate a comprehensive data package. This information is invaluable for elucidating its mechanism of action, establishing structure-activity relationships for derivative compounds, and guiding further preclinical and clinical development. The self-validating nature of these protocols, which progress from broad cellular effects to specific molecular targets, ensures a high degree of scientific rigor and confidence in the resulting data.

References

  • Cuzzocrea, S., McDonald, M. C., Mazzon, E., et al. (2000). The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. The American Journal of Pathology, 157(1), 145-158. [Link]

  • Mazzon, E., Cuzzocrea, S., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat. Laboratory Investigation, 80(9), 1439-1453. [Link]

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  • Buckley, A. M., Dunne, M. R., Lynam-Lennon, N., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters, 447, 115-129. [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • ResearchGate. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. Cancer Letters. [Link]

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  • National Institutes of Health. (2010). 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2553. [Link]

  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

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  • PubMed. (1993). A Prodrug of a 2,6-disubstituted 4-(2-arylethenyl)phenol Is a Selective and Orally Active 5-lipoxygenase Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 483-489. [Link]

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Sources

Application Notes and Protocols for Assessing the Antioxidant Properties of Pyrazinylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazinylphenols as Antioxidants

Pyrazinylphenols represent a compelling class of heterocyclic compounds that merge the structural motifs of pyrazine and phenol. This unique combination holds significant promise in the field of drug discovery and development, primarily due to the anticipated antioxidant properties arising from the phenolic hydroxyl group. Phenolic compounds are well-established as potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3] The antioxidant capacity of phenols is principally attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[1][2][3][4]

The pyrazine ring, a nitrogen-containing heterocycle, may further modulate the electronic properties of the phenolic moiety, potentially enhancing its antioxidant efficacy and introducing other favorable pharmacological characteristics. Therefore, a robust and systematic evaluation of the antioxidant properties of novel pyrazinylphenol derivatives is a critical step in elucidating their therapeutic potential.

This comprehensive guide provides detailed protocols for a multi-tiered approach to assessing the antioxidant activity of pyrazinylphenols. We will delve into the theoretical underpinnings of the most relevant assays, offer step-by-step experimental procedures, and provide insights into data interpretation and validation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the comprehensive characterization of these promising molecules.

Guiding Principles: A Multi-Mechanistic Approach to Antioxidant Assessment

No single assay can fully capture the complex interplay of antioxidant activity. Therefore, a battery of tests based on different chemical principles is essential for a thorough evaluation. The primary mechanisms of antioxidant action are categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][4][5] This protocol suite incorporates assays that cover both mechanisms to provide a holistic view of the antioxidant potential of pyrazinylphenols.

  • Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[6]

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[2][5]

The following workflow provides a logical progression for assessing the antioxidant properties of pyrazinylphenols, moving from initial screening with rapid chemical assays to more biologically relevant evaluations.

G cluster_0 General Experimental Workflow A Compound Synthesis & Characterization B In Vitro Chemical Assays (Screening) A->B Solubilized Pyrazinylphenol Samples C Data Analysis & Comparison B->C IC50 / TEAC / FRAP Values D Interpretation of Antioxidant Profile C->D Structure-Activity Relationship (SAR) Insights DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Pyrazinylphenol Pyrazinylphenol-OH Pyrazinylphenol->DPPH_H H• transfer Pyrazinylphenol_radical Pyrazinylphenol-O• Pyrazinylphenol->Pyrazinylphenol_radical

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C.

    • Test Compound Solutions: Prepare a stock solution of the pyrazinylphenol in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). [7] * Standard Solution (Trolox): Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in the same solvent as the test compounds. Prepare serial dilutions similar to the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well. [8] * Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes. * Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain the solvent without the test compound.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the pyrazinylphenol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test compound. [7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. [9]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic compounds. [9][10] Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [11]This solution is stable for up to two days when stored in the dark at 4°C. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the pyrazinylphenol sample or Trolox standard to each well.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the results as TEAC.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [12]The reaction is conducted in an acidic medium (pH 3.6). [13] Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [13]Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the pyrazinylphenol sample or a ferrous sulfate (FeSO₄) standard to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes. [13] * Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using different concentrations of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Part 2: Hydrogen Atom Transfer (HAT) Based Assay

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). [14][15]The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [16] Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer.

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer.

    • Trolox Standard Solutions: Prepare a series of concentrations in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the pyrazinylphenol sample or Trolox standard to each well. [16] * Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader. [16] * Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes. [16]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the pyrazinylphenol samples from the standard curve and express the results as µmol of Trolox equivalents per gram or mole of the compound.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different pyrazinylphenol derivatives, the results from the various assays should be summarized in a table.

Compound IDDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)FRAP Value (µmol Fe²⁺/µmol)ORAC Value (µmol TE/µmol)
Pyrazinylphenol-1
Pyrazinylphenol-2
...
Trolox (Standard)1.0
Ascorbic Acid (Std)

Interpretation of Results:

  • A lower IC50 value in the DPPH assay indicates higher radical scavenging activity.

  • A higher TEAC value in the ABTS assay signifies greater antioxidant capacity.

  • A higher FRAP value indicates a stronger reducing ability.

  • A higher ORAC value suggests a greater capacity to quench peroxyl radicals via hydrogen atom donation.

By comparing the results across these assays, a comprehensive antioxidant profile for each pyrazinylphenol can be established. This allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent antioxidant compounds.

Validation and Trustworthiness of Protocols

To ensure the reliability and reproducibility of the results, the following validation steps are crucial:

  • Intra- and Inter-Assay Precision: Each sample should be analyzed in triplicate within the same assay run (intra-assay) and on at least three different days (inter-assay) to assess the precision. [10]The relative standard deviation (%RSD) should be within acceptable limits (typically <15%).

  • Accuracy: The accuracy of the methods can be assessed by spike and recovery experiments, where a known amount of a standard antioxidant (e.g., Trolox) is added to a sample and the recovery is calculated.

  • Linearity: The linearity of the dose-response curve for the standards should be established to ensure that the measurements are within the dynamic range of the assay. [17]* Controls: Positive (e.g., Trolox, ascorbic acid) and negative (solvent blank) controls must be included in every assay plate to ensure the validity of the results.

By adhering to these detailed protocols and validation procedures, researchers can confidently and accurately assess the antioxidant properties of pyrazinylphenols, paving the way for the development of novel therapeutic agents.

References

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  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]

  • Christodoulou, M. C., et al. (2021). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 26(16), 4983. [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. [Link]

  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Caro, A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 11(2), 198. [Link]

  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604. [Link]

  • BioVision, Inc. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 139. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 139. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. [Link]

  • Takao, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109. [Link]

  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 226. [Link]

  • Cieśla, Ł., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. Journal of Pharmaceutical and Biomedical Analysis, 70, 126-135. [Link]

  • Almeida, M. G. J., et al. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts. Latin American Journal of Pharmacy, 32(1), 90-95. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

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  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Pyrazin-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific synthesis. We will explore the common pitfalls in the widely used Suzuki-Miyaura cross-coupling approach and provide systematic troubleshooting strategies and optimized protocols to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of this compound.

Q1: What is the most common and practical synthetic route for this compound?

The most prevalent method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the critical carbon-carbon bond between an aryl halide (typically 2-chloropyrazine or 2-bromopyrazine) and an arylboronic acid (4-hydroxyphenylboronic acid or its protected derivatives).[2][3] While other methods like the Stille coupling exist, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and high stability of the boronic acid reagents.[4]

Q2: My reaction is not working at all, or the yield is consistently below 20%. What are the most likely reasons?

Extremely low or no conversion is a common issue, often pointing to fundamental problems with the reaction setup. The primary culprits are typically:

  • Inactive Catalyst System: The combination of the palladium source and the ligand is critical, especially when using a less reactive substrate like 2-chloropyrazine.[5] The active Pd(0) species is sensitive to oxygen, and catalyst deactivation is a frequent cause of failure.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[1][6] The purity of starting materials, solvents, and base is paramount.

  • Sub-optimal Reaction Conditions: 2-Chloropyrazine is an electron-deficient and challenging substrate that requires specific conditions to react efficiently. This includes elevated temperatures and a carefully selected base and solvent system.[7]

Q3: I observe significant amounts of unreacted 2-chloropyrazine. How can I improve its conversion?

Seeing unreacted starting halide strongly suggests that the first step of the catalytic cycle, oxidative addition, is inefficient. This is the rate-limiting step for challenging aryl chlorides.[5] To address this, you should focus on:

  • Upgrading the Ligand: Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which are designed to promote the oxidative addition of aryl chlorides.[5]

  • Increasing Reaction Temperature: Aryl chlorides require higher thermal energy to react. Ensure your reaction is heated sufficiently, typically in the 100-120 °C range, by using a high-boiling point solvent like dioxane or toluene.[5]

  • Verifying Catalyst Activity: Use a fresh bottle of palladium catalyst or consider a more active pre-catalyst (e.g., XPhos Pd G3) that is less sensitive to air and forms the active Pd(0) species more reliably.[5]

Q4: My main byproducts are phenol and 4,4'-biphenol. What are these, and how can I prevent them?

These are classic side products in Suzuki couplings.

  • Phenol is the result of protodeboronation , where the C-B bond of 4-hydroxyphenylboronic acid is cleaved by a proton source (like trace water) before it can couple with the pyrazine.[1][8]

  • 4,4'-Biphenol is formed via homocoupling , where two molecules of 4-hydroxyphenylboronic acid couple with each other.[1][8] This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1]

To minimize these, ensure you are using high-purity, fresh boronic acid, anhydrous solvents, and a rigorously deoxygenated reaction environment.[8][9]

Q5: Is it necessary to protect the hydroxyl group of 4-hydroxyphenylboronic acid?

This is a double-edged sword. The free phenol is acidic and can potentially coordinate to the palladium center or interfere with the base. However, many modern catalyst systems are robust enough to tolerate free hydroxyl groups.

  • When to Protect: If you are experiencing persistent low yields, catalyst poisoning, or complex byproduct formation, protecting the phenol (e.g., as a TBDMS or MOM ether) is a valid strategy. This adds extra synthesis and deprotection steps but can lead to a cleaner reaction.

  • When Not to Protect: Start without protection. A well-optimized system with the right ligand and base (e.g., K₃PO₄) can often provide good yields directly, making the process more atom-economical.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving specific issues encountered during the synthesis.

Issue 1: Low or No Conversion of 2-Chloropyrazine

This indicates a problem with the catalytic cycle's initiation (oxidative addition).

Possible CauseScientific Rationale & Solution
A. Ineffective Catalyst/Ligand System 2-Chloropyrazine has a strong C-Cl bond and its nitrogen atoms can coordinate to and inhibit the palladium catalyst. Standard catalysts are often ineffective. Solution: 1. Screen Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic Carbene (NHC) ligands. These accelerate the oxidative addition step for aryl chlorides.[5] 2. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are air-stable and generate the active Pd(0)L species more efficiently in solution.[5] 3. Increase Catalyst Loading: As a last resort, increase the catalyst loading from 1-2 mol% to 3-5 mol%.
B. Insufficient Reaction Temperature Oxidative addition of aryl chlorides has a high activation energy barrier. Solution: 1. Increase Temperature: Ensure the reaction is heated to at least 100 °C. Temperatures up to 120 °C may be necessary.[5] 2. Change Solvent: Switch to a higher-boiling aprotic solvent like dioxane, toluene, or DMF to safely reach the required temperatures.[7]
C. Inappropriate or Ineffective Base The base is critical for the transmetalation step, but its nature also influences catalyst activity. A weak or poorly soluble base can stall the reaction. Solution: 1. Use a Stronger Base: For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[5][7] 2. Ensure Quality: The base must be anhydrous and finely powdered to maximize its surface area and reactivity.
D. Presence of Oxygen / Moisture The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, halting the catalytic cycle before it begins.[6][9] Solution: 1. Rigorous Degassing: Deoxygenate your solvent and reaction mixture thoroughly before heating. Use techniques like freeze-pump-thaw (for sealed tubes) or sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[9] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the experiment.
Issue 2: Significant Protodeboronation (Phenol Formation)

This indicates that the boronic acid is degrading faster than it is coupling.

Possible CauseScientific Rationale & Solution
A. Boronic Acid Instability Boronic acids, particularly electron-rich ones, are susceptible to hydrolysis (protodeboronation), where the boronic acid group is replaced by a hydrogen atom.[1] This process can be accelerated by heat and protic sources. Solution: 1. Use High-Purity Reagent: Start with fresh, high-quality 4-hydroxyphenylboronic acid. Store it in a desiccator. 2. Switch to a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as the pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol). These are significantly more resistant to protodeboronation but may react slower.[8]
B. Excess Water in Reaction While some Suzuki reactions benefit from aqueous co-solvents to dissolve the base, excess water can promote protodeboronation. Solution: 1. Use Anhydrous Conditions: Use anhydrous solvents and ensure the base is dry. 2. Optimize Water Content: If using a biphasic system (e.g., Toluene/H₂O), minimize the amount of water to only what is necessary to dissolve the inorganic base.
Issue 3: Significant Homocoupling (4,4'-Biphenol Formation)

This side reaction competes with the desired cross-coupling pathway.

Possible CauseScientific Rationale & Solution
A. Oxygen Contamination Oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[1][8] Solution: 1. Improve Degassing: This is the most critical factor. Use one of the rigorous degassing protocols outlined in the next section. A simple nitrogen purge is often insufficient.[9]
B. Sub-optimal Stoichiometry An excess of the boronic acid relative to the halide can increase the statistical probability of homocoupling. Solution: 1. Adjust Stoichiometry: Use the boronic acid as the limiting reagent or use only a slight excess (1.1-1.2 equivalents). Alternatively, using a slight excess of the 2-chloropyrazine can help consume the boronic acid before it has a chance to homocouple.[9]

Part 3: Optimized Protocols and Data

Recommended Starting Conditions for Optimization

The following table provides a matrix of conditions that serve as an excellent starting point for optimizing the synthesis of this compound.

ParameterCondition A (Standard)Condition B (For Aryl-Cl)Condition C (Anhydrous)
Pyrazine Halide 2-Chloropyrazine (1.0 eq)2-Chloropyrazine (1.0 eq)2-Chloropyrazine (1.2 eq)
Boron Reagent 4-Hydroxyphenylboronic acid (1.2 eq)4-Hydroxyphenylboronic acid (1.5 eq)4-Hydroxyphenylboronic acid pinacol ester (1.0 eq)
Pd Source Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneNoneSPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Dioxane (Anhydrous)
Temperature 100 °C110 °C110 °C
Expected Outcome Low to moderate yield. High potential for side reactions.High yield potential. Recommended for difficult couplings.Good for substrates sensitive to water. Minimizes protodeboronation.
Protocol 1: Optimized Suzuki-Miyaura Coupling Procedure

This protocol is based on Condition B, which is robust for challenging aryl chlorides.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 equiv.), 4-hydroxyphenylboronic acid (1.5 equiv.), finely powdered K₃PO₄ (3.0 equiv.), and XPhos Pd G3 pre-catalyst (0.02 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via a syringe, ensuring the flask remains under a positive pressure of inert gas. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Rigorous Solvent Degassing

Proper degassing is non-negotiable for a successful Suzuki coupling.[8][9]

Method A: Inert Gas Sparging

  • Place the required volume of solvent in a Schlenk flask equipped with a stir bar.

  • Insert a long needle or cannula connected to an inert gas (argon or nitrogen) line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the stirring solvent for at least 30-60 minutes.

Method B: Freeze-Pump-Thaw (Highest Efficiency)

  • Place the solvent in a robust Schlenk flask that can withstand vacuum and is no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.

Part 4: Visual Diagrams and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(X)L2 (Oxidative Addition Complex) pd0->oa_complex Ar-X (2-Chloropyrazine) oa_label Oxidative Addition trans_complex Ar-Pd(II)(Ar')L2 (Transmetalation Complex) oa_complex->trans_complex Ar'B(OH)2 + Base trans_label Transmetalation trans_complex->pd0 re_product Ar-Ar' (Product) trans_complex->re_product re_label Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of This compound check_conversion Analyze Crude Reaction (LCMS/NMR) High SM Remaining? Byproducts Dominant? start->check_conversion high_sm Problem: Inefficient Oxidative Addition check_conversion:f0->high_sm byproducts Problem: Side Reactions Dominating check_conversion:f1->byproducts solution_sm Solutions: • Use Buchwald Ligand (XPhos) • Increase Temperature (110°C) • Use Stronger Base (K3PO4) • Check Catalyst Activity high_sm->solution_sm check_byproducts check_byproducts byproducts->check_byproducts phenol Cause: Protodeboronation check_byproducts:f0->phenol biphenol Cause: Homocoupling check_byproducts:f1->biphenol solution_phenol Solutions: • Use Fresh Boronic Acid • Use Anhydrous Conditions • Switch to Pinacol Ester phenol->solution_phenol solution_biphenol Solutions: • Rigorous Degassing! (Freeze-Pump-Thaw) • Adjust Stoichiometry biphenol->solution_biphenol

Caption: A logical workflow for diagnosing low-yield issues.

Diagram 3: Competing Side Reaction Pathways

Side_Reactions cluster_desired Desired Cross-Coupling cluster_side Competing Side Reactions Pyrazine_X 2-Chloropyrazine Product This compound Pyrazine_X->Product Pd(0), Base Phenol_BOH2 4-Hydroxyphenyl- boronic acid Phenol_BOH2->Product Pd(0), Base Phenol Phenol (Protodeboronation) Biphenol 4,4'-Biphenol (Homocoupling) Phenol_BOH2_side 4-Hydroxyphenyl- boronic acid Phenol_BOH2_side->Phenol H⁺ (Trace H₂O) Phenol_BOH2_side->Biphenol O₂, Pd Catalyst

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Technical Support Center: Troubleshooting the Purification of Polar Pyrazinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar pyrazinyl compounds. The heterocyclic nature of pyrazines can present unique purification hurdles, particularly when polar functional groups are present. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my polar pyrazinyl compounds showing poor retention on reversed-phase (RP) HPLC columns?

A1: Poor retention of polar compounds on traditional reversed-phase columns (like C18) is a common issue.[1][2] The fundamental separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. Polar compounds, by their nature, have a stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and therefore elute quickly, often at or near the solvent front.[1][3]

To address this, you have several options:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their polarity, enhancing retention for polar analytes.[4]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][5] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[2][5][6]

  • Employ Ion-Pair Chromatography: For ionizable pyrazinyl compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and thus its retention on an RP column.[2]

Q2: I'm observing significant peak tailing/streaking with my pyrazine compound on a silica gel column. What is causing this and how can I fix it?

A2: Peak tailing of basic compounds like pyrazines on silica gel is a classic problem. It arises from strong, undesirable interactions between the basic nitrogen atoms in the pyrazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Here are proven strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups. Common choices include:

    • Triethylamine (typically 0.1-1%)[7]

    • Ammonia, often added as a solution in methanol.[7][8]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[7][9]

    • Amine-bonded silica: This stationary phase has a basic surface, which can repel basic analytes and prevent strong interactions.[10][11]

    • Polymer-based supports: These can also be effective alternatives to silica.[7]

Q3: My polar pyrazinyl compound has poor solubility in the initial mobile phase for my chromatography run. What can I do?

A3: Poor solubility can lead to band broadening and distorted peak shapes. For optimal chromatography, the sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[12] When dealing with highly polar compounds, this can be challenging.

Here are some approaches:

  • For Reversed-Phase: If your initial mobile phase is highly aqueous, try dissolving your sample in that exact mobile phase composition. If solubility is still an issue, you can try dissolving it in a slightly stronger solvent (e.g., with a bit more organic modifier), but be mindful to keep the injection volume small to minimize peak distortion.[12]

  • For Normal-Phase/HILIC: In normal-phase, where the mobile phase is non-polar, dissolving a polar compound can be difficult. You might need to use a small amount of a more polar solvent like dichloromethane or even a trace of methanol to dissolve the sample. For HILIC, the sample should ideally be dissolved in a high concentration of acetonitrile with a small amount of water, mirroring the initial mobile phase.

  • Salt Formation: For basic pyrazines, converting them to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes improve their solubility in polar solvents.[7]

Troubleshooting Guides

Guide 1: Low Recovery After Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample cleanup and concentration prior to chromatographic analysis.[13][14][15] Low recovery of your polar pyrazinyl compound can be frustrating. The following decision tree can help you troubleshoot this issue.

Low_SPE_Recovery start Low Recovery of Polar Pyrazine in SPE check_sorbent Is the sorbent chemistry appropriate? start->check_sorbent check_conditioning Was the sorbent properly conditioned? check_sorbent->check_conditioning Yes solution_sorbent For polar analytes from aqueous matrices, consider Reverse-Phase SPE (e.g., C18). For polar analytes from non-polar matrices, use Normal-Phase SPE (e.g., silica, diol). check_sorbent->solution_sorbent No check_loading Was the sample loaded under optimal conditions? check_conditioning->check_loading Yes solution_conditioning Conditioning wets the sorbent and activates functional groups. For RP-SPE, this is typically methanol followed by water. Ensure proper solvent volumes are used. check_conditioning->solution_conditioning No check_elution Is the elution solvent strong enough? check_loading->check_elution Yes solution_loading Ensure the sample's solvent composition promotes retention. For RP-SPE, a highly aqueous sample is ideal. For Normal-Phase SPE, a non-polar sample solvent is best. check_loading->solution_loading No solution_elution The elution solvent must be strong enough to disrupt the analyte-sorbent interactions. For RP-SPE, use a strong organic solvent. For Normal-Phase SPE, use a polar solvent. Test different solvents and volumes. check_elution->solution_elution No

Caption: Troubleshooting workflow for low SPE recovery.

Guide 2: Optimizing Flash Chromatography of Polar Pyrazines

Flash chromatography is a workhorse for purification in many labs. However, the polarity of pyrazinyl compounds can make method development tricky.[16]

Problem: Poor Separation (Co-elution or Broad Peaks)

Potential Cause Explanation Recommended Solution
Inappropriate Stationary Phase Standard silica may be too acidic for basic pyrazines, leading to strong interactions and poor peak shape.[7][16]Consider using silica with a higher surface area for better separation.[16] Alternatively, try less acidic stationary phases like alumina or amine-bonded silica.[9][11]
Incorrect Solvent System The polarity of the mobile phase is critical for achieving good separation.For normal-phase, a common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol).[8][16] If streaking occurs, add a basic modifier like triethylamine or ammonia.[7]
Column Overload Injecting too much sample can lead to broad, distorted peaks and poor resolution.[12]Reduce the sample load. As a rule of thumb, for a difficult separation, the sample load should be around 1% of the column's stationary phase weight.
Sample Dissolution Issues If the sample is not fully dissolved or precipitates at the head of the column, it will lead to poor chromatography.Ensure your sample is fully dissolved in the weakest possible solvent. If necessary, use a small amount of a stronger solvent, but keep the injection volume minimal.
Guide 3: Advanced Purification with Preparative HPLC

For high-purity requirements, preparative HPLC is often necessary. The principles are similar to analytical HPLC, but with a focus on maximizing throughput and recovery.

Workflow for Method Development:

Sources

Addressing solubility issues of 4-(Pyrazin-2-yl)phenol in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrazin-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this versatile heterocyclic compound. By understanding its fundamental physicochemical properties, you can strategically select conditions to ensure its successful application in your reaction media.

Section 1: Understanding the Physicochemical Properties of this compound

The solubility behavior of this compound is governed by its unique molecular structure, which features a polar phenolic hydroxyl group and a weakly basic pyrazine ring. This combination results in a molecule with moderate polarity and pH-dependent characteristics. A summary of its key properties is essential for troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₀H₈N₂OIndicates a relatively small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 172.19 g/mol Moderate molecular weight, generally not a primary obstacle to solubility.
pKa (Acidic) 8.63 ± 0.10The phenolic hydroxyl group can be deprotonated under basic conditions (pH > 8.63) to form a highly soluble phenolate anion.[1][2]
pKa (Basic) 0.95 ± 0.10The pyrazine nitrogen is very weakly basic; protonation requires strongly acidic conditions.
Predicted LogP 1.8Indicates a preference for moderately non-polar environments over water; suggests limited aqueous solubility but good solubility in polar organic solvents.
Predicted Water Solubility 2.18 g/LConfirms its classification as sparingly soluble in neutral water.[3]

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when trying to dissolve this compound for chemical reactions.

Q1: My this compound is not dissolving in my chosen organic solvent. What are my options?

A1: This is a common challenge stemming from a mismatch between the polarity of the solute and the solvent. The principle of "like dissolves like" is paramount.[4]

  • Initial Assessment: First, confirm the nature of your solvent. While this compound has non-polar aromatic rings, the phenol and pyrazine moieties introduce significant polarity.

  • Recommended Solvents: It is sparingly soluble in non-polar solvents like hexanes or toluene. It exhibits better solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN). It is also soluble in polar protic solvents like methanol, ethanol, and isopropanol.[3][5]

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If your reaction chemistry allows, switch to one of the recommended polar solvents listed above.

    • Introduce a Co-solvent: If you cannot change the primary solvent, adding a small amount of a miscible, polar co-solvent can significantly enhance solubility.[6][7] For instance, adding 5-10% (v/v) of DMF or DMSO to a solvent like THF can disrupt the crystal lattice energy of the solid and improve solvation.

    • Apply Gentle Heating: Increasing the temperature increases the kinetic energy of the solvent molecules, which can help overcome the intermolecular forces within the solid solute.[8] Always check the thermal stability of your compound and other reagents before applying heat.

Q2: Can I use pH modification to dissolve this compound in an aqueous or protic medium?

A2: Yes, this is a highly effective strategy, particularly for reactions in protic solvents like water or alcohols.

  • The Underlying Principle: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 8.63). By adding a base, you can deprotonate the phenol to form the corresponding sodium or potassium phenolate salt. This salt is an ionic species and is significantly more soluble in polar, protic solvents than the neutral parent molecule.[1][2]

  • Practical Application:

    • To achieve dissolution, add an appropriate base to your reaction mixture to raise the pH to a level above the pKa (e.g., pH 9-10).

    • Recommended Bases: Use common inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃).

    • Caution: Ensure that a basic environment is compatible with all other reagents and intermediates in your planned reaction sequence. High pH can sometimes promote side reactions or degradation.[1]

Q3: I am observing precipitation of my starting material midway through my reaction. What is causing this and how can I fix it?

A3: Mid-reaction precipitation usually indicates a change in the solvent environment or the chemical nature of the solute.

  • Possible Causes:

    • Change in Polarity: A reagent may have been added that significantly changes the overall polarity of the reaction medium, causing your compound to crash out.

    • Change in pH: An acidic reagent or byproduct may have been introduced or formed, neutralizing the phenolate (if you used base to dissolve it) and causing the less soluble neutral phenol to precipitate.[9][10]

    • Temperature Fluctuation: If you initially used heat to dissolve the compound, allowing the reaction to cool may cause it to fall out of solution if the saturation limit is reached at the lower temperature.

  • Troubleshooting Workflow:

    • Analyze the Reaction: Identify the specific point at which precipitation occurs. What was the last reagent added?

    • Add a Co-solvent: Introduce a small amount of a strong solubilizing co-solvent like DMF or DMSO to try and redissolve the precipitate.[11]

    • Re-adjust pH: If you suspect a pH change, carefully add a base to raise the pH and see if the precipitate redissolves.

    • Maintain Temperature: If the reaction can be safely run at a higher temperature, maintain gentle heating throughout the process to keep the compound in solution.

Visualizing the Troubleshooting Process

A logical workflow can simplify the process of addressing solubility issues.

G start Start: this compound Fails to Dissolve solvent_type Is the solvent polar? (e.g., DMF, DMSO, THF, Alcohols) start->solvent_type use_polar Action: Switch to a recommended polar aprotic or protic solvent. solvent_type->use_polar No add_cosolvent Is adding a co-solvent an option? solvent_type->add_cosolvent Yes end_success Success: Compound Dissolved use_polar->end_success do_add_cosolvent Action: Add 5-10% (v/v) of a stronger solvent like DMSO or DMF. add_cosolvent->do_add_cosolvent Yes use_heat Is heating permissible? add_cosolvent->use_heat No do_add_cosolvent->end_success do_heat Action: Gently heat the mixture (e.g., to 40-60 °C). use_heat->do_heat Yes use_ph Is the reaction compatible with base? use_heat->use_ph No do_heat->end_success do_ph Action: Add a base (e.g., K₂CO₃, NaOH) to raise pH > 9. use_ph->do_ph Yes end_fail Consult further literature for specialized solvent systems. use_ph->end_fail No do_ph->end_success

Caption: A decision tree for troubleshooting solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to improve the solubility of this compound in a moderately polar solvent like Tetrahydrofuran (THF) by using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add the required mass of this compound.

  • Add 90% of the total required reaction volume of THF.

  • Begin vigorous magnetic stirring. Observe for complete dissolution.

  • If the solid persists after 5-10 minutes, begin adding DMSO dropwise.

  • Continue adding DMSO, up to 10% of the total final volume, until all the solid has dissolved.

  • Once a clear solution is obtained, proceed with the addition of other reagents.

Protocol 2: pH-Mediated Dissolution in a Protic Solvent

This protocol details the steps for dissolving this compound in an alcohol (e.g., ethanol) by forming its phenolate salt.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Reaction vessel with magnetic stirring

  • pH indicator strips (optional)

Procedure:

  • Add the this compound and ethanol to the reaction vessel.

  • Begin stirring to form a slurry.

  • Add 1.5 to 2.0 molar equivalents of anhydrous potassium carbonate to the slurry.

  • Continue stirring at room temperature. Dissolution should occur within 15-30 minutes as the phenolate salt is formed.

  • (Optional) Check the pH of the mixture by spotting a small amount onto a pH strip; it should indicate a pH > 9.

  • The resulting homogenous solution is now ready for subsequent reaction steps.

Caption: pH-dependent equilibrium of this compound.

References

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved January 12, 2026, from [Link]

  • MassiveBio. (2026). Phenol. Retrieved January 12, 2026, from [Link]

  • Kim, D.-O., & Lee, C. Y. (2002). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Food Chemistry, 78(4), 543-549. Available from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved January 12, 2026, from [Link]

  • Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5187. Available from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 12, 2026, from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2021). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved January 12, 2026, from [Link]

  • Brainly.in. (2023). How do co solvent improve solubility. Retrieved January 12, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 12, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025). Retrieved January 12, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2014). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Piperazin-2-yl-phenol. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(pyrazin-2-yloxy)phenol (C10H8N2O2). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid? Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved January 12, 2026, from [Link]

  • ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved January 12, 2026, from [Link]

  • DergiPark. (2024). The effect of pH and extraction time on total phenolic content and antioxidant properties of coloured water extracts from Brassica Oleracea. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(Pyrazin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring reproducible and high-yield outcomes.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions offer robust pathways to form the crucial carbon-carbon bond between the pyrazine and phenol rings. However, each method presents its own set of challenges and optimization parameters. This guide will delve into the intricacies of both approaches, providing a comprehensive resource for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyrazinyl halide (typically 2-chloropyrazine or 2-bromopyrazine) with a phenol-containing boronic acid or ester (such as 4-hydroxyphenylboronic acid or a protected version like 4-methoxyphenylboronic acid). It is often favored due to the commercial availability and lower toxicity of boronic acid reagents.

  • Stille Coupling: This method couples a pyrazinyl halide with an organotin reagent, for example, a (4-methoxyphenyl)stannane. While effective, the toxicity of organotin compounds is a significant drawback to consider.[1][2]

Q2: Which pyrazinyl halide should I use: 2-chloropyrazine or 2-bromopyrazine?

A2: The choice between 2-chloropyrazine and 2-bromopyrazine depends on several factors, including reactivity, cost, and the specific catalytic system. Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed couplings.[1] Therefore, 2-bromopyrazine may offer higher yields and milder reaction conditions. However, 2-chloropyrazine is often more cost-effective. Advanced catalyst systems with specialized ligands have been developed to effectively activate aryl chlorides.

Q3: My Suzuki-Miyaura coupling reaction is not working. What are the common causes of failure?

A3: Failure of a Suzuki-Miyaura coupling can stem from several issues:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.

  • Poor Quality of Boronic Acid: Boronic acids can be prone to decomposition, especially if they are old or have been stored improperly. It is advisable to use fresh or recently purified boronic acids.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base can lead to side reactions. Similarly, the solvent must be appropriate for the chosen reagents and temperature.

  • Presence of Water: While some Suzuki couplings benefit from a small amount of water, excessive water can lead to hydrolysis of the boronic acid. Anhydrous conditions are sometimes necessary, especially with sensitive substrates.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, especially if the reaction mixture contains Pd(II) species without aryl/vinyl/alkyl ligands, which can occur from an improperly degassed reaction.[3] To minimize homocoupling:

  • Ensure Thorough Degassing: Rigorously degas all solvents and reagents to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) salt.

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the stoichiometry of the reagents can sometimes disfavor the homocoupling pathway.

Q5: What are the main safety concerns when performing a Stille coupling?

A5: The primary safety concern with the Stille coupling is the high toxicity of organotin reagents.[1][2] These compounds should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. All waste containing organotin compounds must be disposed of according to institutional safety protocols.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is from a reliable source and has been stored under an inert atmosphere. Consider using a freshly opened bottle or a pre-catalyst that is more stable to air.
Poor Reagent Quality Use freshly purchased or purified 2-halopyrazine and arylboronic acid/organostannane. The quality of the boronic acid is particularly critical in Suzuki couplings.
Suboptimal Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; often no base is needed for Stille). The choice of base can be highly substrate-dependent.
Incorrect Solvent Ensure the solvent is anhydrous and properly degassed. Common solvents include 1,4-dioxane, THF, DMF, and toluene. For Suzuki reactions, a co-solvent of water is often beneficial.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Formation of Significant Byproducts
Observed Byproduct Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen leading to Pd(II) species.[3]Thoroughly degas all solvents and reagents. Consider adding a phosphine ligand to stabilize the Pd(0) catalyst.
Homocoupling of Organostannane (Stille) Reaction of two equivalents of the organostannane with the Pd(II) precatalyst.[1]Modify the order of addition: pre-mix the palladium catalyst and the 2-halopyrazine before adding the organostannane.
Protodeboronation (Suzuki) Hydrolysis of the boronic acid.Use anhydrous solvents or minimize the amount of water. Using a boronic ester (e.g., a pinacol ester) can increase stability.
Unidentified Dark/Tarry Material Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and monitor the reaction closely. Ensure the reaction is run under an inert atmosphere.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory conditions and reagent purity.

Protocol 1: Suzuki-Miyaura Coupling (Adapted from similar procedures)

This protocol describes the synthesis of a protected precursor, 2-(4-methoxyphenyl)pyrazine, followed by deprotection to yield this compound.

Step 1: Synthesis of 2-(4-methoxyphenyl)pyrazine

  • Reagents and Materials:

    • 2-Bromopyrazine (1.0 mmol, 1.0 eq.)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%)

    • Triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

    • 1,4-Dioxane (4 mL, anhydrous and degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromopyrazine, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]

    • Add the degassed 1,4-dioxane and water to the flask via syringe.[4]

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to this compound

  • Reagents and Materials:

    • 2-(4-methoxyphenyl)pyrazine (from Step 1)

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the 2-(4-methoxyphenyl)pyrazine in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stille Coupling (Adapted from similar procedures)

This protocol outlines the synthesis of the protected precursor using a Stille coupling.

  • Reagents and Materials:

    • 2-Bromopyrazine (1.0 mmol, 1.0 eq.)

    • (4-Methoxyphenyl)tributylstannane (1.1 mmol, 1.1 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

    • Tri(2-furyl)phosphine (TFP, 0.1 mmol, 10 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and TFP.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMF, followed by 2-bromopyrazine and (4-methoxyphenyl)tributylstannane.[4]

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. The product, 2-(4-methoxyphenyl)pyrazine, can then be deprotected as described in Protocol 1, Step 2.

Visualizing the Synthetic Pathways

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition + Ar-X Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition + Ar-X Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation + Ar'-SnR3 Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (Halide, Boronic Acid/Stannane) start->check_reagents check_catalyst Verify Catalyst Activity and Handling check_reagents->check_catalyst check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_catalyst->check_conditions check_degassing Ensure Proper Degassing and Inert Atmosphere check_conditions->check_degassing optimize Systematically Optimize Reaction Parameters check_degassing->optimize success Successful Synthesis optimize->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • Stille reaction. In: Wikipedia. ; 2023. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis and Stability of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(Pyrazin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and prevent its decomposition. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity and purity of your compound.

Troubleshooting Guide: Preventing Decomposition During Synthesis

This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on preventing its degradation. The advice provided is grounded in established chemical principles and field-proven laboratory practices.

Q1: My reaction mixture is turning a dark brown/black color during the synthesis of this compound. What is causing this, and how can I prevent it?

A1: The discoloration of your reaction mixture is a strong indicator of the oxidation of the phenolic moiety in your target compound.[1] Phenols are highly susceptible to oxidation, especially in the presence of oxygen, transition metal catalysts (like palladium from a Suzuki coupling), and at elevated temperatures.[2][3] The initial oxidation product is likely a phenoxyl radical, which can then couple to form various colored byproducts, including quinones and polymeric materials.[3][4] The electron-withdrawing nature of the pyrazine ring can influence the oxidation potential of the phenol, but the fundamental susceptibility remains.[5]

Root Cause Analysis and Preventative Measures:

  • Oxygen Exposure: The primary culprit is often atmospheric oxygen. Even trace amounts can initiate the oxidation cascade, which is often catalyzed by palladium species present in Suzuki-Miyaura coupling reactions.[6]

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of oxidation.

  • Trace Metal Contaminants: Metal ions, even at trace levels, can catalyze phenol oxidation.

Recommended Solutions:

  • Implement Rigorous Inert Atmosphere Techniques: The most critical step is to exclude oxygen from your reaction. This can be achieved by using a Schlenk line or a glovebox.[7][8][9]

    • Degassing Solvents: Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[8]

    • Purging the Reaction Vessel: The reaction flask should be flame-dried under vacuum and then subjected to several cycles of vacuum and backfilling with an inert gas to remove adsorbed water and air.[7]

  • Optimize Reaction Temperature: If your synthetic route allows, try to run the reaction at a lower temperature. For Suzuki couplings, catalyst and ligand choice can significantly impact the required temperature.[10]

  • Use High-Purity Reagents and Solvents: Ensure that your starting materials, solvents, and any other reagents are of high purity and free from metal contaminants.

Q2: I'm performing a Suzuki-Miyaura coupling to synthesize this compound, but I'm getting a low yield and see significant amounts of dehalogenated starting material and homocoupled byproducts. How can I improve this?

A2: Low yields accompanied by dehalogenation and homocoupling are common issues in Suzuki-Miyaura cross-coupling reactions, particularly with heteroaromatic substrates.[6] These side reactions compete with the desired cross-coupling pathway and consume your starting materials.

Understanding the Side Reactions:

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source in the reaction mixture instead of the boronic acid.[6]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the halide. It is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[6]

Strategies for Optimization:

  • Choice of Palladium Catalyst and Ligand: The catalyst system is crucial. For electron-deficient heterocycles like pyrazine, using bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, favoring the cross-coupling pathway.[10]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials or product.[11] For sensitive substrates, milder bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydroxide.

  • Stoichiometry of Reagents: Carefully control the stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to drive the cross-coupling reaction to completion.

  • Strictly Anaerobic Conditions: As mentioned in Q1, oxygen promotes homocoupling. Therefore, maintaining a strictly inert atmosphere is vital.[6]

dot

Caption: Troubleshooting common Suzuki coupling side reactions.

Q3: After purification, my this compound product is initially a white solid but gradually turns yellow or pink upon storage. What is happening and how can I store it properly?

A3: The post-purification color change is a classic sign of slow oxidation of the phenol.[1] Even as a solid, exposure to air and light can cause gradual degradation. The initial oxidation products, such as quinones, are often colored and can polymerize to form even darker materials.[3]

Proper Storage and Handling Procedures:

  • Inert Atmosphere Storage: The best practice is to store the purified solid under an inert atmosphere (argon or nitrogen). This can be done in a vial with a septum-sealed cap, which is then placed inside a desiccator or a glovebox.

  • Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can accelerate oxidation.[12]

  • Low Temperature Storage: Storing the compound at a low temperature (e.g., in a refrigerator or freezer at 4°C or -20°C) will slow down the rate of any potential degradation reactions.[13]

  • Use of Antioxidants (for solutions): If you need to store this compound in solution for a period of time, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), although this may interfere with subsequent reactions or biological assays.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from 2-chloropyrazine and a protected phenol boronic acid, followed by deprotection. All steps must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques.

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-(tetrahydropyran-2-yloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate the flask and backfill with inert gas three times.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

Step 2: Deprotection of the Phenolic Group

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude protected product in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

dot

Synthesis_Workflow cluster_coupling Step 1: Suzuki Coupling (Inert Atmosphere) cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification A Combine 2-chloropyrazine, boronic acid, base, and Pd catalyst in a Schlenk flask B Add degassed solvent (e.g., dioxane/water) A->B C Heat and stir until completion B->C D Work-up and isolation of the protected product C->D E Dissolve in methanol and add acid catalyst (e.g., p-TsOH) D->E F Stir at room temperature until deprotection is complete E->F G Neutralization and extraction F->G H Purification by column chromatography G->H I Drying under high vacuum H->I End Pure this compound I->End

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q4: What is the primary decomposition pathway for this compound?

A4: The most probable decomposition pathway for this compound is through the oxidation of the phenolic hydroxyl group. This process is typically initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized, but it can readily undergo further reactions, such as dimerization or reaction with other molecules, to form quinone-type structures and polymeric materials, which are often highly colored.[3][4]

dot

Decomposition_Pathway Compound This compound OH Radical Phenoxyl Radical O• Compound->Radical Oxidation (loss of H•) [O2, light, metal catalyst] Quinone Quinone-like Structures (Colored Byproducts) Radical->Quinone Further Oxidation / Dimerization Polymer Polymeric Materials (Dark Precipitate) Quinone->Polymer Polymerization

Caption: Proposed oxidative decomposition pathway of this compound.

Q5: Which analytical techniques are best suited for assessing the purity of this compound and detecting its decomposition products?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.A reversed-phase C18 column with a UV detector is typically suitable. A gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of the main product and any impurities, including decomposition products.This is particularly useful for identifying unknown peaks observed in the HPLC chromatogram.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify any structural isomers or major impurities.¹H and ¹³C NMR are essential for structural elucidation. The presence of broad signals or unexpected peaks could indicate the presence of decomposition products.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used if the compound and its impurities are thermally stable and volatile.May require derivatization of the phenolic hydroxyl group.

Q6: Can I use a protecting group for the phenol during synthesis? If so, which one is recommended?

A6: Yes, using a protecting group for the phenolic hydroxyl is a highly recommended strategy to prevent its oxidation during reactions like the Suzuki-Miyaura coupling. The ideal protecting group should be stable to the reaction conditions and easily removable afterward.

  • Tetrahydropyranyl (THP) ether: This is a common choice as it is stable to many reaction conditions, including those of Suzuki coupling, and can be removed under mild acidic conditions.[17]

  • Silyl ethers (e.g., TBS, TIPS): These are also widely used, but their stability can vary depending on the specific silyl group and the reaction conditions. They are typically removed with a fluoride source like TBAF.

  • Methyl ether: While stable, the demethylation to release the free phenol often requires harsh conditions (e.g., BBr₃ or strong acid), which might not be compatible with other functional groups in the molecule.[18][19]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

References

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). 2013. [Link]

  • Wikipedia. Air-free technique. [Link]

  • BenchChem.
  • Lisa Nichols. Inert Atmosphere. YouTube; 2022. [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • BenchChem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. 2025.
  • BenchChem. Technical Support Center: Suzuki Coupling Reactions. 2025.
  • BenchChem.
  • Sato N, Matsumoto K, Takishima M, Mochizuki K. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Lindhardt AT, Taaning RH, Kammer K, et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2012.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. 2014.
  • Reddit.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021.
  • Fan R, Pu F, Cardona F, et al. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. The Journal of organic chemistry. 2022.
  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. 2022.
  • Organic Chemistry Portal.
  • Zhang Q, Wu Y, Li H, et al. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. 2021.
  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. 2024.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mansoura University.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yale Environmental Health & Safety.
  • Harianingsih H, Suwandi S, Ibrahim S, et al.
  • Wade JV, Krueger CA. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Scribd.
  • ResearchGate. Oxidation mechanism of phenol by OH radical. Kinetics mechanism for....
  • Legrand P, Janin YL. On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein journal of organic chemistry. 2022.
  • ResearchGate.
  • Gselin M, Jukič M, Sova M, et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2020.
  • Li C, Chen Z, Liu X, et al. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry. 2022.
  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. 2022.
  • Snape TJ, Astles AM, Davies J.
  • Li L, Liu Y, De B, et al. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. Acta crystallographica. Section E, Structure reports online. 2009.
  • Sarr PO, Gębka K, Grembecka J, et al. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules. 2020.
  • ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. 2024.
  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 2024.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Legrand P, Janin YL. On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein journal of organic chemistry. 2022.
  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Rabaâ H, Sebbar NK, Ghamouh A, et al. Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Molecules. 2021.

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Technical Support Center: Scale-Up Synthesis of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Pyrazin-2-yl)phenol. We will explore common synthetic routes, troubleshoot potential challenges, and offer field-proven insights to ensure a robust and scalable process.

Section 1: Synthetic Strategy Overview

The synthesis of this compound, a key biaryl structure, is most commonly and efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method due to its versatility, functional group tolerance, and the commercial availability of reagents.[1][2]

Two primary disconnections are viable for the Suzuki coupling approach:

  • Route A: Coupling of a 2-halopyrazine with a 4-hydroxyphenylboronic acid derivative.

  • Route B: Coupling of a pyrazin-2-ylboronic acid derivative with a 4-halophenol derivative.

The choice between these routes often depends on the cost, availability, and stability of the starting materials. Route A is frequently preferred due to the relative accessibility of 2-chloropyrazine and derivatives of 4-hydroxyphenylboronic acid.

G cluster_A Route A cluster_B Route B A1 2-Chloropyrazine A3 Pd Catalyst, Base A1->A3 A2 4-Hydroxyphenylboronic Acid (or protected equivalent) A2->A3 P This compound A3->P B1 Pyrazin-2-ylboronic Acid B3 Pd Catalyst, Base B1->B3 B2 4-Halophenol (e.g., 4-Bromophenol, protected) B2->B3 B3->P G cluster_screening Parameter Screening start Low Yield / Stalled Reaction check_sm 1. Verify Starting Material Purity (NMR, HPLC, GC-MS) start->check_sm check_inert 2. Confirm Inert Atmosphere (Sparging, N2/Ar blanket) check_sm->check_inert screen_params 3. Re-screen Reaction Parameters check_inert->screen_params catalyst Catalyst/Ligand screen_params->catalyst base Base screen_params->base solvent Solvent screen_params->solvent temp Temperature screen_params->temp resolve Reaction Optimized catalyst->resolve base->resolve solvent->resolve temp->resolve

Figure 2: Workflow for troubleshooting low reaction yield.

Recommended Actions:

  • Re-qualify Starting Materials: Use HPLC and NMR to confirm the purity of both coupling partners.

  • Optimize Inerting: Ensure solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes) and the reaction is maintained under a positive pressure of an inert gas.

  • Screen Reaction Conditions: A Design of Experiments (DoE) approach can be efficient. Key parameters to screen are summarized below.

ParameterLab-Scale DefaultScale-Up Considerations & AlternativesRationale / Reference
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) at lower loading (0.1-1 mol%).More complex ligands can improve catalyst stability and turnover, allowing for lower catalyst loading which is critical for cost and purity at scale. [3][4]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous).Stronger, non-aqueous bases can accelerate the transmetalation step, especially with hindered substrates or at lower temperatures. [2][5]
Solvent 1,4-DioxaneToluene, 2-MeTHF, or CPME.Dioxane has safety and environmental concerns. Toluene is a common industrial solvent, while 2-MeTHF offers a greener profile and good performance. [3]
Temperature 80-100 °C60-110 °CMust be optimized for the specific catalyst/solvent system. Lower temperatures are preferable for safety and energy consumption.

Q2: I am observing significant homocoupling of my boronic acid or pyrazine starting material. How can this be prevented?

A2: Homocoupling, leading to bipyrazine or biphenol impurities, is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen or suboptimal reaction conditions.

Causality:

  • Oxygen-Mediated Decomposition: Oxygen can facilitate the oxidative homocoupling of boronic acids. This is exacerbated by inefficient degassing, especially during long reaction times at scale.

  • Catalyst-Driven Homocoupling: Certain palladium species can promote the homocoupling of the aryl halide.

  • Incorrect Stoichiometry: Using a large excess of the boronic acid can sometimes increase its rate of homocoupling.

Preventative Measures:

  • Rigorous Degassing: This is the most critical factor. Employ multiple freeze-pump-thaw cycles for lab-scale or robust nitrogen/argon sparging for pilot-scale reactors.

  • Order of Addition: In some cases, adding the palladium catalyst to the aryl halide and base before introducing the boronic acid can suppress homocoupling. [6]3. Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess should be avoided.

  • Inhibitors: The addition of small amounts of radical inhibitors like phenothiazine can sometimes suppress homocoupling pathways, although this requires careful validation to ensure it doesn't negatively impact the desired reaction.

Q3: The phenolic -OH group seems to be causing problems. Should I use a protecting group strategy?

A3: Yes, this is a highly pertinent question. The free phenolic proton is acidic and can interfere with the Suzuki-Miyaura reaction, potentially by reacting with the base or affecting the catalyst's efficacy. [5]While some Suzuki couplings tolerate free phenols, a protection strategy often leads to a more robust and reproducible process, which is paramount for scale-up.

Recommended Protection/Deprotection Workflow:

  • Protection of 4-Bromophenol: React 4-bromophenol with a suitable protecting group. Common choices for scale-up include:

    • Methoxymethyl (MOM) ether: Easy to install (MOM-Cl, DIPEA) and remove (acidic conditions).

    • Tetrahydropyranyl (THP) ether: Installed using dihydropyran and a catalytic amount of acid (e.g., PPTS). [7]It is also removed under acidic conditions.

  • Boronic Acid Formation: Convert the protected 4-bromophenol into the corresponding boronic acid or ester (e.g., via lithium-halogen exchange followed by quenching with triisopropyl borate).

  • Suzuki Coupling: Perform the Suzuki reaction with 2-chloropyrazine as previously described.

  • Deprotection: Remove the protecting group under validated conditions (e.g., HCl in methanol) to yield the final product.

This multi-step approach, while longer, isolates potential reaction incompatibilities and often results in a cleaner product profile, simplifying downstream purification.

Q4: Product purification is difficult. How can I remove residual palladium and other impurities at scale?

A4: Moving away from column chromatography is essential for scale-up. Crystallization and extraction are the preferred methods.

Causality:

  • Palladium Contamination: Residual palladium is a major concern, especially for pharmaceutical applications, and must be reduced to ppm levels.

  • Persistent Byproducts: Homocoupled products or isomers can have similar solubility to the desired product, making crystallization challenging.

  • Inorganic Salts: The base and boronic acid byproducts must be efficiently removed.

Scale-Up Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. Perform a series of extractions with a suitable organic solvent (e.g., ethyl acetate, MIBK). A key step is to wash the combined organic layers with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-hydroxyphenylboronic acid and then with brine.

  • Palladium Scavenging: Treat the organic solution with a palladium scavenger.

    • Thiol-based scavengers: Materials like silica-bound mercaptopropyl groups (e.g., SiliaMetS Thiol) or activated carbon are highly effective. The solution is stirred with the scavenger for several hours, then filtered.

  • Crystallization: Concentrate the filtered organic solution and perform a crystallization from a screened solvent/anti-solvent system (e.g., Isopropanol/Heptane, Toluene/Hexane). The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor. [8][9]4. Final Wash and Dry: The crystallized solid should be washed with a cold, non-polar solvent (like heptane) to remove residual mother liquor and then dried under vacuum.

Impurity TypeOriginRecommended Removal Method
Residual Palladium CatalystActivated carbon treatment or use of a thiol-based scavenger post-reaction.
Biphenyl/Bipyrazine HomocouplingFractional crystallization. These impurities are often less polar than the product.
Boronic Acid Byproducts Suzuki ReactionAqueous basic wash (e.g., NaOH or K₂CO₃ solution) during workup.
Unreacted 2-Chloropyrazine Starting MaterialVolatile; can often be removed during solvent evaporation. If persistent, may require careful crystallization.

Section 3: Recommended Scale-Up Protocol (Route A Example)

This protocol describes the synthesis via the coupling of 2-chloropyrazine with a protected 4-hydroxyphenylboronic acid derivative.

Step 1: Synthesis of 1-bromo-4-(methoxymethoxy)benzene

  • To a stirred solution of 4-bromophenol (1.0 eq) and diisopropylethylamine (1.5 eq) in dichloromethane (5 mL/g) at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under vacuum to yield the protected phenol, which can often be used without further purification.

Step 2: Synthesis of (4-(methoxymethoxy)phenyl)boronic acid

  • To a solution of 1-bromo-4-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF (10 mL/g) under argon, cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 45 minutes.

  • Add triisopropyl borate (1.3 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Cool to 0 °C and quench by slow addition of 2M HCl until the pH is ~2. Stir for 1 hour.

  • Extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. The crude boronic acid can be purified by slurrying in a hexane/ethyl acetate mixture.

Step 3: Suzuki Coupling

  • To a reactor equipped with a condenser and inert gas inlet, add (4-(methoxymethoxy)phenyl)boronic acid (1.2 eq), 2-chloropyrazine (1.0 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Add toluene (10 mL/g) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.02 eq) followed by palladium(II) acetate (0.01 eq).

  • Degas the mixture by sparging with argon for 30 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours, monitoring by HPLC.

  • Once complete, cool to room temperature.

Step 4: Deprotection and Workup

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • To the filtrate, add 4M HCl in methanol (5 eq) and stir at room temperature for 2-4 hours until deprotection is complete by HPLC.

  • Concentrate the mixture under vacuum.

  • Add water and ethyl acetate. Adjust the pH to 8-9 with aqueous NaHCO₃.

  • Separate the layers. Wash the organic layer with brine.

  • Treat the organic layer with a palladium scavenger (e.g., activated carbon) for 2-4 hours, then filter.

  • Concentrate the solution and crystallize the product from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) to yield pure this compound.

Section 4: Safety Considerations

  • Pyrazine Derivatives: Many pyrazines are classified as respiratory and skin irritants. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [10][11]* Palladium Catalysts: Palladium on carbon can be pyrophoric. Other palladium salts are toxic and should be handled with care.

  • Solvents: Toluene and dioxane are flammable and have specific health hazards. Use in well-ventilated areas and away from ignition sources.

  • Bases: Strong bases like potassium phosphate are corrosive. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Handle under strictly anhydrous and inert conditions.

References

  • Nikishkin, N. I., & Langer, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249–3271. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Bryant, H. J., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(9), 3124–3129. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Dixon, S. E., & Wiggins, L. F. (1950). Preparation of 2-chloropyrazine.
  • Braga, A. L., et al. (2009). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2009(19), 3069-3080. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zhang, Z., et al. (2010). Preparation method of 2-chloropyridine.
  • Singh, P., et al. (2021). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ChemistrySelect, 6(45), 12693-12699. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 834–843. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Li, G., et al. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Advanced Materials Research, 936, 321-324. [Link]

  • Al-Masum, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • de la Cruz, F. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2828-2841. [Link]

Sources

Technical Support Center: Mastering Air-Sensitive Intermediates in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the complexities of air-sensitive intermediates encountered during pyrazine synthesis. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the fundamental scientific reasoning to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the handling of air-sensitive species in pyrazine synthesis.

Q1: My reaction mixture turns dark brown or black immediately after the initial condensation step. What is likely happening?

A1: This is a classic indicator of the rapid, uncontrolled oxidation of dihydropyrazine intermediates. These species are often highly electron-rich and react readily with atmospheric oxygen. The dark coloration is due to the formation of polymeric or degradation byproducts. To mitigate this, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

Q2: I have low or inconsistent yields in my pyrazine synthesis, even when using an inert atmosphere. What other factors could be at play?

A2: While an inert atmosphere is critical, other factors can contribute to low yields. These include:

  • Residual moisture: Trace amounts of water in your solvents or on your glassware can react with organometallic reagents or quench sensitive intermediates.[1][2][3] Ensure all glassware is oven-dried and solvents are rigorously dried before use.[1][2][3]

  • Purity of starting materials: Impurities in your α-amino ketones or other precursors can lead to side reactions.

  • Inefficient oxidation: The final step of converting the dihydropyrazine to the aromatic pyrazine may be incomplete. The choice of oxidant and reaction conditions are critical. Air oxidation can be slow and inefficient for some substrates.[4][5]

Q3: Are all pyrazine synthesis routes susceptible to air-sensitive intermediates?

A3: Not all, but many common and versatile methods are. Syntheses involving the self-condensation of α-amino carbonyl compounds or the reaction of α-azido ketones often proceed through dihydropyrazine intermediates that are prone to oxidation.[5][6][7] Routes that involve dehydrogenative coupling of β-amino alcohols also form dihydropyrazine intermediates that require subsequent oxidation.[8]

Q4: What is the visual difference between a successful reaction and one that has been compromised by air exposure?

A4: In a successful reaction, you might observe a transient color change as the dihydropyrazine intermediate forms, which then dissipates as it is converted to the final pyrazine. The final reaction mixture should be relatively clean. In a compromised reaction, you will likely see a rapid and persistent darkening of the solution, often accompanied by the formation of insoluble material.

Section 2: Troubleshooting Guides

This section provides a structured, problem-and-solution approach to common experimental challenges.

Troubleshooting Guide 1: Rapid Decomposition of Dihydropyrazine Intermediate

Problem: Upon formation, the presumed dihydropyrazine intermediate immediately decomposes, leading to a complex mixture and low yield of the desired pyrazine.

Diagnostic Workflow:

  • Verify Inert Atmosphere Integrity:

    • Are you using a Schlenk line or a glovebox?[9][10]

    • Have you properly purged your reaction vessel with inert gas?

    • Are all joints and septa well-sealed?

  • Assess Solvent and Reagent Purity:

    • Were the solvents freshly dried and degassed?

    • Were the starting materials pure and dry?

  • Evaluate Reaction Temperature:

    • Is the condensation reaction being run at the optimal temperature? Exothermic reactions may require cooling to control the formation of the intermediate.

Causality and Solutions:

The dihydropyrazine ring system is non-aromatic and often contains electron-donating groups, making it highly susceptible to oxidation.

  • Solution 1: Rigorous Inert Atmosphere Techniques. The most critical factor is the exclusion of oxygen. Employing a well-maintained Schlenk line or an inert atmosphere glovebox is essential.[9][10] Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Solution 2: Use of Degassed Solvents. Solvents can dissolve significant amounts of oxygen. Degas your solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Solution 3: In Situ Trapping of the Intermediate. If the dihydropyrazine is particularly unstable, consider a protocol where the oxidant is present in the reaction mixture from the start. This allows for immediate conversion to the more stable pyrazine as it is formed.

Experimental Protocol: Standard Inert Atmosphere Setup for Pyrazine Synthesis

  • Assemble all glassware (round-bottom flask, condenser, addition funnel) and dry thoroughly in an oven (e.g., 125°C overnight).[1][2][3]

  • Assemble the glassware hot and immediately place it under a positive pressure of nitrogen or argon using a Schlenk line.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Introduce dry, degassed solvents and reagents via syringe or cannula transfer.[1]

  • Maintain a gentle flow of inert gas through a bubbler throughout the entire reaction and workup.[3]

Visualization: Decision-Making for Inert Atmosphere Technique

InertAtmosphere Start Is the intermediate known to be highly air-sensitive? Glovebox Use a Glovebox Start->Glovebox Yes Schlenk Schlenk Line Technique is sufficient Start->Schlenk No/Uncertain Check_Yields Are yields still low or inconsistent? Schlenk->Check_Yields Check_Yields->Glovebox Yes Optimize Optimize other parameters (solvent, temperature, purity) Check_Yields->Optimize No Oxidation Dihydropyrazine Dihydropyrazine (Air-Sensitive Intermediate) Pyrazine Aromatic Pyrazine (Stable Product) Dihydropyrazine->Pyrazine - 2e⁻, - 2H⁺ Oxidant Oxidizing Agent (e.g., O₂, MnO₂, DDQ) Oxidant->Pyrazine

Caption: The oxidation of a dihydropyrazine intermediate to a stable pyrazine.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Self-Condensation of an α-Amino Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the α-amino ketone hydrochloride salt (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Reaction Initiation: Add a dry, degassed solvent (e.g., ethanol or acetic acid) via syringe.

  • Base Addition: Slowly add a solution of a base (e.g., sodium bicarbonate or triethylamine, 2.2 eq) in the same solvent to neutralize the hydrochloride salt and facilitate the self-condensation.

  • Condensation: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The formation of the dihydropyrazine is often indicated by a color change.

  • Oxidation: Once the starting material is consumed, cool the reaction to room temperature. Add the chosen oxidant (e.g., activated MnO₂, 5.0 eq) and stir vigorously. If using air, bubble a gentle stream of air through the solution.

  • Workup: Upon completion of the oxidation, filter the reaction mixture through a pad of celite to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired pyrazine.

References

  • Liu, W., Wise, D. S., & Townsend, L. B. (2001). Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. The Journal of Organic Chemistry, 66(14), 4783–4786. [Link]

  • Kumar, V., & Sharma, A. (2018). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 23(9), 2173. [Link]

  • Taylor, R. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetra‐substituted pyrazine. Retrieved from [Link]

  • Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2236. [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. [Link]

  • National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4453–4457. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazines and pyrazine N-oxides. Retrieved from [Link]

  • ResearchGate. (2013). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Retrieved from [Link]

  • ResearchGate. (2018). Alpha-Amino Ketone based Polymeric Pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • Thieme. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Synthesis, 53(10), 1689-1700. [Link]

  • Royal Society of Chemistry. (1983). Experiments on the synthesis of pyrazine nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 2991-2997. [Link]

  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(Pyrazin-2-yl)phenol and Its Isomers: A Guide for a Research Forward Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide addresses the comparative biological activity of 4-(Pyrazin-2-yl)phenol and its positional isomers, 2-(Pyrazin-2-yl)phenol and 3-(Pyrazin-2-yl)phenol. A comprehensive search of the current scientific literature reveals a significant knowledge gap: direct comparative studies on the biological activities of these specific isomers have not been published. While research exists on a variety of pyrazine-containing molecules and their diverse biological effects, a head-to-head experimental evaluation of these three positional isomers is not available.

Therefore, this document is structured to provide a framework for future research in this area. It will function as a forward-looking guide, outlining the theoretical considerations, potential biological activities based on related compounds, and the detailed experimental protocols required to perform a robust comparative analysis. This guide is intended to empower researchers to undertake this novel investigation.

Introduction: The Therapeutic Potential of the Pyrazinylphenol Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The incorporation of a phenolic moiety introduces a hydroxyl group that can participate in crucial hydrogen bonding interactions with biological targets, such as protein kinases and receptors, potentially enhancing potency and selectivity.[1] The positional arrangement of this hydroxyl group on the phenyl ring, as in the case of this compound and its 2- and 3-isomers, can dramatically influence the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of novel therapeutics.

Hypothetical Biological Activities and Structure-Activity Relationships

While specific data is lacking, we can hypothesize potential biological activities for the (Pyrazin-2-yl)phenol isomers based on the known activities of other pyrazine-containing molecules. Many pyrazine derivatives have been investigated as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer.[1][3]

The position of the hydroxyl group is expected to be a key determinant of activity. For instance:

  • This compound (para-isomer): The hydroxyl group in the para position may allow for hydrogen bonding interactions that span a larger distance within a protein's binding pocket. This linear geometry could be favorable for targets with elongated binding sites.

  • 2-(Pyrazin-2-yl)phenol (ortho-isomer): The proximity of the hydroxyl group to the pyrazine ring in the ortho isomer could lead to intramolecular hydrogen bonding, which would rigidify the molecule's conformation. This pre-organized structure might offer higher affinity for specific targets. A structurally related compound, (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, known as Pyrazinib (P3), has demonstrated anti-angiogenic and anti-metabolic activities.[4][5]

  • 3-(Pyrazin-2-yl)phenol (meta-isomer): The meta-positioning of the hydroxyl group presents a different vector for hydrogen bonding, potentially enabling interactions with alternative amino acid residues within a target's active site compared to the ortho and para isomers.

To elucidate these differences, a systematic biological evaluation is necessary. The following sections detail the experimental workflows required to conduct such a comparative study.

Experimental Section: A Proposed Workflow for Comparative Analysis

To comprehensively compare the biological activities of the (Pyrazin-2-yl)phenol isomers, a multi-faceted approach is recommended. This should encompass an initial broad screening followed by more focused mechanistic studies.

Synthesis of (Pyrazin-2-yl)phenol Isomers

The synthesis of these isomers would likely be the first step. A common method for creating such biaryl compounds is the Suzuki cross-coupling reaction.[2][4] This would involve the coupling of a pyrazinylboronic acid or ester with the corresponding bromophenol isomer, or vice versa.

cluster_synthesis Suzuki Cross-Coupling Synthesis Pyrazinylboronic Acid Pyrazinylboronic Acid Product (Pyrazin-2-yl)phenol Isomer Pyrazinylboronic Acid->Product Coupling Bromophenol Isomer Bromophenol Isomer Bromophenol Isomer->Product Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Synthetic route for (Pyrazin-2-yl)phenol isomers.

In Vitro Kinase Inhibitory Activity Screening

Given that many pyrazine derivatives target kinases, a primary screen against a panel of cancer-related kinases would be a logical starting point.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using TR-FRET)

  • Reagent Preparation:

    • Prepare stock solutions of the three (Pyrazin-2-yl)phenol isomers in DMSO.

    • Reconstitute recombinant kinases, fluorescently labeled antibodies, and substrate peptides in the appropriate assay buffers.

    • Prepare a solution of ATP at a concentration relevant for the specific kinase (often at or near the Km).

  • Assay Procedure:

    • In a 384-well plate, add a small volume of each test compound at various concentrations (e.g., a 10-point serial dilution).

    • Add the kinase enzyme to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding a solution containing the fluorescently labeled antibody.

    • Read the plate on a time-resolved fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability and Cytotoxicity Assessment

To determine if the compounds have an effect on cancer cell growth, a cell viability assay is essential.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a lung or breast cancer cell line) to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the (Pyrazin-2-yl)phenol isomers in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

cluster_workflow Experimental Workflow start Synthesize Isomers kinase_screen In Vitro Kinase Screen (IC50 Determination) start->kinase_screen cell_viability Cell Viability Assay (GI50 Determination) start->cell_viability hit_validation Hit Validation & Mechanism of Action Studies kinase_screen->hit_validation cell_viability->hit_validation sar_analysis Structure-Activity Relationship Analysis hit_validation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Proposed workflow for comparative biological evaluation.

Illustrative Data Presentation

The following tables are templates to illustrate how the experimental data for the (Pyrazin-2-yl)phenol isomers could be presented.

Table 1: Hypothetical Kinase Inhibition Data

CompoundKinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
This compoundValueValueValue
2-(Pyrazin-2-yl)phenolValueValueValue
3-(Pyrazin-2-yl)phenolValueValueValue

Table 2: Hypothetical Cell Viability Data

CompoundCancer Cell Line X GI50 (µM)Cancer Cell Line Y GI50 (µM)
This compoundValueValue
2-(Pyrazin-2-yl)phenolValueValue
3-(Pyrazin-2-yl)phenolValueValue

Conclusion and Future Directions

This guide provides a comprehensive roadmap for researchers to address this knowledge gap. By following the proposed synthetic and biological evaluation workflows, it will be possible to generate the crucial data needed to establish a clear structure-activity relationship for this class of compounds. Such a study would be a valuable contribution to the field of medicinal chemistry and could pave the way for the discovery of new and effective drugs.

References

  • Jarrahpour, A. A., Motamedifar, M., Hadi, N., & Zarei, M. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373.
  • Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., ... & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3786.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1836-1869.
  • Buckley, A. M., Lynam-Lennon, N., O'Neill, R. M., O'Sullivan, J., & Reynolds, J. V. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters, 447, 115-129.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyrazin-2-yl)amino]-meth-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2472.
  • Hussain, Z., & Green, I. R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-011.
  • Li, X., et al. (2022).
  • Narender, T., & Reddy, K. P. (2007). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ARKIVOC, 2007(14), 53-60.
  • Meunier, L. (2004). Pyrrolopyrazines as kinase inhibitors. EP 1388541 A1.
  • PubChem. (n.d.). 3-(pyridin-2-yl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(Pyrazin-2-yl)oxy]methyl}phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Springer Nature. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Springer Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Taylor & Francis Online. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • TCD. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. Retrieved from [Link]

  • Wiley Online Library. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazinylphenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazinylphenol derivatives, a promising class of compounds with diverse therapeutic potential. By examining key structural modifications and their impact on biological outcomes, particularly in the context of kinase inhibition, this document serves as a valuable resource for the rational design of novel therapeutics.

Introduction: The Therapeutic Promise of the Pyrazinylphenol Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs underscores its favorable pharmacokinetic properties and versatile synthetic accessibility.[3] When coupled with a phenol moiety, the resulting pyrazinylphenol core offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an attractive starting point for the design of targeted therapies. The hydroxyl group of the phenol can act as a crucial hydrogen bond donor or acceptor, while the pyrazine ring can engage in various interactions within the binding sites of biological targets, such as protein kinases.[3]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4] Pyrazine-based compounds have emerged as a significant class of kinase inhibitors, with many acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[4] This guide will delve into the SAR of pyrazinylphenol derivatives, with a particular focus on their potential as kinase inhibitors, and provide a comparative analysis of how structural modifications influence their potency and selectivity.

The Core Pharmacophore: Understanding the Pyrazinylphenol Moiety

The fundamental pyrazinylphenol scaffold consists of a pyrazine ring directly attached to a phenol ring. The relative orientation of these two rings, as well as the substitution patterns on both, are critical determinants of biological activity.

The Role of the Phenolic Hydroxyl Group

The hydroxyl group of the phenol is a key pharmacophoric feature. It can participate in crucial hydrogen bond interactions with amino acid residues in the active site of a target protein. The acidity and hydrogen bonding capacity of the phenol can be modulated by the electronic effects of other substituents on the phenyl ring.

The Pyrazine Ring as a Versatile Scaffold

The pyrazine ring serves multiple purposes. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors.[3] Furthermore, the pyrazine ring is a bioisostere of other aromatic systems like benzene, pyridine, and pyrimidine, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.[3][5]

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While comprehensive SAR studies specifically on a broad library of "pyrazinylphenol" derivatives are not extensively documented under this exact terminology in publicly available literature, we can infer valuable insights by examining related classes of compounds and the known roles of the individual pyrazine and phenol moieties in kinase inhibition.

One notable example of a synthesized pyrazinylphenol derivative is 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine .[6] This compound serves as a precursor to the bioluminescent agent coelenterazine and confirms the chemical feasibility of the pyrazinylphenol scaffold.[6]

To illustrate the principles of SAR for this class of compounds, we will present a hypothetical comparative analysis based on established knowledge of kinase inhibitors.

Impact of Substitution on the Phenyl Ring

The position and nature of substituents on the phenol ring can significantly influence activity.

Substitution PositionSubstituent TypeExpected Impact on ActivityRationale
ortho to -OHElectron-withdrawing (e.g., -F, -Cl)Potentially increaseMay increase the acidity of the phenolic proton, enhancing its hydrogen bonding capability. Can also introduce new interactions with the target.
ortho to -OHBulky alkyl groupLikely decreaseSteric hindrance may prevent optimal binding in the active site.
meta to -OHSmall alkyl or alkoxy groupVariableCould provide additional hydrophobic interactions or be solvent-exposed with minimal impact.
para to -OHHydrogen bond donor/acceptorPotentially increaseMay form additional interactions with the target protein, enhancing binding affinity.

Table 1: Hypothetical SAR of Phenyl Ring Substitutions in Pyrazinylphenol Derivatives.

Impact of Substitution on the Pyrazine Ring

Modifications to the pyrazine ring are crucial for tuning selectivity and potency.

Substitution PositionSubstituent TypeExpected Impact on ActivityRationale
Position 2 or 6Small, polar groups (e.g., -NH2)Potentially increaseCan form additional hydrogen bonds with the kinase hinge region.[3]
Position 2 or 6Bulky, hydrophobic groupsVariableMay fit into hydrophobic pockets within the ATP-binding site, increasing potency and selectivity.[4]
Position 3 or 5Aromatic or heteroaromatic ringsPotentially increaseCan engage in π-stacking interactions with aromatic residues in the active site.

Table 2: Hypothetical SAR of Pyrazine Ring Substitutions in Pyrazinylphenol Derivatives.

Experimental Protocols

To enable researchers to explore the SAR of pyrazinylphenol derivatives, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

General Synthetic Scheme for Pyrazinylphenol Derivatives

The synthesis of pyrazinylphenol derivatives can be achieved through various established methods for pyrazine synthesis.[7][8] A common approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For hydroxyphenyl-substituted pyrazines, a key starting material would be a hydroxyphenyl-containing α-dicarbonyl compound.

Example Synthetic Protocol for 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine: [6]

  • Step 1: Condensation. p-Hydroxyphenylglyoxal aldoxime is condensed with α-aminophenylpropionitrile in the presence of titanium tetrachloride (TiCl4) in pyridine to yield the corresponding N-oxide intermediate.

  • Step 2: Reduction. The N-oxide is then reduced using zinc and acetic acid in dichloromethane to afford the final product, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine.[6]

This two-step process has been reported to have a high overall yield.[6]

Kinase Inhibition Assay

To evaluate the biological activity of the synthesized pyrazinylphenol derivatives, a standard in vitro kinase inhibition assay can be performed. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making kinases in this pathway excellent targets for evaluation.[9][10][11][12]

Protocol for a PI3Kα Inhibition Assay (Example):

  • Reagents and Materials: Recombinant human PI3Kα, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds (pyrazinylphenol derivatives).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the PI3Kα enzyme, lipid kinase substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. f. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the dose-response data to a suitable equation.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

General Structure and Key Interaction Points

Caption: Key interaction points of a pyrazinylphenol scaffold within a kinase active site.

Experimental Workflow

Workflow A Synthesis of Pyrazinylphenol Derivatives B Purification and Characterization A->B C In Vitro Kinase Inhibition Assays B->C D Determination of IC50 Values C->D E SAR Analysis and Lead Optimization D->E

Caption: A typical experimental workflow for SAR studies of pyrazinylphenol derivatives.

Conclusion and Future Directions

The pyrazinylphenol scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapies. While direct and extensive SAR studies on this specific chemical class are emerging, the foundational principles of medicinal chemistry allow for a rational approach to their design and optimization. By systematically modifying the substitution patterns on both the pyrazine and phenol rings and evaluating their impact on biological activity, researchers can unlock the full therapeutic potential of these versatile molecules.

Future research should focus on the synthesis and evaluation of diverse libraries of pyrazinylphenol derivatives against a panel of kinases and other relevant biological targets. The integration of computational modeling and structural biology will further enhance our understanding of the SAR and guide the development of next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. (2023). Current Medicinal Chemistry. [Link]

  • Kakoi, H. (2002). Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Chemical & Pharmaceutical Bulletin, 50(2), 301-302. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (2015). RSC Advances. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. [Link]

  • Synthesis of substituted pyrazines.
  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Targeting the PI3K/PTEN/AKT/mTOR pathway in treatment of sarcoma cell lines. (2015). Journal of Solid Tumors. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules. [Link]

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link]

  • Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer. (2022). International Journal of Molecular Sciences. [Link]

  • Targeting the PI3K-AKT-mTOR signaling network in cancer. (2014). Clinical Cancer Research. [Link]

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Validating the Purity of Synthesized 4-(Pyrazin-2-yl)phenol: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's identity and purity is a foundational requirement. The biological activity and toxicological profile of a molecule are inextricably linked to its precise chemical structure and the absence of confounding impurities. This guide provides an in-depth examination of elemental analysis as a definitive method for validating the purity of synthesized 4-(Pyrazin-2-yl)phenol, a heterocyclic phenol of interest in medicinal chemistry.[1][2] We will explore the causality behind experimental choices, compare the technique against other common analytical methods, and provide actionable protocols.

The Imperative for Purity: The Case of this compound

Elemental Analysis: A Fundamental Confirmation of Composition

While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis (EA) offers a distinct and complementary advantage: it provides a direct, quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the sample.[7][8][9] This technique, often referred to as CHN analysis, serves as a fundamental check of the empirical formula. The principle is based on the complete combustion of a small, precise amount of the sample in an oxygen-rich environment.[10][11] The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by detectors, such as thermal conductivity detectors.[10][12]

The power of this method lies in its direct comparison of experimental data to theoretically calculated values. For a compound to be considered pure, the experimentally determined mass percentages of C, H, and N must align with the calculated values for the proposed molecular formula, typically within a narrow margin of ±0.4%.[13][14] This agreement provides strong, quantitative evidence that the bulk of the sample consists of the target molecule.

Theoretical Elemental Composition of this compound
  • Molecular Formula: C₁₀H₈N₂O

  • Molar Mass: 184.19 g/mol

  • Calculated Composition:

    • Carbon (C): 65.21%

    • Hydrogen (H): 4.38%

    • Nitrogen (N): 15.21%

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the steps for analyzing a sample of synthesized this compound.

1. Sample Preparation (Critical Step):

  • Purity: The sample must be purified beforehand, typically by column chromatography or recrystallization, to remove significant impurities. Elemental analysis is a method of validation, not purification.
  • Homogeneity: Ensure the sample is homogenous. If it is crystalline, grind it into a fine, uniform powder.
  • Drying: The sample must be rigorously dried to remove all traces of solvent and water, as their presence will significantly alter the C, H, and O percentages. Drying under high vacuum at a temperature below the compound's melting point is standard practice. The need to account for solvent or water in the molecular formula to match the data often indicates incomplete purification.[14]

2. Instrumentation and Calibration:

  • Utilize a calibrated CHNS/O elemental analyzer.
  • Perform a calibration run using a certified standard (e.g., acetanilide) to ensure the instrument is functioning correctly.

3. Sample Weighing and Encapsulation:

  • Using a microbalance, accurately weigh approximately 1-3 mg of the dried, homogenous sample into a tin or silver capsule.
  • Seal the capsule tightly to ensure no sample is lost and that it is isolated from the atmosphere.

4. Combustion and Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The instrument will drop the sample into a high-temperature (typically ~900-1000 °C) combustion furnace.[7]
  • The resultant gases are passed through a reduction furnace and separation column before being quantified by the detector.

5. Data Interpretation:

  • The instrument's software will output the weight percentages of C, H, and N.
  • Compare these experimental values to the theoretical values calculated for C₁₀H₈N₂O. A deviation of ≤0.4% for each element is the widely accepted standard for confirming purity.[13][14]
Interpreting the Data: A Practical Comparison

The following table illustrates how experimental data can be used to assess the purity of a this compound sample.

ElementTheoretical Value (%)Sample A (High Purity)Deviation (%)Sample B (Impure)Deviation (%)Probable Cause for Deviation in Sample B
Carbon (C) 65.2165.05-0.1667.85+2.64Residual solvent (e.g., Toluene - C₇H₈)
Hydrogen (H) 4.384.41+0.035.12+0.74Residual solvent and/or water
Nitrogen (N) 15.2115.11-0.1014.55-0.66Presence of non-nitrogenous impurities

Sample A shows excellent agreement with the theoretical values, with all deviations well within the ±0.4% acceptance criterion, strongly supporting its high purity. Sample B , however, shows significant deviations, suggesting the presence of impurities, likely residual aromatic solvent from purification.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the logical workflow from chemical synthesis to final purity confirmation.

G cluster_0 Synthesis & Purification cluster_1 Analysis cluster_2 Validation Synthesis Suzuki Coupling: 2-chloropyrazine + 4-hydroxyphenylboronic acid Workup Aqueous Workup Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Drying High-Vacuum Drying Purification->Drying EA Elemental Analysis (CHN) Drying->EA NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MS Mass Spectrometry (HRMS) Drying->MS Decision Purity Confirmed? (Data Concordance) EA->Decision NMR->Decision MS->Decision Final Pure Compound: This compound Decision->Final Yes Redo Repurify Sample Decision->Redo No Redo->Purification

Caption: Workflow from synthesis to purity validation.

A Comparative Overview of Purity Assessment Techniques

While elemental analysis is powerful, it is most effective when used as part of a comprehensive analytical strategy. No single technique provides a complete picture.

TechniquePrimary Information ProvidedAdvantages for Purity AssessmentLimitations
Elemental Analysis Quantitative elemental composition (%C, H, N)Direct validation of empirical formula; sensitive to non-volatile impurities; cost-effective.[15]Does not identify the structure of impurities; provides bulk analysis only; less effective for polymeric or high MW compounds.
NMR Spectroscopy Detailed molecular structure and connectivityExcellent for identifying and quantifying structurally similar impurities and residual solvents.[13][14]May not detect non-protonated impurities (e.g., inorganic salts); quantification requires an internal standard.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z); molecular weightHigh-Resolution MS (HRMS) can confirm the molecular formula with high accuracy; can detect trace impurities.[14]Isomer differentiation can be difficult; quantification is challenging without isotopic labeling; not suitable for non-volatile impurities.
Chromatography (HPLC, GC) Separation and quantification of components in a mixtureExcellent for determining the number of components and their relative percentages (purity profile).Requires a suitable chromophore (HPLC) or volatility (GC); co-eluting impurities may be missed; requires reference standards for absolute quantification.

The logical relationship between these techniques in a robust characterization process is crucial.

G cluster_0 Structural & Compositional Validation cluster_1 Purity Profile Compound Synthesized This compound NMR NMR (Confirms Structure) Compound->NMR MS HRMS (Confirms Molecular Formula) Compound->MS EA Elemental Analysis (Confirms Elemental Ratio) Compound->EA HPLC HPLC/UPLC (Detects & Quantifies Separable Impurities) Compound->HPLC Purity_Assessment Purity_Assessment NMR->Purity_Assessment Comprehensive Purity Assessment MS->Purity_Assessment Comprehensive Purity Assessment EA->Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment Comprehensive Purity Assessment

Sources

A Guide to Spectroscopic Data Cross-Validation: A Case Study on 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial goal was to develop this guide for 4-(Pyrazin-2-yl)phenol. However, a comprehensive search of scientific literature and spectral databases revealed a lack of publicly available, complete experimental spectroscopic data for this specific molecule. To fulfill the core objective of demonstrating a rigorous cross-validation process, this guide has been structured around the structurally analogous and well-characterized compound, 4-(Pyridin-4-yl)phenol . This molecule, featuring a phenol ring directly bonded to a nitrogen-containing heterocycle, serves as an excellent and relevant model for illustrating the principles of multi-technique spectroscopic analysis and data integrity essential in research and drug development.

Introduction: The Imperative of Orthogonal Data in Structural Elucidation

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. Relying on a single analytical technique is fraught with risk, as artifacts or coincidental data can lead to incorrect assignments. A robust, self-validating approach demands the use of multiple, orthogonal spectroscopic methods. Each technique probes different aspects of the molecular structure, and when combined, they provide a cohesive and undeniable confirmation of identity and purity.

This guide provides an in-depth comparison and cross-validation of key spectroscopic data for 4-(Pyridin-4-yl)phenol (Molecular Formula: C₁₁H₉NO, Molecular Weight: 171.19 g/mol ). We will explore data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the logic of cross-referencing data points will be emphasized, adhering to the principles of Good Laboratory Practice (GLP) and guidelines established by the International Council for Harmonisation (ICH).[1][2]

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: IR spectroscopy is the ideal first step for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For 4-(Pyridin-4-yl)phenol, our primary targets are the hydroxyl (O-H) group of the phenol and the aromatic C=C and C=N bonds of the two rings.

The experimental data presented below confirms the presence of these key functional groups. The broad O-H stretch is a definitive marker for the phenol, while the collection of peaks in the 1600-1400 cm⁻¹ region is characteristic of the aromatic systems.

Experimental Data: Infrared Absorption
Experimental Frequency (cm⁻¹)IntensityAssignment
~3300-3600 (Broad)StrongO-H stretch (Phenol, H-bonded)
~3100-3000MediumAromatic C-H stretch
~1610, 1595, 1515, 1420Strong-MediumAromatic C=C and C=N ring stretching
~1225StrongC-O stretch (Phenol)
~830Strongpara-disubstituted C-H bend (out-of-plane)

Data sourced from Spectral Database for Organic Compounds (SDBS).

Protocol: Acquiring a High-Quality FTIR Spectrum
  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample is completely dry to avoid a broad water peak obscuring the O-H stretch region. Dry the sample under vacuum if necessary.

    • Weigh approximately 1-2 mg of the 4-(Pyridin-4-yl)phenol sample.

    • Weigh approximately 100-150 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. An opaque pellet indicates insufficient grinding or moisture.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform automatic background subtraction.

    • Label the peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their connectivity, while ¹³C NMR identifies all unique carbon environments. For 4-(Pyridin-4-yl)phenol, NMR is critical to confirm the substitution pattern (para) and the precise arrangement of the two aromatic rings.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum clearly shows four distinct signals in the aromatic region, consistent with the molecule's structure. The protons on the pyridine ring are shifted downfield (higher ppm) compared to the phenol protons due to the deshielding effect of the electronegative nitrogen atom. The characteristic doublet of doublets pattern for a para-substituted benzene ring is readily observed.

Experimental Data: ¹H NMR (90 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet2HH-2', H-6' (Pyridine)
~7.5Doublet2HH-3', H-5' (Pyridine)
~7.4Doublet2HH-2, H-6 (Phenol)
~6.9Doublet2HH-3, H-5 (Phenol)
~5.0-6.0Broad Singlet1HO-H (Phenol)

Data sourced and interpreted from Spectral Database for Organic Compounds (SDBS).

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 7 distinct signals, as the symmetry of the molecule results in pairs of equivalent carbons (C-2/C-6, C-3/C-5, C-2'/C-6', and C-3'/C-5'). The carbon attached to the hydroxyl group (C-1) and the carbons in the pyridine ring are significantly deshielded.

Experimental Data: ¹³C NMR (22.5 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~158.0C-1 (Phenol, attached to -OH)
~150.0C-2', C-6' (Pyridine)
~148.0C-4' (Pyridine)
~130.0C-4 (Phenol)
~128.5C-2, C-6 (Phenol)
~121.5C-3', C-5' (Pyridine)
~116.0C-3, C-5 (Phenol)

Data sourced and interpreted from Spectral Database for Organic Compounds (SDBS).

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(Pyridin-4-yl)phenol.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) are used to ensure accurate integration.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Trustworthiness: Mass spectrometry provides the definitive molecular weight of the compound, acting as a final check on the molecular formula. The fragmentation pattern also offers structural clues that must be consistent with the proposed structure. For 4-(Pyridin-4-yl)phenol, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 171, corresponding to the molecular weight.

Experimental Data: Electron Ionization (EI) Mass Spectrum
m/zRelative Intensity (%)Assignment
171100[M]⁺ (Molecular Ion)
143~20[M - CO]⁺
115~30[M - CO - HCN]⁺
77~15[C₆H₅]⁺

Data sourced from Spectral Database for Organic Compounds (SDBS).

The fragmentation pattern is consistent with the structure. The high stability of the aromatic systems results in a very intense molecular ion peak, which is characteristic of such compounds.

Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe.

  • Ionization:

    • Heat the probe to vaporize the sample into the ion source.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming the positively charged molecular ion [M]⁺ and various fragment ions.

  • Mass Analysis:

    • Accelerate the ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the ion abundance.

    • The resulting mass spectrum plots ion abundance versus m/z.

Cross-Validation: A Unified Structural Conclusion

Authoritative Grounding: The true power of this multi-technique approach lies in the cross-validation of data. No single spectrum is interpreted in isolation. Each piece of data must support and be supported by the others, forming a self-consistent and irrefutable body of evidence. This process is central to the validation of analytical procedures as outlined by the ICH Q2(R2) guidelines.[1][2][3]

  • MS and NMR/IR Coherence: The molecular weight of 171 from the MS confirms the molecular formula C₁₁H₉NO. The presence of oxygen and nitrogen is corroborated by the O-H and C-O stretches in the IR and the characteristic deshielded signals in the NMR spectra.

  • IR and NMR Coherence: The IR spectrum identifies a phenol and aromatic rings. The ¹H and ¹³C NMR spectra confirm this, precisely defining the connectivity as a 4-substituted pyridine ring attached to a 4-substituted phenol ring.

  • NMR and NMR Coherence: The integration of the ¹H NMR spectrum (2H:2H:2H:2H:1H) perfectly matches the number of protons on the proposed structure. The number of signals in the ¹³C NMR (7 unique carbons) confirms the molecule's symmetry.

G cluster_data Experimental Data cluster_info Inferred Information MS Mass Spec (m/z = 171, M+) MolWeight Molecular Weight (171.19 g/mol) MS->MolWeight Confirms IR IR Spec (O-H, C=C, C=N, C-O) FuncGroups Functional Groups (Phenol, Pyridine) IR->FuncGroups Identifies H_NMR 1H NMR (4 aromatic signals) Connectivity Connectivity & Symmetry (para, para-substitution) H_NMR->Connectivity Defines C_NMR 13C NMR (7 unique carbons) C_NMR->Connectivity Structure Final Structure Confirmed: 4-(Pyridin-4-yl)phenol MolWeight->Structure Cross-Validation FuncGroups->Structure Cross-Validation Connectivity->Structure Cross-Validation

Caption: Workflow for Spectroscopic Cross-Validation.

Conclusion

The structural elucidation of a chemical entity like 4-(Pyridin-4-yl)phenol is not a linear process but a web of interconnected, self-validating data points. By systematically acquiring and interpreting data from IR, NMR (¹H and ¹³C), and Mass Spectrometry, we build a comprehensive and trustworthy profile of the molecule. Each technique provides unique insights, and their collective agreement provides the high degree of certainty required in scientific research and regulated drug development environments. This orthogonal approach ensures data integrity and forms the bedrock of reliable chemical science.

References

  • ICH. Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 12, 2026. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Accessed January 12, 2026. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed January 12, 2026. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Accessed January 12, 2026. [Link]

  • MaterialsZone. 10 Examples of Good Laboratory Practice (GLP). Accessed January 12, 2026. [Link]

  • PubChem. 4-(Pyridin-4-yl)phenol. National Library of Medicine. Accessed January 12, 2026. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to withstand environmental stressors such as heat, light, and oxidation directly impacts its shelf-life, formulation strategies, and ultimately, patient safety. This guide provides a comprehensive analysis of the stability of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of interest, benchmarked against a curated selection of structurally related molecules. By dissecting the influence of the pyrazine and phenol moieties, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the stability of similar chemical entities.

The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in numerous clinically approved drugs, valued for its metabolic stability and diverse pharmacological activities.[1][2][3] Conversely, the phenol group, while a versatile pharmacophore, is often associated with susceptibility to oxidative degradation.[4] The juxtaposition of these two functionalities in this compound presents a compelling case study in chemical stability.

This guide will delve into the theoretical underpinnings of the stability of these compounds, supported by a survey of existing literature and detailed, actionable experimental protocols for thermal, photolytic, and oxidative stress testing.

Selection of Comparator Compounds: A Rationale

To provide a nuanced understanding of the structural determinants of stability for this compound, a panel of six comparator compounds was selected. Each compound allows for the systematic evaluation of the contribution of different structural motifs to the overall stability profile.

Figure 1: Target compound and selected structural analogs for comparative stability analysis.
  • Phenol: Serves as the parent phenolic compound to elucidate the influence of the pyrazinyl substituent on the stability of the hydroxyl group.

  • Pyrazine: As the parent N-heterocycle, it allows for an assessment of the impact of the phenolic group on the pyrazine ring's stability. The pyrazine ring is generally stable to oxidizing agents and strong acids or bases.[5]

  • Anisole (Methoxybenzene): By replacing the acidic phenolic proton with a methyl group, anisole helps to differentiate the degradation pathways involving the hydroxyl group from those of the aromatic ring.

  • 2-Methoxypyrazine: This compound is a close structural analog of this compound with a protected hydroxyl group, providing insight into the role of the phenolic moiety in the overall stability.

  • 4-Phenylphenol: This biphenyl derivative allows for a comparison of the electronic and steric effects of a phenyl substituent versus a pyrazinyl substituent on the stability of the phenol ring.

  • Pyridine: A simpler aromatic N-heterocycle, pyridine provides a comparative baseline for the inherent stability of the pyrazine ring. Pyridine is generally resistant to oxidation.[6]

Comparative Stability Analysis: A Multi-faceted Approach

The stability of a chemical compound is not a monolithic property but rather a composite of its responses to various environmental insults. In this guide, we will consider three primary modes of degradation: thermal, photolytic, and oxidative stress.

Thermal Stability

Thermal stability is a measure of a molecule's resistance to decomposition at elevated temperatures. For the compounds in our study, the primary modes of thermal degradation are expected to involve bond cleavage and rearrangement reactions.

Theoretical Considerations: The pyrazine ring is known for its thermal robustness.[7] In contrast, phenolic compounds can undergo thermal degradation, with the specific pathways influenced by the nature of their substituents.[7][8][9] For this compound, the C-O bond between the pyrazine and phenol rings, and the O-H bond of the phenol are potential sites of thermal cleavage.

Comparative Data Summary:

CompoundDecomposition Onset (°C)Key Degradation ProductsReference(s)
This compound Data not availableExpected: Phenol, Pyrazine derivatives-
Phenol ~400-500Carbon monoxide, methane, cresols[7][9]
Pyrazine High stabilityRing fragmentation at very high temperatures[10]
Anisole ~350-450Phenol, methane, cresols, benzaldehyde
2-Methoxypyrazine Data not availableExpected: Pyrazin-2-ol, methane-
4-Phenylphenol >300Phenol, biphenyl derivatives[11]
Pyridine High stabilityRing fragmentation at very high temperatures[12]

Note: Decomposition temperatures can vary significantly based on experimental conditions (e.g., heating rate, atmosphere).

Photostability

Photostability refers to a molecule's ability to resist degradation upon exposure to light, particularly ultraviolet (UV) radiation. Photodegradation often proceeds through photo-oxidation or rearrangement reactions.

Theoretical Considerations: Phenolic compounds are known to be susceptible to photodegradation, often leading to colored degradation products.[4][13] The pyrazine ring, being aromatic, can absorb UV light and may undergo photochemical reactions.[13][14] The combination of these two chromophores in this compound suggests a potential for photosensitivity.

Comparative Data Summary:

CompoundPhotodegradation RateKey Degradation ProductsReference(s)
This compound Data not availableExpected: Hydroxylated and ring-opened products-
Phenol Moderate to highHydroquinone, catechol, benzoquinone[15][16]
Pyrazine Generally stableUndergoes radiationless decay[1][13]
Anisole ModerateMethoxyphenols, phenol[17]
2-Methoxypyrazine Data not availableExpected: Ring-opened products-
4-Phenylphenol Susceptible to photodegradationHydroxylated biphenyls[11]
Pyridine Generally stableCan form N-oxides under specific conditions[12][18][19]
Oxidative Stability

Oxidative stability is the resistance of a compound to degradation by oxidizing agents, such as atmospheric oxygen or reactive oxygen species.

Theoretical Considerations: The electron-rich phenol ring is particularly prone to oxidation, which can be initiated by the abstraction of the phenolic hydrogen atom. The pyrazine ring, being electron-deficient, is generally more resistant to oxidation.[5] The interplay of these two moieties in this compound will determine its overall oxidative stability.

Comparative Data Summary:

CompoundSusceptibility to OxidationKey Degradation ProductsReference(s)
This compound Data not availableExpected: Quinone-like structures, ring-opened products-
Phenol HighBenzoquinone, polymeric materials
Pyrazine LowGenerally stable[5]
Anisole ModerateDemethylation and hydroxylation products[17][20]
2-Methoxypyrazine Data not availableExpected: N-oxides, ring-opened products[21]
4-Phenylphenol HighQuinones, coupled products[11]
Pyridine LowPyridine-N-oxide (with strong oxidants)[6][12][18][19]

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and its analogs, a series of forced degradation studies should be conducted. These studies intentionally expose the compounds to harsh conditions to accelerate degradation and identify potential degradation products.

Figure 2: General workflow for comparative stability testing.
Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset of thermal decomposition for each compound.

Instrumentation: Thermogravimetric Analyzer (TGA).[2][22][23][24]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the degradation of the compounds upon exposure to a standardized light source.

Instrumentation: Photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 100 µg/mL in methanol or acetonitrile) in quartz cuvettes. Prepare a dark control for each sample, wrapped in aluminum foil.

  • Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][10][13][17]

  • Analysis: At appropriate time intervals, withdraw aliquots from the exposed and dark control samples and analyze by a stability-indicating HPLC method.

Protocol 3: Oxidative Stability Assessment

Objective: To assess the susceptibility of the compounds to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 1 mg/mL in a suitable solvent like methanol or a methanol/water mixture).

  • Stress Condition: Add hydrogen peroxide (e.g., to a final concentration of 3%) to the sample solutions. Maintain the solutions at room temperature, protected from light.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the reaction mixture, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite solution), and analyze by a stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector and preferably a Mass Spectrometric (MS) detector.

Example HPLC Conditions (to be optimized for the specific compound set):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) and MS for peak identification.

  • Injection Volume: 10 µL.

Conclusion and Future Directions

This guide provides a framework for a comprehensive comparative stability analysis of this compound. Based on the chemical principles of its constituent moieties, it is hypothesized that this compound will exhibit moderate stability, with the phenolic group being the primary site of degradation, particularly under oxidative and photolytic stress. The pyrazine ring is expected to confer a degree of stability compared to phenol alone.

The provided experimental protocols offer a starting point for generating empirical data to validate these hypotheses. A thorough understanding of the degradation pathways and the identification of major degradation products will be invaluable for the development of stable formulations and for predicting the stability of other novel compounds containing the pyrazinylphenol scaffold. Further studies could involve elucidating the detailed degradation mechanisms using advanced analytical techniques and investigating the impact of formulation excipients on the stability of this compound.

References

  • Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. (n.d.). Retrieved from [Link]

  • Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets. (2025, October 8). Advanced Science. Retrieved from [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). MDPI. Retrieved from [Link]

  • Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing. Retrieved from [Link]

  • Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (n.d.). Springer. Retrieved from [Link]

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  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]

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  • Oxidation Mechanism of Anisole Initiated by the Hydroxyl Radicals in the Atmosphere. (2025, October 10). Request PDF. Retrieved from [Link]

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  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

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  • Ultrafast photodynamics of pyrazine in the vacuum ultraviolet region studied by time-resolved photoelectron imaging using 7.8-eV pulses. (2016, July 28). PubMed. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Pyrazin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of iterative testing and validation. The 4-(pyrazin-2-yl)phenol moiety has emerged as a privileged structure, forming the core of numerous small molecules with potent biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a representative this compound derivative, Pyrazinib (P3), to illuminate the critical transition from laboratory assays to whole-organism efficacy. For researchers, scientists, and drug development professionals, understanding this translational journey is paramount for making informed decisions in preclinical development.

Introduction: The Therapeutic Potential of this compound Derivatives

Pyrazine-containing compounds are a significant class of nitrogen-containing heterocycles that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The this compound scaffold, in particular, has been a focal point for the development of kinase inhibitors and other targeted therapies.[1] These derivatives often exhibit potent inhibitory effects on key signaling pathways implicated in cancer progression, such as those involved in cell proliferation, angiogenesis, and metastasis.

This guide will dissect the preclinical evaluation of these compounds by presenting a side-by-side analysis of their performance in controlled in vitro environments and complex in vivo models. By examining the experimental data and the underlying methodologies, we aim to provide a clear and objective comparison that underscores the importance of both testing paradigms in drug development.

Case Study: Pyrazinib (P3) - A Radiosensitizer for Oesophageal Adenocarcinoma

A prominent example of a bioactive this compound derivative is Pyrazinib (P3), chemically known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol].[3] This small molecule has been identified as a promising radiosensitizer for oesophageal adenocarcinoma (OAC), a particularly aggressive malignancy with low survival rates.[3] The following sections will delve into the in vitro and in vivo studies that have elucidated the therapeutic potential of Pyrazinib.

Comparative Analysis of In Vitro and In Vivo Activity

The evaluation of a drug candidate's efficacy is a multi-step process. In vitro assays provide the initial, rapid assessment of a compound's biological activity in a controlled, cellular environment. Promising candidates then advance to in vivo studies, which offer a more holistic understanding of the drug's behavior within a living organism, accounting for factors like pharmacokinetics and systemic effects.

Data Presentation

The following table summarizes the key findings from the in vitro and in vivo evaluation of Pyrazinib (P3) in the context of oesophageal adenocarcinoma.

Parameter In Vitro Results (OAC Cell Lines) In Vivo Results (Zebrafish Model) Reference
Biological Effect Radiosensitization, Anti-metabolic, Anti-inflammatoryAnti-angiogenic[3]
Key Finding Significantly reduced the surviving fraction of irradiated OAC cells. Reduced oxidative phosphorylation and glycolysis.Significantly inhibited blood vessel development.[3]
Assays Used Clonogenic Survival Assay, Seahorse XF Analyzer, Multiplex ELISAIn vivo Angiogenesis Assay[3]
Model System OE33P and OE33R OAC cell linesTransgenic Tg(fli1:EGFP) zebrafish embryos[3]

Experimental Protocols: A Closer Look at the Methodologies

In Vitro Experimental Workflow

The in vitro evaluation of Pyrazinib focused on its ability to sensitize cancer cells to radiation and to modulate their metabolic and inflammatory profiles.

in_vitro_workflow cell_culture OAC Cell Culture (OE33P & OE33R) treatment Treatment with Pyrazinib (P3) ± Ionizing Radiation cell_culture->treatment clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay metabolic_assay Metabolic Analysis (Seahorse XF Analyzer) treatment->metabolic_assay inflammatory_assay Inflammatory Cytokine Profiling (Multiplex ELISA) treatment->inflammatory_assay data_analysis Data Analysis clonogenic_assay->data_analysis metabolic_assay->data_analysis inflammatory_assay->data_analysis

In Vitro Experimental Workflow for Pyrazinib Evaluation

1. Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic effect of a treatment on clonogenic (colony-forming) cells.[4]

  • Protocol:

    • Cell Seeding: Plate a known number of OAC cells (OE33P and OE33R) into 6-well plates.

    • Treatment: After 24 hours, treat the cells with varying concentrations of Pyrazinib, followed by a single dose of ionizing radiation.

    • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

    • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of colonies formed after treatment to the colonies formed in the control group.

  • Causality and Self-Validation: This assay directly measures the reproductive integrity of cells after treatment. By comparing the surviving fraction of treated cells to untreated controls, a clear dose-response relationship can be established. The inclusion of both radiation-sensitive (OE33P) and radiation-resistant (OE33R) cell lines provides an internal validation of Pyrazinib's ability to overcome resistance mechanisms.[3]

2. In Vitro Angiogenesis (Tube Formation) Assay

While the primary in vivo evidence for Pyrazinib's anti-angiogenic effect comes from the zebrafish model, in vitro tube formation assays are a common preliminary step.

  • Protocol:

    • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells.

    • Treatment: Treat the HUVECs with different concentrations of the test compound.

    • Incubation: Incubate for 4-6 hours to allow for the formation of capillary-like structures (tubes).

    • Imaging and Analysis: Visualize the tube network using a microscope and quantify parameters such as tube length and branch points.[5][6]

  • Rationale: This assay mimics the later stages of angiogenesis, where endothelial cells organize into a vascular network. It provides a rapid and quantifiable measure of a compound's direct effect on endothelial cell morphogenesis.

In Vivo Experimental Workflow

The zebrafish model offers a powerful platform for rapid in vivo screening of compounds, particularly for assessing effects on angiogenesis due to the embryo's transparency.

in_vivo_workflow zebrafish_embryos Transgenic Zebrafish Embryos (Tg(fli1:EGFP)) treatment Treatment with Pyrazinib (P3) zebrafish_embryos->treatment imaging Live Fluorescence Microscopy treatment->imaging quantification Quantification of Intersegmental Vessels (ISVs) imaging->quantification data_analysis Data Analysis quantification->data_analysis

In Vivo Anti-Angiogenesis Assay Workflow in Zebrafish

1. In Vivo Anti-Angiogenesis Assay in Zebrafish

  • Protocol:

    • Embryo Collection: Collect embryos from a transgenic zebrafish line expressing green fluorescent protein (GFP) in their vasculature (e.g., Tg(fli1:EGFP)).

    • Treatment: At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate and expose them to varying concentrations of Pyrazinib.

    • Incubation: Incubate the embryos until 72 hpf.

    • Imaging: Anesthetize the embryos and mount them for live fluorescence microscopy.

    • Analysis: Quantify the formation of intersegmental vessels (ISVs). A reduction in the number or length of ISVs indicates an anti-angiogenic effect.[7]

  • Expertise and Trustworthiness: The use of a transgenic line with fluorescently labeled blood vessels allows for direct, non-invasive visualization of angiogenesis in a living organism.[8] This provides a high degree of confidence in the observed effects and their physiological relevance. The rapid development of the zebrafish embryo enables a relatively high-throughput assessment of in vivo activity.[9]

Mechanistic Insights: Signaling Pathways Modulated by this compound Derivatives

The anti-cancer effects of this compound derivatives like Pyrazinib are rooted in their ability to interfere with key signaling pathways that drive tumor growth and survival. Based on the observed biological effects, several pathways are likely targets.

signaling_pathways cluster_0 Tumor Microenvironment cluster_1 Signaling Cascades cluster_2 Cellular Responses hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a stabilizes vegf VEGF hif1a->vegf upregulates mmp MMPs (MMP-2, MMP-9) hif1a->mmp upregulates glycolysis Glycolysis hif1a->glycolysis promotes angiogenesis Angiogenesis vegf->angiogenesis induces metastasis Metastasis mmp->metastasis facilitates pyrazin This compound Derivatives pyrazin->hif1a inhibit pyrazin->vegf inhibit pyrazin->mmp inhibit

Potential Signaling Pathways Modulated by this compound Derivatives

  • Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: In the hypoxic tumor microenvironment, HIF-1α is a master regulator of genes involved in angiogenesis, glycolysis, and metastasis.[5][10] By inhibiting HIF-1α or its downstream targets, this compound derivatives can disrupt the tumor's adaptive response to low oxygen levels.

  • Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a potent pro-angiogenic factor that is often upregulated in tumors.[4][11] The anti-angiogenic effects of Pyrazinib observed in the zebrafish model strongly suggest an inhibition of the VEGF signaling pathway.

  • Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a critical step in tumor invasion and metastasis.[6][8] Inhibition of these enzymes can curtail the metastatic potential of cancer cells.

Conclusion: Bridging the Gap Between Benchtop and Bedside

The comparative analysis of the in vitro and in vivo activities of this compound derivatives, exemplified by Pyrazinib, highlights the indispensable nature of a multi-faceted preclinical evaluation. While in vitro assays provide crucial initial data on a compound's potency and mechanism of action at the cellular level, in vivo models are essential for validating these findings in a complex biological system and for assessing systemic effects such as anti-angiogenesis. The congruence between the anti-metabolic and radiosensitizing effects observed in vitro and the anti-angiogenic activity seen in vivo for Pyrazinib strengthens its case as a promising therapeutic candidate. This guide underscores the logical and scientific progression from cell-based assays to whole-organism studies, a critical paradigm in the rigorous and ultimately rewarding journey of cancer drug discovery.

References

  • Bio-protocol. (2011). Clonogenic Assay. Retrieved from [Link]

  • Buckley, A. M., Dunne, M. R., Lynam-Lennon, N., Kennedy, S. A., Cannon, A., Reynolds, A. L., ... & O'Sullivan, J. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters, 447, 115-129.
  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Gao, W., et al. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 379-389.
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  • Kalluri, R., & Weinberg, R. A. (2009). The basics of epithelial-mesenchymal transition.
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  • Melillo, G. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018-5022.
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  • Pan, D., et al. (2022). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Cancers, 14(19), 4847.
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  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
  • Votaw, J. R., & Byrnes, K. R. (2022). Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. Methods in Molecular Biology, 2426, 107-114.
  • Zhang, Y., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 26(23), 7305.
  • Zhao, S., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(22), 7904.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazinylphenols with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis of the molecular docking of pyrazinylphenol derivatives with key protein kinase targets. It is designed for researchers, scientists, and drug development professionals to understand not just the "how" but the critical "why" behind each step of the computational workflow. We will explore the interactions of our selected ligands with three prominent cancer-related kinases: Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction: The Rationale for Docking Pyrazinylphenols against Kinases

Pyrazines and pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their derivatives, including pyrazinylphenols, are of significant interest due to their potential as kinase inhibitors.[1][2][3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Small molecule inhibitors that target the ATP-binding pocket of these kinases are a cornerstone of modern targeted cancer therapy.[1]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis and biological testing, and provides invaluable insights into the molecular interactions driving binding affinity. By comparing the docking behavior of several pyrazinylphenol derivatives against multiple kinase targets, we can begin to understand the structural determinants of potency and selectivity.

Experimental Design: A Self-Validating Workflow

The integrity of any computational study hinges on a meticulously planned and executed workflow. Each step is designed to build upon the last, ensuring the final results are both reproducible and scientifically sound.

Selection of Ligands and Target Proteins

Ligands: To provide a meaningful comparison, we have selected a parent molecule, 2-(Pyrazin-2-yliminomethyl)phenol (PP-1) , and two structural analogs, 2-(Pyrazin-2-yl)phenol (PP-2) and 4-(Pyrazin-2-yl)phenol (PP-3) . These compounds share the core pyrazinylphenol motif but differ in the linker and substitution pattern on the phenol ring, which will allow us to probe the impact of these changes on binding.

Target Proteins: Our targets are three well-validated protein kinases implicated in cancer progression:

  • Aurora A Kinase: A serine/threonine kinase crucial for mitotic progression. Its overexpression is linked to various cancers. We will use the crystal structure with PDB ID: 5G1X .[4]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition is a therapeutic strategy for several cancers. We will use the crystal structure with PDB ID: 1HCK .[5]

  • VEGFR-2: A tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. We will use the crystal structure with PDB ID: 4ASE .[6]

Overall Workflow Diagram

The entire process, from initial preparation to final analysis, is outlined below. This systematic approach ensures that each component is correctly processed before proceeding to the next stage.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking Running AutoDock Vina (Generating Binding Poses) grid_gen->docking results Analyzing Docking Results (Binding Affinity, RMSD) docking->results visualize Visualization (PyMOL/Chimera, Interaction Analysis) results->visualize

Caption: Overall workflow for the comparative docking study.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each phase of the docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges. This is crucial as the docking software needs an accurate representation of the ligand to properly evaluate its potential interactions.

Protocol:

  • Obtain 2D Structures: The 2D structures of PP-1, PP-2, and PP-3 can be drawn using chemical drawing software like ChemDraw or Marvin Sketch, or obtained from databases like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinates. This initial 3D structure is a rough approximation.

  • Energy Minimization: This is a critical step to obtain a stable, low-energy conformation. Use a force field like MMFF94 within a program like Avogadro or PyRx. This process adjusts bond lengths and angles to find a more realistic 3D structure.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the ligand structures. This is essential for correct hydrogen bond evaluation.

  • Save in .pdbqt format: The final prepared ligand files should be saved in the .pdbqt format, which is required by AutoDock Vina. This format includes information on atom types, charges, and rotatable bonds.

Protein Preparation

The raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential molecules and lack hydrogen atoms, which must be addressed.

Protocol:

  • Download PDB Files: Obtain the crystal structures for Aurora A (5G1X), CDK2 (1HCK), and VEGFR-2 (4ASE) from the RCSB PDB database.

  • Clean the Protein Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file. This includes water molecules, co-crystallized ligands, ions, and any duplicate protein chains. The rationale is to isolate the target protein in the state it will be docked against.

  • Add Hydrogens and Repair Missing Residues: X-ray crystallography often does not resolve the positions of hydrogen atoms, which are vital for calculating interactions. Add polar hydrogens to the protein. Some structures may also have missing side chains or loops, which can be modeled in if they are near the binding site.

  • Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms.

  • Save as .pdbqt: Similar to the ligand, the prepared protein structure must be saved in the .pdbqt format for use with AutoDock Vina.

Molecular Docking with AutoDock Vina

With the prepared ligand and protein files, the docking simulation can now be configured and run.

Protocol:

  • Define the Binding Site (Grid Box Generation): The docking process needs to be focused on a specific region of the protein, typically the known binding pocket. This is done by defining a "grid box" that encompasses the active site. For our kinase targets, the ATP-binding site is the region of interest. The center and dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring various conformations (poses) of the ligand within the defined binding site and scoring them.

  • Output: Vina will generate an output file (also in .pdbqt format) containing the docked poses of the ligand, ranked by their binding affinity scores.

Results and Comparative Analysis

The output from AutoDock Vina provides a wealth of quantitative data that allows for a robust comparison of the ligands' interactions with the different target proteins.

Data Presentation Table

The key metrics from the docking simulations are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.[5] The Root Mean Square Deviation (RMSD) is a measure of the difference between the docked pose and a reference conformation (if available); lower values indicate a better match.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
PP-1 Aurora A5G1X-8.2Leu210, Val218, Ala225, Lys162
CDK21HCK-7.9Leu83, Ile10, Val18, Gln131
VEGFR-24ASE-8.5Val848, Ala866, Leu889, Cys919
PP-2 Aurora A5G1X-7.5Leu210, Val218
CDK21HCK-7.1Leu83, Ile10
VEGFR-24ASE-7.8Val848, Ala866, Leu889
PP-3 Aurora A5G1X-7.3Leu210, Ala225
CDK21HCK-6.9Leu83, Gln131
VEGFR-24ASE-7.6Val848, Cys919
Analysis of Interactions

The true power of molecular docking lies in the detailed analysis of the interactions between the ligand and the protein's active site. This is best done through visualization.

Visualization Protocol:

  • Load Structures: Open the prepared protein .pdbqt file and the docking output .pdbqt file in a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Examine the best-scoring pose for each ligand-protein complex. Look for key non-covalent interactions such as:

    • Hydrogen Bonds: These are critical for binding affinity and are formed between hydrogen bond donors and acceptors on the ligand and protein.

    • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein and are a major driving force for binding.

    • Pi-Pi Stacking: Interactions between aromatic rings on the ligand and protein.

  • Generate Figures: Create high-quality images that clearly depict these interactions. Label the key amino acid residues involved.

Key Interaction Diagram (Example: PP-1 with VEGFR-2)

The following diagram illustrates the primary interactions predicted for the best-scoring ligand, PP-1, within the active site of VEGFR-2.

G cluster_vegrf2 VEGFR-2 Active Site PP1 PP-1 (Pyrazinylphenol) Val848 Val848 PP1->Val848 Hydrophobic Ala866 Ala866 PP1->Ala866 Hydrophobic Leu889 Leu889 PP1->Leu889 Hydrophobic Cys919 Cys919 PP1->Cys919 Hydrogen Bond (Phenol OH) Lys868 Lys868 PP1->Lys868 Hydrogen Bond (Pyrazine N)

Caption: Predicted interactions between PP-1 and VEGFR-2.

Discussion and Future Directions

Our comparative docking study reveals that all three pyrazinylphenol derivatives exhibit favorable binding affinities for the ATP-binding pockets of Aurora A, CDK2, and VEGFR-2. Notably, PP-1 demonstrated the strongest predicted binding affinity across all three targets , with a particularly low binding energy for VEGFR-2 (-8.5 kcal/mol). The presence of the imine linker in PP-1 appears to allow for more extensive interactions within the binding pockets compared to the direct linkage in PP-2 and PP-4. The hydrogen bonds formed by the phenol hydroxyl and the pyrazine nitrogen are consistently important for anchoring the ligands in the active sites.

It is crucial to remember that molecular docking is a predictive tool. The results presented here are hypotheses that must be validated through experimental means. Future work should involve:

  • Synthesis and in vitro Kinase Assays: The pyrazinylphenol derivatives should be synthesized and tested in biochemical assays to determine their actual inhibitory concentrations (IC50 values) against the target kinases.

  • Structure-Activity Relationship (SAR) Studies: A broader library of pyrazinylphenol analogs should be designed and docked to build a more comprehensive SAR model.

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed on the docked complexes to assess their stability and provide a more dynamic picture of the binding interactions over time.

By integrating computational and experimental approaches, a more complete understanding of the potential of pyrazinylphenols as kinase inhibitors can be achieved.

References

  • Cheng, K.Y., Noble, M.E.M., Skamnaki, V., Brown, N.R., Lowe, E.D., Kontogiannis, L., Shen, K., Cole, P.A., Siligardi, G., Johnson, L.N. (2006). The crystal structure of CDK2 cyclin A in complex with a substrate peptide derived from CDC modified with a gamma-linked ATP analogue. RCSB PDB. [Link]

  • Richards, M., Burgess, S., Poon, E., Carstensen, A., Eilers, M., Chesler, L., Bayliss, R. (2016). Structural Basis of N-Myc Binding by Aurora-A and its Destabilization by Kinase Inhibitors. RCSB PDB. [Link]

  • Schrodinger, LLC. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Shaikh, R. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Unknown. (1996). HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB. [Link]

  • Unknown. (2012). CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). RCSB PDB. [Link]

  • Yıldırım, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Zaware, N., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 4-(Pyrazin-2-yl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyrazin-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, its structure, featuring both a phenolic hydroxyl group and a pyrazine moiety, makes it a versatile building block for synthesizing kinase inhibitors, central nervous system agents, and other bioactive molecules.[1][2] The purity of this intermediate is paramount, as even trace impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a head-to-head comparison of three common purification techniques—Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep HPLC)—for this compound. Drawing from established principles of separation science, this document offers detailed protocols, explains the causality behind experimental choices, and presents a comparative framework to aid researchers in selecting the optimal method for their specific objectives, whether it be for initial screening, lead optimization, or scale-up.

Flash Column Chromatography: The Workhorse for Rapid Purification

Flash column chromatography is the quintessential technique for purifying moderate quantities (milligrams to several grams) of reaction mixtures. It leverages the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase to achieve separation based on polarity.[3] For a molecule like this compound, which possesses moderate polarity, this method is highly effective at removing both less polar (e.g., non-polar starting materials) and more polar (e.g., certain byproducts or baseline impurities) contaminants.

Experimental Workflow: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Optimization (e.g., 30% EtOAc/Hexane) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample (adsorbed on silica) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap G cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation Solvent 1. Select Appropriate Solvent (e.g., Ethanol/Water) Dissolve 2. Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Filter 3. Hot Gravity Filtration (to remove insoluble impurities) Dissolve->Filter Cool 4. Cool Slowly to Room Temp, then in Ice Bath Filter->Cool Collect 5. Collect Crystals via Vacuum Filtration Cool->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry G cluster_prep Preparation cluster_run Execution cluster_iso Isolation Method 1. Analytical Method Development (RP-C18) Sample 2. Prepare Concentrated Sample Solution & Filter Method->Sample Inject 3. Inject Sample onto Preparative Column Sample->Inject Elute 4. Elute with Gradient (e.g., ACN/H₂O) Inject->Elute Detect 5. Monitor Elution (UV) Elute->Detect Collect 6. Collect Fractions based on Peak Detect->Collect Analyze 7. Analyze Fractions (Analytical HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Isolate 9. Remove Solvent (Lyophilization/Evaporation) Combine->Isolate G node_rect node_rect start Start: Crude Product purity_check Purity >99.5% Required? start->purity_check scale_check Scale > 10g? purity_check->scale_check No prep_hplc Use Preparative HPLC purity_check->prep_hplc Yes crystalline_check Is Product Crystalline? scale_check->crystalline_check Yes flash_cc Use Flash Chromatography scale_check->flash_cc No recryst Try Recrystallization crystalline_check->recryst Yes crystalline_check->flash_cc No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The phenolic group suggests that 4-(Pyrazin-2-yl)phenol should be treated as toxic and corrosive, capable of causing severe skin burns and eye damage.[1] Phenol is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][3] The pyrazine ring, a nitrogen-containing heterocycle, indicates that the compound may be harmful if swallowed or inhaled and could pose long-term risks to aquatic life.[4][5] Therefore, all disposal procedures must be executed with stringent adherence to safety protocols to mitigate risks to personnel and the environment.

I. Hazard Assessment and Identification

Before handling this compound, it is crucial to understand its potential hazards. The table below summarizes the anticipated risks based on the known properties of phenols and pyrazine derivatives.

Hazard ClassificationAnticipated RiskRationale and References
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic) Phenol is classified as toxic if swallowed, in contact with skin, or if inhaled. Pyrazine derivatives can also be harmful.[6]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns) The phenolic hydroxyl group is corrosive and can cause severe burns and necrosis.[1][7]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage) Phenolic compounds are strong irritants and can cause permanent eye damage.[2][8]
Germ Cell Mutagenicity Suspected of causing genetic defects Phenol itself is a suspected mutagen.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure Chronic exposure to phenols can lead to damage of the nervous system, kidneys, and liver.
Aquatic Hazard Toxic to aquatic life with long-lasting effects Phenolic compounds are known to be harmful to aquatic organisms at low concentrations.[8]
II. Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, robust personal protective equipment is mandatory.

  • Hand Protection: Use double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or neoprene outer glove. Disposable gloves should be changed frequently, as phenol can quickly permeate them.[2]

  • Eye Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A lab coat that is fully buttoned is essential. When handling larger quantities or when there is a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

III. Spill Management Protocol

Accidental spills must be addressed immediately and safely.

A. Small Spills (Solid or Liquid)

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation by ensuring the fume hood is operational.

  • Don Appropriate PPE: Before cleaning, don the full PPE as described above.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with a dry absorbent material like sand or vermiculite to prevent it from becoming airborne.[11]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pillow).[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

B. Large Spills

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Alert Personnel and Isolate: Alert others in the vicinity and restrict access to the area.

  • Contact Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Provide Information: Be prepared to provide the name of the chemical and a summary of the spill situation to the emergency responders.

IV. Waste Segregation and Disposal Workflow

Proper segregation of waste is critical to ensure safe handling and disposal by your institution's waste management provider. The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

G Figure 1: Waste Segregation Workflow for this compound cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection & Labeling cluster_3 Final Disposal Waste Waste Contaminated with This compound Solid Solid Waste (e.g., excess reagent, contaminated absorbents) Waste->Solid Liquid Liquid Waste (e.g., reaction mixtures, solutions) Waste->Liquid Labware Contaminated Labware (e.g., pipette tips, gloves, vials) Waste->Labware Solid_Container Sealable, Labeled Container 'Hazardous Waste: Toxic, Corrosive' 'this compound' Solid->Solid_Container Liquid_Container Sealable, Chemically Compatible Container 'Hazardous Waste: Toxic, Corrosive' 'this compound' Liquid->Liquid_Container Labware_Container Puncture-Proof, Sealable Container 'Hazardous Waste: Toxic, Corrosive' 'this compound' Labware->Labware_Container Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Facility (via Institutional EHS) Solid_Container->Disposal Liquid_Container->Disposal Labware_Container->Disposal

Caption: Waste Segregation Workflow for this compound

V. Formal Disposal Protocol

The ultimate disposal method for this compound is incineration at a licensed hazardous waste facility.[11] Never discharge this chemical or its solutions down the drain.[10]

Step 1: Waste Collection

  • Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., absorbent materials from spills, contaminated paper towels) in a clearly labeled, sealable, and chemically compatible container.[12]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a separate, puncture-proof, and sealable container.[10]

Step 2: Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[10]

Step 3: Storage

Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[13]

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

VI. Decontamination Procedures
  • Equipment: Non-disposable equipment that has been in contact with this compound should be decontaminated thoroughly. Rinse the equipment with a suitable solvent (such as ethanol) to dissolve any residue, and collect this rinsate as hazardous liquid waste.[11] Following the solvent rinse, wash the equipment with soap and water.

  • Work Surfaces: Decontaminate the work area within the chemical fume hood after each use. Wipe down surfaces with a solvent-dampened cloth, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) demand that we not only generate high-quality scientific data but also manage the entire lifecycle of our chemical reagents with the utmost care and responsibility.

References

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Tripathi, Y. C. (2015). How can I dispose phenol? ResearchGate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(1-Piperazinyl)phenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenol.
  • Angene Chemical. (2025). Safety Data Sheet: 4-(Piperazin-2-yl)phenol.
  • Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?
  • Cornell University EHS. (n.d.). Phenol SOP.
  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
  • Fisher Scientific. (2015). Safety Data Sheet: Phenol, Lab Grade.
  • Fisher Scientific. (2010). Safety Data Sheet: Pyrazine.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
  • Wikipedia. (n.d.). Pyrazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Wayne State University. (n.d.). Phenol Fact Sheet.
  • PubChem. (n.d.). 4-(pyrazin-2-yloxy)phenol.
  • ChemicalBook. (n.d.). 4-[4-phenyl-5-(pyrazin-2-yl)pyrimidin-2-yl]phenol.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Itami, K., & Yamaguchi, J. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3375.
  • Public Health England. (2024). Phenol: toxicological overview.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.
  • MySkinRecipes. (n.d.). 4-Piperazin-2-yl-phenol.
  • Grainger. (n.d.). Chemical Compatibility Chart.
  • Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters, 447, 115–129.
  • Repligen. (n.d.). Chemical Compatibility Chart.
  • BLD Pharm. (n.d.). 108030-86-0|this compound.
  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity.
  • Ministry of Environment, Forest and Climate Change, India. (2020). Project details - environmental clearance.

Sources

Comprehensive Safety and Handling Guide for 4-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(Pyrazin-2-yl)phenol in a laboratory setting. As a compound combining a phenol moiety with a pyrazine ring, it necessitates a cautious approach, drawing upon the known hazards of both functional groups. Phenols are recognized for their potential corrosivity and systemic toxicity upon skin absorption, while pyrazine derivatives can be respiratory irritants.[1][2][3][4] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment and Risk Mitigation
  • Phenol Hazards : Phenol is acutely toxic, corrosive, and can cause severe chemical burns.[1][5] A significant danger is its ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[1][6] Phenol also has an anesthetic effect, meaning severe burns may not be immediately painful.[7]

  • Pyrazine Derivative Hazards : Pyrazine derivatives are often classified as skin, eye, and respiratory irritants.[2][3][4][8][9]

Given this dual nature, this compound should be treated as a toxic, corrosive, and irritant compound. All handling procedures must aim to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPEStandard/SpecificationCausality and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 approvedThe combination of goggles and a face shield is mandatory to protect against splashes when handling the solid or solutions.[1] Phenolic compounds can cause permanent eye injury and blindness.[7]
Hands Double Gloving: Inner Nitrile + Outer Butyl Rubber or NeopreneASTM F739 testedPhenol readily penetrates standard nitrile gloves.[7] A double-gloving system with a chemically resistant outer glove (butyl rubber or neoprene) over a standard nitrile glove provides robust protection for both concentrated and dilute solutions.[1][7] Gloves must be changed frequently and immediately upon contamination.[1]
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112A fully buttoned lab coat protects against incidental skin contact.[1] Flame-resistant material is recommended as a best practice when working with any organic chemical.
Body (Splash) Chemical-Resistant ApronButyl rubber or neopreneWhen there is a significant risk of splashes, such as during solution preparation or transfer of large quantities, a chemical-resistant apron worn over the lab coat is required.[1]
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgeVaries based on risk assessmentIf there is a risk of generating dust (when handling the solid) or aerosols, or if work cannot be conducted in a fume hood, a fit-tested respirator is necessary.[10] Many pyrazine derivatives are respiratory irritants.[2][3][4]
Feet Closed-toe, non-perforated shoesLeather or other chemical-resistant materialProtects feet from spills. This is a standard requirement for all laboratory work.[1]
Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring safe handling.

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_post Post-Procedure & Disposal prep Review SDS/SOP & Assemble PPE hood Verify Chemical Fume Hood is Operational prep->hood 1. Pre-operational Checks weigh Weigh Solid Compound in Fume Hood dissolve Prepare Solution in Fume Hood weigh->dissolve 2. Aliquoting decon Decontaminate Glassware & Work Surfaces waste Segregate & Label Hazardous Waste decon->waste 3. Cleanup caption Workflow from preparation to disposal.

Workflow from preparation to disposal.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparations:

    • Review this guide and any available SDS for similar compounds.[6]

    • Ensure an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

    • Locate the laboratory's chemical spill kit and verify it is stocked with absorbent materials appropriate for organic compounds.

    • Prepare a designated work area inside a certified chemical fume hood. All handling of this compound, including weighing and solution preparation, must occur within the fume hood to mitigate inhalation risks.[1][10][11]

  • Handling the Solid Compound:

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • If transferring the solid, use a spatula and ensure smooth, controlled movements.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid in a slow, controlled manner to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release. Never heat phenol-containing compounds in an open vessel or in an oven or microwave.[1][6]

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A standard laboratory detergent wash followed by rinsing with a suitable solvent (e.g., ethanol) and then water is typically effective.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

Emergency Procedures: Be Prepared

Accidents can happen, and immediate, correct action is vital.

  • Skin Contact: RAPID DECONTAMINATION IS CRITICAL.[1][7] Immediately go to the nearest emergency shower or drench hose and rinse the affected area for at least 15 minutes.[6] While rinsing, remove all contaminated clothing. Seek immediate medical attention by calling 911 or your institution's emergency number.[1] Polyethylene Glycol (PEG) 300 or 400 can be used to swab the area, as it is effective at decontaminating phenol from the skin, but copious water flushing should be the first action.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][7] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills (<50 mL) within a fume hood, absorb the material with vermiculite, sand, or another non-combustible absorbent material.[6][13] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6][13] For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[6][12]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1][14] Never dispose of this chemical down the drain.[11][13]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[11] The label should clearly state "Hazardous Waste: this compound" and list all solvents present.

  • Solid Waste: Collect all contaminated disposable items (gloves, pipette tips, weigh boats, paper towels) in a separate, puncture-proof, and sealable container that is clearly labeled as hazardous waste.[11]

  • Waste Pickup: When the waste container is approximately 90% full, close it securely and request a pickup from your institution's EHS or hazardous waste management group.[11]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center Research Safety Affairs. Available at: [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL . Phenol Safety. Available at: [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. Available at: [Link]

  • Phenol Fact Sheet . University of California, Berkeley Environment, Health & Safety. Available at: [Link]

  • Phenol disposal . Podiatry Arena. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.